Product packaging for Bendroflumethiazide(Cat. No.:CAS No. 73-48-3)

Bendroflumethiazide

Numéro de catalogue: B1667986
Numéro CAS: 73-48-3
Poids moléculaire: 421.4 g/mol
Clé InChI: HDWIHXWEUNVBIY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bendroflumethiazide is a sulfonamide consisting of 7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide in which the hydrogen at position 6 is substituted by a trifluoromethyl group and that at position 3 is substituted by a benzyl group. It has a role as a diuretic and an antihypertensive agent. It is a benzothiadiazine and a sulfonamide.
A thiazide diuretic with actions and uses similar to those of hydrochlorothiazide. It has been used in the treatment of familial hyperkalemia, hypertension, edema, and urinary tract disorders. (From Martindale, The Extra Pharmacopoeia, 30th ed, p810)
This compound is a Thiazide Diuretic. The physiologic effect of this compound is by means of Increased Diuresis.
This compound is a long-acting agent, also known as bendrofluazide, belonging to the class of thiazide diuretics with antihypertensive activity.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1959 and is indicated for cardiovascular disease and hypertension and has 1 investigational indication.
A thiazide diuretic with actions and uses similar to those of HYDROCHLOROTHIAZIDE. It has been used in the treatment of familial hyperkalemia, hypertension, edema, and urinary tract disorders. (From Martindale, The Extra Pharmacopoeia, 30th ed, p810)
See also: Chlorothiazide (related);  Hydroflumethiazide (related);  Methyclothiazide (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14F3N3O4S2 B1667986 Bendroflumethiazide CAS No. 73-48-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWIHXWEUNVBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022647
Record name Bendroflumethiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bendroflumethiazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014580
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>63.2 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN ALC & ACETONE, Insoluble in chloroform, benzene, ether., In water, 108.3 mg/l at 25 °C., 2.14e-01 g/L
Record name SID855628
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Bendroflumethiazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00436
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENDROFLUMETHIAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3293
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bendroflumethiazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014580
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from dioxane., WHITE TO CREAM-COLORED, FINELY DIVIDED, CRYSTALLINE POWDER

CAS No.

73-48-3
Record name Bendroflumethiazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bendroflumethiazide [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bendroflumethiazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00436
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENDROFLUMETHIAZIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bendroflumethiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bendroflumethiazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENDROFLUMETHIAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q52X6ICJI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENDROFLUMETHIAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3293
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bendroflumethiazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014580
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

222-223 °C, 224.5 to 225.5 °C (also reported as 221 to 223 °C), 221 - 223 °C
Record name Bendroflumethiazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00436
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENDROFLUMETHIAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3293
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bendroflumethiazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014580
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Bendroflumethiazide's Mechanism of Action on the Distal Convoluted Tubule: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which bendroflumethiazide, a thiazide diuretic, exerts its effects on the distal convoluted tubule (DCT) of the nephron. The document details the drug's interaction with its molecular target, the subsequent physiological cascade, the regulatory pathways involved, and the key experimental protocols used in its study.

The Molecular Target: The Na⁺-Cl⁻ Cotransporter (NCC)

The primary target of this compound and all thiazide diuretics is the sodium-chloride cotransporter (NCC) , also known as SLC12A3. This electroneutral ion transporter is located on the apical membrane of epithelial cells in the DCT.[1][2] The DCT is responsible for reabsorbing approximately 5-10% of the filtered sodium chloride (NaCl) load from the tubular fluid.[3] NCC mediates this reabsorption by moving one Na⁺ ion and one Cl⁻ ion together from the tubular lumen into the cell. This process is a critical component of the kidney's role in regulating salt and water homeostasis, which directly impacts blood pressure.[3][4]

Core Mechanism of Inhibition

This compound functions as a high-affinity inhibitor of the NCC. Recent structural studies using cryo-electron microscopy have elucidated the precise mechanism of action.[4][5]

  • Orthosteric Binding: The drug binds to an orthosteric site within the transporter's transmembrane domain.[5]

  • Competitive Inhibition: The thiazide binding pocket overlaps with the binding site for the chloride ion. This results in direct competition with chloride, preventing it from binding and initiating the transport cycle.[4]

  • Conformational Arrest: By occupying this critical site, this compound locks the NCC into an outward-facing conformation. This conformational arrest prevents the transporter from cycling between its outward-facing and inward-facing states, a process essential for translocating Na⁺ and Cl⁻ ions across the apical membrane.[4]

The net result is a potent and specific blockade of NaCl reabsorption in the distal convoluted tubule.

cluster_Cell DCT Epithelial Cell cluster_Lumen Tubular Lumen cluster_Interstitium Blood / Interstitium NCC Na⁺-Cl⁻ Cotransporter (NCC) Na_Cell Na_Cell Basolateral Na⁺/K⁺-ATPase Na_Blood Na⁺ Basolateral->Na_Blood 3 Na⁺ out K_Channel K⁺ Channel K_Blood_Out K⁺ K_Channel->K_Blood_Out K⁺ out Na_Lumen Na⁺ Na_Lumen->NCC Reabsorption Cl_Lumen Cl⁻ Cl_Lumen->NCC Reabsorption BFT This compound BFT->NCC INHIBITS K_Blood_In K⁺ K_Blood_In->Basolateral 2 K⁺ in Na_Cell->Basolateral Transport K_Cell K_Cell

Caption: Molecular blockade of the NCC by this compound in the DCT.

Physiological Cascade and Therapeutic Effect

The inhibition of NCC initiates a cascade of physiological events that culminate in the desired therapeutic effects of diuresis and blood pressure reduction.

  • Increased Ion Excretion (Natriuresis & Chloruresis): With NCC blocked, Na⁺ and Cl⁻ remain in the tubular fluid, leading to their increased excretion in the urine.

  • Osmotic Diuresis: Water follows the retained solutes (Na⁺ and Cl⁻) into the urine via osmosis, increasing urine output (diuresis).

  • Volume Depletion: The net loss of salt and water leads to a reduction in plasma and extracellular fluid volume.

  • Reduced Blood Pressure: The initial drop in blood pressure is due to the decrease in cardiac output resulting from the reduced plasma volume. The long-term antihypertensive effect is also attributed to a decrease in total peripheral resistance, potentially through direct effects on vascular smooth muscle.[1]

Secondary electrolyte effects are also observed. The increased delivery of sodium to the downstream collecting duct promotes potassium excretion via the Na⁺-K⁺ exchange mechanism, which can lead to hypokalemia.[1][2] Conversely, thiazides reduce urinary calcium excretion.

A This compound Administration B Inhibition of Na⁺-Cl⁻ Cotransporter (NCC) in Distal Convoluted Tubule A->B C Decreased Reabsorption of Na⁺ and Cl⁻ B->C D ↑ Luminal Na⁺ and Cl⁻ Concentration C->D E ↑ Osmotic Water Retention in Tubule D->E K ↑ Na⁺ Delivery to Collecting Duct D->K F ↑ Urinary Excretion of Na⁺, Cl⁻, and Water (Natriuresis & Diuresis) E->F G ↓ Plasma and Extracellular Fluid Volume F->G H ↓ Cardiac Output G->H I ↓ Total Peripheral Resistance (Chronic Effect) G->I J ↓ Blood Pressure H->J I->J L ↑ K⁺ Excretion (Hypokalemia Risk) K->L

Caption: Physiological cascade following NCC inhibition by this compound.

Regulatory Context: The WNK-SPAK Kinase Pathway

The activity of the NCC is not static; it is dynamically regulated by a complex intracellular signaling cascade to meet physiological demands. The core of this pathway consists of the With-No-Lysine (WNK) kinases and their downstream substrate, the STE20/SPS1-related proline/alanine-rich kinase (SPAK) .[6][7]

  • Activation: Under conditions like low dietary salt or the presence of hormones such as angiotensin II, WNK kinases (e.g., WNK1, WNK4) become active.[8]

  • Phosphorylation Cascade: Activated WNKs phosphorylate and activate SPAK.[8][9]

  • NCC Phosphorylation: Activated SPAK then directly phosphorylates specific serine and threonine residues on the N-terminal domain of the NCC.[10]

  • Increased Activity: This phosphorylation enhances NCC activity by promoting its trafficking to and retention in the apical plasma membrane, thereby increasing the rate of salt reabsorption.[7][11]

This compound acts by directly inhibiting the transporter protein itself, regardless of its phosphorylation state. However, understanding this regulatory pathway is crucial, as its dysregulation is implicated in inherited forms of hypertension (e.g., Familial Hyperkalemic Hypertension).[6][7]

cluster_Pathway WNK-SPAK Signaling Pathway Stimulus Low Intracellular [Cl⁻] Angiotensin II WNKs WNK Kinases (WNK1, WNK4) Stimulus->WNKs Activates SPAK SPAK/OSR1 Kinase WNKs->SPAK Phosphorylates & Activates NCC_inactive NCC (Inactive) SPAK->NCC_inactive Phosphorylates NCC_active Phosphorylated NCC (Active) (p-NCC) NCC_inactive->NCC_active Result ↑ Na⁺-Cl⁻ Reabsorption NCC_active->Result BFT This compound BFT->NCC_active INHIBITS

Caption: Regulatory WNK-SPAK signaling pathway modulating NCC activity.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound

This table summarizes key pharmacokinetic data following oral administration in healthy volunteers.

ParameterValueReference(s)
Dose Administered 1.25 - 10 mg (oral)[12][13]
Peak Plasma Concentration (Cmax) 86 ± 18 ng/mL (for 10 mg dose)[12]
Time to Peak Plasma (Tmax) 2 ± 0.4 hours[12]
Plasma Half-life (t½) 3.0 - 8.9 hours (dose-dependent)[12][13][14][15]
Apparent Volume of Distribution (Vd) 1.48 L/kg[2][12]
Renal Clearance ~30 - 105 mL/min[12][13]
Urinary Recovery (unchanged drug) ~30%[2][12]
Table 2: Relative Inhibitory Potency of Thiazide Diuretics on NCC

While specific IC₅₀ values for this compound are not consistently reported across the literature, its relative potency has been established in functional assays.

DiureticRelative PotencyReference(s)
Polythiazide Most Potent[3]
Metolazone [3]
This compound [3]
Trichloromethiazide [3]
Chlorthalidone Least Potent (of this group)[3]

Experimental Protocols

The study of this compound's mechanism relies on a combination of functional, biochemical, and structural biology techniques.

Functional Characterization using Two-Electrode Voltage Clamp (TEVC)

This technique is the gold standard for studying the function of ion transporters like NCC in a controlled environment.[16][17]

Methodology:

  • cRNA Preparation: The cDNA encoding human NCC (SLC12A3) is subcloned into an expression vector. Capped complementary RNA (cRNA) is synthesized in vitro from the linearized plasmid.

  • Oocyte Preparation: Oocytes are surgically harvested from Xenopus laevis frogs and defolliculated using collagenase treatment.

  • cRNA Injection: A defined amount of NCC cRNA (e.g., 50 ng) is injected into each oocyte using a nanoliter injector. Control oocytes are injected with water. Oocytes are incubated for 2-3 days to allow for protein expression.[17]

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber continuously perfused with a standard recording solution (e.g., ND96 buffer).

    • The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[17][18]

    • The membrane potential is clamped at a holding potential (e.g., -50 mV).

    • NCC activity is assessed by measuring the change in current upon application of specific substrates or inhibitors. Since NCC is electroneutral, its activity is typically measured indirectly by co-expression with a channel that makes one of the transported ions electrogenic, or by measuring substrate-induced currents under specific ion gradient conditions.

  • Inhibition Assay: A dose-response curve is generated by perfusing the oocytes with increasing concentrations of this compound and measuring the corresponding inhibition of NCC-mediated current.

A In Vitro Transcription of NCC cRNA C Microinject Oocytes with NCC cRNA A->C B Harvest & Prepare Xenopus Oocytes B->C D Incubate (2-3 days) for Protein Expression C->D E Mount Oocyte in Recording Chamber D->E F Impale with Two Microelectrodes (Voltage & Current) E->F G Voltage Clamp Cell at Holding Potential F->G H Measure Baseline Current G->H I Perfuse with this compound (Varying Concentrations) H->I J Measure Inhibited Current I->J K Calculate Dose-Response and IC₅₀ Value J->K

Caption: Experimental workflow for TEVC analysis of NCC inhibition.
Analysis of NCC Phosphorylation by Immunoblotting

This biochemical technique is used to assess the phosphorylation status of NCC in response to various stimuli, providing insight into the activity of the WNK-SPAK pathway.[10]

Methodology:

  • Sample Preparation: Kidneys are harvested from animal models (e.g., mice or rats) subjected to different conditions (e.g., varying dietary salt, hormone infusion). Whole-cell lysates are prepared from the kidney cortex using a lysis buffer containing a cocktail of protease and, critically, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein (e.g., 50 µg) are denatured, resolved by size on a polyacrylamide gel, and then transferred to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked (e.g., for 1 hour at room temperature) with a solution containing 5% Bovine Serum Albumin (BSA) in TBS-T. BSA is preferred over milk, as milk contains the phosphoprotein casein, which can cause high background.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated NCC (e.g., anti-pT58-NCC) or total NCC.[10][11]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system. Densitometry is used to quantify the relative abundance of total and phosphorylated NCC.

A Harvest Kidney Cortex & Prepare Lysates (with Phosphatase Inhibitors) B Quantify Total Protein (BCA Assay) A->B C Separate Proteins by SDS-PAGE B->C D Transfer Proteins to PVDF Membrane C->D E Block Membrane with 5% BSA D->E F Incubate with Primary Antibody (anti-pNCC or anti-total NCC) E->F G Wash and Incubate with HRP-conjugated Secondary Antibody F->G H Apply ECL Substrate G->H I Detect Chemiluminescent Signal H->I J Quantify Bands using Densitometry I->J A Overexpress and Purify NCC Protein B Prepare Sample in Detergent (with or without this compound) A->B C Apply Sample to EM Grid B->C D Blot and Plunge-Freeze in Liquid Ethane (Vitrification) C->D E Collect Micrographs using Cryo-Transmission Electron Microscope D->E F Computational Particle Picking E->F G 2D Classification of Particles F->G H Ab Initio 3D Reconstruction G->H I 3D Refinement to High Resolution H->I J Build and Analyze Atomic Model of NCC +/- Drug I->J

References

Pharmacological profile of bendroflumethiazide in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Pharmacological Profile of Bendroflumethiazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a thiazide diuretic that has been a cornerstone in the management of hypertension and edema for decades.[1] Its primary therapeutic effects are mediated through its action on the kidneys, leading to increased excretion of salt and water.[2] This document provides a comprehensive overview of the preclinical pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics as elucidated in animal studies. This guide is intended to serve as a technical resource, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key concepts through diagrams.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily centered on its diuretic and antihypertensive properties.

Mechanism of Action

This compound exerts its diuretic effect by directly inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC), located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the nephron.[3][4] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1] The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water retention within the tubule, resulting in diuresis—an increased excretion of urine.[1][5]

Consequently, there is an increased loss of sodium, chloride, and water from the body.[6] The drug also leads to a secondary loss of potassium and bicarbonate ions.[6] The antihypertensive mechanism is not fully understood but is thought to involve a reduction in blood volume due to diuresis and a direct vasodilatory effect on peripheral blood vessels.[7][8] This vasodilation may be mediated through actions on carbonic anhydrases or by activating large-conductance calcium-activated potassium (KCa) channels in vascular smooth muscle.[7]

Mechanism of Action of this compound in the Distal Convoluted Tubule cluster_interstitium Interstitial Fluid / Blood lumen_ions {Na+ | Cl-} ncc Na+/Cl- Cotransporter (NCC) lumen_ions->ncc na_k_pump Na+/K+ ATPase k_channel K+ Channel blood_ions {Na+ | K+} k_channel->blood_ions K+ Efflux na_k_pump->blood_ions blood_ions->na_k_pump bft This compound bft->ncc Inhibits Experimental Workflow for Assessing Diuretic Activity start Start: Acclimatize & Fast Rats (18h) grouping Group Allocation (Control, Standard, Test) start->grouping dosing Oral/IP Administration (Vehicle/Drug in Saline) grouping->dosing cages Place in Metabolic Cages dosing->cages collection Urine Collection (e.g., at 5h and 24h) cages->collection analysis Analysis of Samples collection->analysis volume Measure Urine Volume analysis->volume electrolytes Measure Na+, K+, Cl- (Flame Photometry) analysis->electrolytes end End: Calculate Diuretic & Natriuretic Activity volume->end electrolytes->end

References

Bendroflumethiazide's Effect on the Sodium-Chloride Symporter: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interactions between the thiazide diuretic bendroflumethiazide and its pharmacological target, the sodium-chloride symporter (NCC), also known as the solute carrier family 12 member 3 (SLC12A3). This compound is a cornerstone in the management of hypertension and edema.[1] Its primary mechanism of action involves the inhibition of the NCC in the distal convoluted tubule (DCT) of the nephron.[2] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased water excretion, or diuresis.[2] This document details the quantitative aspects of this interaction, provides established experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows involved.

Introduction

This compound, a potent thiazide diuretic, exerts its therapeutic effects by directly targeting the sodium-chloride symporter (NCC) located in the apical membrane of the distal convoluted tubule in the kidney.[2] The NCC is a critical component of renal salt reabsorption, responsible for transporting approximately 5-10% of the filtered sodium load back into the bloodstream. By inhibiting this transporter, this compound effectively reduces blood volume and subsequently lowers blood pressure. Understanding the precise molecular interactions, the quantitative parameters of this inhibition, and the upstream and downstream cellular events is paramount for the rational design of novel diuretic agents and for optimizing existing therapeutic strategies.

Quantitative Data on this compound-NCC Interaction

Table 1: Relative Potency of Thiazide Diuretics on the Sodium-Chloride Symporter (NCC)

DiureticRelative Potency
Polythiazide>
Metolazone>
This compound >
Trichloromethiazide>
Chlorthalidone

This potency profile is based on the drugs' ability to inhibit NCC activity.[3]

A meta-analysis of clinical trials has also established a potency series for the blood pressure-lowering effects of different thiazides, which is consistent with their diuretic activity. This analysis estimated the dose of each drug required to achieve a 10 mm Hg reduction in systolic blood pressure.

Table 2: Estimated Doses of Thiazide Diuretics for a 10 mm Hg Reduction in Systolic Blood Pressure

DiureticEstimated Dose (mg)
This compound 1.4
Chlorthalidone8.6
Hydrochlorothiazide26.4

Data from a meta-regression of randomized, double-blind, parallel placebo-controlled trials.[4]

Experimental Protocols

In Vivo Assessment of Diuretic and Natriuretic Efficacy in a Rat Model

This protocol describes a method to evaluate the diuretic and natriuretic effects of this compound in rats.

Objective: To quantify the increase in urine output (diuresis) and sodium excretion (natriuresis) following oral administration of this compound.

Materials:

  • Male Wistar rats (150-200 g)

  • Metabolic cages with wire mesh bottoms and funnels for urine collection

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Standard diuretic (e.g., Furosemide) for positive control

  • Flame photometer for sodium and potassium analysis

  • Graduated cylinders for urine volume measurement

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to standard chow and water.

  • Grouping: Divide the rats into at least three groups (n=6 per group): Vehicle control, this compound-treated, and a positive control (e.g., Furosemide-treated).

  • Fasting: Withhold food for 15 hours before the experiment, but allow free access to water.

  • Hydration: Administer a priming dose of 0.9% saline (25 ml/kg) intraperitoneally to each rat.

  • Drug Administration: Immediately after hydration, administer the test compounds orally at the desired dose. The vehicle group receives the vehicle alone.

  • Urine Collection: Place the rats individually in metabolic cages. Collect urine at regular intervals (e.g., every hour for the first 5 hours) and then for a total of 24 hours.

  • Urine Analysis:

    • Measure the total volume of urine collected for each rat.

    • Centrifuge the urine samples to remove any particulate matter.

    • Determine the concentration of sodium (Na+) and potassium (K+) in the urine using a flame photometer.

  • Data Analysis:

    • Calculate the total urine output (ml/kg body weight) and the total excretion of Na+ and K+ (mmol/kg body weight) for each group.

    • Compare the results from the this compound-treated group with the vehicle control and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Expected Outcome: A significant increase in urine volume and sodium excretion in the this compound-treated group compared to the vehicle control group.

In Vitro Functional Assessment of NCC Inhibition using a Chloride Influx Assay

This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on NCC-mediated chloride influx.

Objective: To determine the concentration-dependent inhibition of NCC activity by this compound in a heterologous expression system.

Materials:

  • HEK293 cells stably co-expressing human NCC and a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP).

  • Cell culture medium and reagents.

  • Chloride-free activation buffer (e.g., containing sodium gluconate).

  • Assay buffer containing 140 mM NaCl.

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Multi-mode microplate reader with fluorescence detection capabilities (excitation/emission wavelengths ~485 nm/535 nm).

Procedure:

  • Cell Culture: Culture the HEK293-NCC-YFP cells in appropriate flasks until they reach confluence.

  • Cell Seeding: Seed the cells into 96-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere and form a monolayer.

  • Cell Activation: Prior to the assay, wash the cells with a chloride-free activation buffer and incubate for a defined period to stimulate NCC activity.

  • Compound Incubation: Add varying concentrations of this compound (and a vehicle control) to the wells and incubate for a specific time.

  • Chloride Influx Measurement: Initiate chloride influx by adding the assay buffer containing 140 mM NaCl to the wells.

  • Fluorescence Reading: Immediately begin measuring the YFP fluorescence intensity over time using the microplate reader. The influx of chloride will quench the YFP fluorescence.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each concentration of this compound.

    • Plot the rate of chloride influx as a function of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Expected Outcome: A concentration-dependent decrease in the rate of chloride influx in the presence of this compound, allowing for the calculation of its IC50.

Signaling Pathways and Experimental Workflows

The WNK-SPAK Signaling Pathway Regulating NCC Activity

The activity of the sodium-chloride symporter is tightly regulated by the WNK-SPAK/OSR1 signaling cascade. This pathway plays a crucial role in modulating renal salt reabsorption in response to various physiological stimuli. This compound acts downstream of this signaling pathway by directly blocking the transporter.

WNK_SPAK_NCC_Pathway cluster_Lumen Tubular Lumen cluster_Cell Distal Convoluted Tubule Cell cluster_Blood Blood Lumen_ions Na+ Cl- NCC NCC (SLC12A3) Lumen_ions->NCC Transport Blood_ions Na+ Cl- NCC->Blood_ions Reabsorption WNKs WNK Kinases (WNK1, WNK4) SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Activates SPAK_OSR1->NCC Phosphorylates (Activates) Phosphorylation Phosphorylation Dephosphorylation Dephosphorylation (Phosphatases) Dephosphorylation->NCC Inactivates This compound This compound This compound->NCC Inhibits Transport

Caption: The WNK-SPAK signaling pathway and the site of action for this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound, from in vitro characterization to in vivo validation.

Bendroflumethiazide_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_SAR Structure-Activity Relationship Cell_Assay Cell-based Chloride Influx Assay IC50_Ki Determine IC50 / Ki Cell_Assay->IC50_Ki Binding_Assay Radioligand Binding Assay (Competitive) Binding_Assay->IC50_Ki Rat_Model Rat Diuresis and Natriuresis Model IC50_Ki->Rat_Model Lead Compound Selection Urine_Analysis Urine Volume and Electrolyte Analysis Rat_Model->Urine_Analysis Efficacy_Determination Determine Diuretic and Natriuretic Efficacy Urine_Analysis->Efficacy_Determination SAR_Analysis Analyze Structure- Activity Relationship Efficacy_Determination->SAR_Analysis Inform SAR Molecular_Modeling Molecular Modeling and Docking Studies Molecular_Modeling->SAR_Analysis

Caption: Experimental workflow for the evaluation of this compound's efficacy.

Structure-Activity Relationship (SAR)

The interaction of this compound with the NCC is governed by specific structural features of the thiazide molecule. While a co-crystal structure of this compound bound to NCC is not yet available, insights can be drawn from the known SAR of thiazide diuretics and the recently resolved cryo-electron microscopy structures of NCC in complex with other thiazides.[5][6]

The thiazide binding pocket is located within the transmembrane domain of the NCC, accessible from the tubular lumen.[5] Key structural motifs of thiazide diuretics essential for their inhibitory activity include:

  • The Sulfonamide Group at Position 7: This group is critical for binding and diuretic activity. It forms hydrogen bonds with key residues within the NCC binding pocket.[7]

  • An Electron-Withdrawing Group at Position 6: In this compound, this is a trifluoromethyl (-CF3) group, which enhances its diuretic potency.[7]

  • A Lipophilic Substituent at Position 3: this compound possesses a benzyl group at this position, which contributes to its high lipid solubility and potency.[7] The hydrophobicity of this substituent generally correlates with increased diuretic activity.[7]

  • Saturation of the 3,4-Double Bond: The dihydro-benzothiadiazine structure of this compound, resulting from the saturation of this bond, increases its diuretic activity compared to unsaturated analogs.[7]

Molecular modeling and docking studies can be employed to further elucidate the specific interactions between this compound and the amino acid residues lining the NCC binding pocket, providing a structural basis for its inhibitory mechanism and guiding the design of future NCC inhibitors.

Conclusion

This compound remains a vital therapeutic agent for the management of hypertension and edema. Its efficacy stems from the specific and potent inhibition of the sodium-chloride symporter in the distal convoluted tubule. This in-depth technical guide has provided a comprehensive overview of the quantitative aspects of this interaction, detailed experimental protocols for its investigation, and a clear visualization of the relevant signaling pathways and experimental workflows. Further research, particularly the determination of a co-crystal structure of this compound bound to NCC and the precise quantification of its binding affinity, will continue to refine our understanding of this important drug-target interaction and facilitate the development of next-generation diuretics with improved therapeutic profiles.

References

Early Research on Bendroflumethiazide for Hypertension Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the foundational research on bendroflumethiazide for the treatment of hypertension. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the core data, experimental protocols, and physiological mechanisms elucidated in early clinical studies.

Core Concepts and Mechanism of Action

This compound is a thiazide diuretic that was patented in 1958 and approved for medical use in 1960.[1] Its primary application is in the management of hypertension and edema.[2][3] The principal mechanism of action of this compound is the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the nephron.[1][2][3] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the filtrate leads to an osmotic increase in water excretion, a process known as diuresis. The resulting reduction in extracellular fluid and plasma volume contributes to a decrease in blood pressure.[3]

Beyond its diuretic effect, evidence from early research suggested that part of this compound's antihypertensive action may be due to vasodilation.[1] One proposed mechanism for this vasodilation is the increased biosynthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.

Signaling Pathway: Renal Mechanism of Action

The following diagram illustrates the primary mechanism of this compound at the distal convoluted tubule of the nephron.

cluster_epithelium Distal Convoluted Tubule Epithelial Cell Filtrate Filtrate Na_Cl_Symporter Na+/Cl- Symporter (NCC) Filtrate->Na_Cl_Symporter Na_K_ATPase Na+/K+ ATPase Na_Cl_Symporter->Na_K_ATPase Na+ This compound This compound This compound->Na_Cl_Symporter Inhibits Bloodstream Bloodstream Na_K_ATPase->Bloodstream Na+ Bloodstream->Na_K_ATPase K+

This compound's inhibition of the Na+/Cl- symporter.
Signaling Pathway: Proposed Vasodilatory Mechanism

The following diagram illustrates the proposed mechanism of this compound-induced vasodilation through increased prostacyclin production.

This compound This compound Increased_Prostacyclin Increased Prostacyclin (PGI2) Biosynthesis This compound->Increased_Prostacyclin Vasodilation Vasodilation Increased_Prostacyclin->Vasodilation Reduced_Peripheral_Resistance Reduced Peripheral Resistance Vasodilation->Reduced_Peripheral_Resistance Lowered_BP Lowered Blood Pressure Reduced_Peripheral_Resistance->Lowered_BP

Proposed vasodilatory action of this compound.

Quantitative Data from Early Clinical Trials

The following tables summarize key quantitative data from early dose-response and comparative studies of this compound in the treatment of hypertension.

Dose-Response Relationship: Blood Pressure Reduction

A notable randomized, double-blind, dose-response study by Carlsen et al. (1990) provides clear data on the antihypertensive effect of different daily doses of this compound over a 12-week period.

Daily Dose (mg)Mean Decrease in Diastolic Blood Pressure (mmHg)
0 (Placebo)3.5
1.259.8
2.510.8
5.010.1
10.010.8

Data from Carlsen JE, et al. Ugeskr Laeger. 1990;152(42):3072-5.[1][2]

A meta-analysis by Peterzan et al. (2012) established a potency series for systolic blood pressure reduction among three thiazide diuretics, with this compound being the most potent.

DrugEstimated Dose for 10 mmHg Systolic BP Reduction (mg)
This compound1.4
Chlorthalidone8.6
Hydrochlorothiazide26.4

Data from Peterzan MA, et al. Hypertension. 2012;59(5):964-70.[4][5]

Dose-Effect on Biochemical Variables

The same study by Carlsen et al. (1990) also investigated the dose-dependent effects on several biochemical parameters.

Daily Dose (mg)Change in Serum PotassiumChange in Serum UrateChange in Blood GlucoseChange in Total CholesterolChange in Apolipoprotein B
1.25No significant changeIncreasedNo significant changeNo significant changeNo significant change
10.0Significant decreaseIncreasedIncreasedIncreasedIncreased

Data from Carlsen JE, et al. BMJ. 1990;300(6730):975-8.[6]

The meta-analysis by Peterzan et al. (2012) also quantified the dose-response for changes in serum potassium and urate.

DrugEstimated Dose to Reduce Serum Potassium by 0.4 mmol/L (mg)Estimated Dose to Increase Serum Urate by 36 µmol/L (mg)
This compound4.22.1
Chlorthalidone11.98.9
Hydrochlorothiazide40.512.3

Data from Peterzan MA, et al. Hypertension. 2012;59(5):964-70.[4]

Comparative Efficacy in Mild Hypertension (MRC Trial)

The Medical Research Council's trial on mild hypertension provided crucial data on the long-term outcomes of this compound treatment compared to placebo.

OutcomeThis compound Group Rate (per 1000 patient-years)Placebo Group Rate (per 1000 patient-years)
Stroke1.42.6
Coronary Events5.25.5
All Cardiovascular Events6.78.2
All-Cause Mortality5.85.9

Data from the Medical Research Council Working Party. BMJ. 1985;291(6488):97-104.[7]

Experimental Protocols of Key Early Studies

The following sections detail the methodologies employed in seminal early research on this compound.

Dose-Response Study (Carlsen et al., 1990)
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1][2]

  • Patient Population: 257 male and female subjects, aged 25-70 years, with sitting diastolic blood pressures between 100-120 mmHg.[1][2]

  • Procedure:

    • A six-week placebo treatment period to establish baseline blood pressure.[1][2]

    • Random allocation to one of five treatment groups: placebo, or 1.25, 2.5, 5.0, or 10 mg of this compound daily for 12 weeks.[1][2]

    • Blood pressure was measured using a random zero sphygmomanometer.[1][2]

    • Compliance was monitored through tablet counts.[1][2]

    • Biochemical variables, including serum potassium, urate, glucose, total cholesterol, apolipoprotein A I, apolipoprotein B, and triglycerides, were measured.[3]

  • Workflow Diagram:

Screening Patient Screening (Ages 25-70, DBP 100-120 mmHg) Placebo_Run_In 6-Week Placebo Run-in Screening->Placebo_Run_In Randomization Randomization Placebo_Run_In->Randomization Group_P Placebo Randomization->Group_P Group_1_25 1.25 mg BFT Randomization->Group_1_25 Group_2_5 2.5 mg BFT Randomization->Group_2_5 Group_5_0 5.0 mg BFT Randomization->Group_5_0 Group_10_0 10.0 mg BFT Randomization->Group_10_0 Treatment 12-Week Treatment Period Group_P->Treatment Group_1_25->Treatment Group_2_5->Treatment Group_5_0->Treatment Group_10_0->Treatment Analysis Blood Pressure & Biochemical Analysis Treatment->Analysis

Workflow for the this compound dose-response study.
Medical Research Council (MRC) Trial for Mild Hypertension

  • Study Design: A large-scale, single-blind, randomized, placebo-controlled trial.[7]

  • Patient Population: 17,354 men and women aged 35-64 years with mild hypertension (diastolic blood pressure 90-109 mmHg).[7]

  • Procedure:

    • Recruitment and screening of a large patient cohort from general practices.

    • Random allocation to receive this compound, propranolol, or a placebo.[7]

    • Long-term follow-up to monitor blood pressure and the incidence of cardiovascular events (stroke, coronary events) and mortality.

  • Logical Relationship Diagram:

Population Mild Hypertensive Population (Ages 35-64, DBP 90-109 mmHg) Randomization Randomization Population->Randomization Propranolol Propranolol Group Randomization->Propranolol Placebo Placebo Group Randomization->Placebo This compound This compound Randomization->this compound Bendrofluazide Bendrofluazide Group Follow_Up Long-Term Follow-up Bendrofluazide->Follow_Up Propranolol->Follow_Up Placebo->Follow_Up Outcomes Assessment of: - Stroke Rate - Coronary Event Rate - Mortality Follow_Up->Outcomes

Logical flow of the MRC trial for mild hypertension.
Prostacyclin Mechanism Study (Webster et al., 1980)

  • Study Design: A within-patient, randomized, double-blind, crossover study.[8]

  • Patient Population: Patients with mild essential hypertension.

  • Procedure:

    • Patients received this compound (10 mg daily) or a placebo for a defined period.

    • A crossover period where patients switched treatments.

    • Blood pressure measurements were taken in lying, standing, and post-exercise states at 3 days and 10 weeks of treatment.[8]

    • Plasma levels of 6-oxo-PGF1 alpha, a stable metabolite of prostacyclin, were measured to assess prostacyclin biosynthesis.[8]

Conclusion

The early research on this compound was pivotal in establishing its efficacy and safety profile as an antihypertensive agent. Dose-response studies were crucial in identifying the optimal therapeutic window, demonstrating that lower doses (e.g., 1.25-2.5 mg daily) could achieve significant blood pressure reduction with fewer adverse biochemical effects compared to higher doses.[6] Large-scale clinical trials like the MRC study provided evidence for its effectiveness in reducing cardiovascular morbidity, particularly stroke, in patients with mild hypertension.[7] Mechanistic studies have not only clarified its primary diuretic action but also suggested secondary vasodilatory effects, offering further avenues for research. This body of early work laid the foundation for the long-term use of thiazide diuretics as a first-line treatment for hypertension.

References

Pharmacokinetics and metabolism of bendroflumethiazide in vivo

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Bendroflumethiazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, a thiazide diuretic primarily used in the management of hypertension and edema.[1][2] The information is compiled from various in vivo studies, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetic Profile

This compound is characterized by rapid oral absorption, high plasma protein binding, extensive metabolism, and renal excretion.[2][3][4]

Absorption

This compound is well and rapidly absorbed from the gastrointestinal tract following oral administration.[1][3][5] Studies indicate a bioavailability of approximately 100%, which is not significantly influenced by the concomitant intake of food.[2][6] Peak plasma concentrations are typically reached within 2 to 4 hours.[4][7]

Distribution

Upon entering systemic circulation, this compound exhibits extensive binding to plasma proteins, with reported values of 94-96% to human serum albumin.[2][3][7] This high degree of protein binding results in a relatively small apparent volume of distribution. The distribution of a drug is influenced by its binding to plasma proteins and tissues; acidic drugs like this compound are often highly protein-bound.[8]

Metabolism

This compound undergoes extensive hepatic metabolism.[1][2] In vivo studies have identified several metabolites in human urine. The primary metabolic processes involve hydrolysis and other structural modifications.[9][10] A significant portion of the drug is metabolized, while about 30% is excreted unchanged.[1][4]

Excretion

The primary route of elimination for this compound and its metabolites is through renal excretion.[1][5] Approximately 30% of an administered dose is excreted in the urine as the unchanged parent drug.[4] The plasma half-life generally ranges from 3 to 9 hours, depending on the dose and the pharmacokinetic model used for analysis.[3][4][11] While the plasma half-life is relatively short, its biological (diuretic) effect can last for 8 to 12 hours.[7][12] Both the parent drug and its metabolites can be detected in urine for up to 50 hours post-administration.[9]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound compiled from studies in healthy human volunteers and hypertensive patients.

Table 1: Absorption and Distribution Parameters

ParameterValueSubject PopulationDosingCitation
Bioavailability ~100%Healthy VolunteersOral[2]
Protein Binding 94-96%In vitro (Human Serum Albumin)N/A[2][3][7]
Tmax (Time to Peak) 2 ± 0.4 hoursHealthy Volunteers10 mg Oral[4]
2 - 2.5 hoursN/AN/A[7]
2.3 hoursHypertensive Patients2.5 mg & 5 mg Oral[13]
Cmax (Peak Conc.) 86 ± 18 ng/mLHealthy Volunteers10 mg Oral[4]
23 ng/mLHypertensive Patients2.5 mg Oral[13]
50 ng/mLHypertensive Patients5 mg Oral[13]
Volume of Distribution 1.48 L/kgHealthy Volunteers10 mg Oral[4]
1.18 L/kgHypertensive Patients5 mg Oral[13]
0.88 L/kgHealthy Volunteers2.5 mg Oral (multiple dose)[14]

Table 2: Elimination and Clearance Parameters

ParameterValueSubject PopulationDosingCitation
Elimination Half-Life (t½) 3.1 hours (1-compartment model)Healthy Volunteers1.25 mg Oral[11]
8.9 hours (2-compartment model)Healthy Volunteers2.5 mg & 5.0 mg Oral[11]
3.0 hoursHealthy Volunteers10 mg Oral[4]
~3-4 hours (plasma)N/AN/A[2][7]
4.1 hoursHypertensive Patients5 mg Oral[13]
8.5 hoursN/AN/A[3]
8.2 - 8.6 hoursHealthy Volunteers2.5 mg Oral (multiple dose)[14]
Renal Clearance ~30 mL/minHealthy Volunteers1.25, 2.5, 5.0 mg Oral[11]
105 ± 24 mL/minHealthy Volunteers10 mg Oral[4]
93 mL/minHypertensive Patients2.5 mg Oral[13]
48 mL/minHypertensive Patients5 mg Oral[13]
Non-Renal Clearance 269 ± 77 mL/minHealthy Volunteers10 mg Oral[4]
200 mL/minHypertensive Patients5 mg Oral[13]
Urinary Excretion (unchanged) ~30%Healthy Volunteers10 mg Oral[4]

Experimental Protocols

The characterization of this compound's pharmacokinetics relies on well-defined clinical studies. Below are detailed methodologies from key cited experiments.

Study of Urinary Metabolite Identification
  • Objective: To identify this compound metabolites in human urine.[9]

  • Study Population: Two healthy volunteers (22 and 26 years old).[9]

  • Drug Administration: A single oral dose of two 2.5 mg tablets of Tensionorme®.[9]

  • Sample Collection: Urine was collected at various time points up to 50 hours post-dose.[9]

  • Sample Preparation: Urine samples were extracted using BackerBond spe C-18 solid-phase extraction (SPE) cartridges.[9]

  • Analytical Method: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) was used for the identification of metabolites by comparing their retention times, mass differences, and product ion spectra with the parent drug.[9]

Dose-Dependent Pharmacokinetic Study
  • Objective: To study the pharmacokinetics of this compound after various oral doses.[11]

  • Study Population: Nine healthy male volunteers.[11]

  • Drug Administration: Single oral doses of 1.25 mg, 2.5 mg, and 5.0 mg.[11]

  • Sample Collection: Plasma concentrations were monitored for up to 24 hours.[11]

  • Analytical Method: this compound concentrations in plasma were analyzed by Gas-Liquid Chromatography (GLC) following extractive alkylation.[11]

  • Data Analysis: A one-compartment model was used for the 1.25 mg dose data, while a two-compartment model was fitted to the 2.5 mg and 5.0 mg dose data to calculate pharmacokinetic parameters like half-life.[11]

Bioavailability Study with Food
  • Objective: To determine the effect of food on the bioavailability of this compound.[6]

  • Study Population: Eight healthy subjects.[6]

  • Drug Administration: A single oral dose of 10 mg was administered on two separate occasions: once after an overnight fast and once with a meal.[6]

  • Sample Collection: Plasma and urine samples were collected.[6]

  • Analytical Method: Concentrations of the drug in plasma and urine were determined by Gas-Liquid Chromatography (GLC).[6]

  • Data Analysis: Bioavailability was assessed by comparing the Area Under the Curve (AUC) and the total urinary recovery of the drug between the fasted and fed states.[6]

Visualizations: Metabolism and Experimental Workflow

Metabolic Pathway of this compound

The following diagram illustrates the metabolic conversion of this compound into its major identified metabolites.

Bendroflumethiazide_Metabolism cluster_main In Vivo Metabolism cluster_metabolites Identified Urinary Metabolites Parent This compound Metabolite1 4-aminotrifluoromethyl- benzendisulfonamide (ATFB) Parent->Metabolite1 Metabolic Conversion Metabolite2 Hydroflumethiazide (HFMS) Parent->Metabolite2 Metabolite3 3-4 Deshydroflumethiazide Parent->Metabolite3

Caption: In vivo metabolic pathway of this compound.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines a typical experimental workflow for an in vivo pharmacokinetic study of this compound.

PK_Workflow cluster_workflow Pharmacokinetic Study Workflow A 1. Study Population (e.g., Healthy Volunteers) B 2. Drug Administration (Oral this compound) A->B C 3. Biological Sample Collection (Timed Plasma and Urine) B->C D 4. Sample Preparation (e.g., SPE, LLE, Protein Precipitation) C->D E 5. Analytical Quantification (e.g., LC-MS/MS, GLC) D->E F 6. Pharmacokinetic Analysis (Cmax, Tmax, t½, AUC, Clearance) E->F

Caption: Generalized workflow for an in vivo pharmacokinetic study.

References

Bendroflumethiazide Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bendroflumethiazide is a potent thiazide diuretic widely employed in the management of hypertension and edema.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical structure, which has been the subject of extensive structure-activity relationship (SAR) studies. Understanding the intricate relationship between the molecular architecture of this compound and its pharmacological activity is paramount for the rational design of novel, more effective, and safer diuretic agents. This technical guide provides an in-depth analysis of the SAR of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support researchers and drug development professionals in this field.

Core Structure-Activity Relationships of Thiazide Diuretics

The diuretic activity of this compound and related thiazide diuretics is governed by specific structural features of the benzothiadiazine dioxide nucleus. The following points summarize the critical SAR findings:

  • Position 2: The nitrogen atom at position 2 can tolerate small alkyl substitutions, which can influence the duration of action.[3] The hydrogen atom at this position is the most acidic proton in the molecule, a feature enhanced by the adjacent electron-withdrawing sulfonyl group.[3]

  • Position 3: Substitution at this position with a lipophilic group, such as the benzyl group in this compound, significantly increases diuretic potency.[3] The hydrophobicity of the substituent at this position is directly correlated with enhanced saluretic activity.[3]

  • C3-C4 Double Bond: Saturation of the double bond between positions 3 and 4 to form a 3,4-dihydro derivative, as is the case in hydrothiazides like this compound, increases diuretic activity by approximately 3- to 10-fold compared to their unsaturated counterparts.[3]

  • Position 6: An electron-withdrawing group at this position is essential for diuretic activity.[3] In this compound, this is a trifluoromethyl (-CF3) group. Other effective groups include chloro (-Cl) and bromo (-Br) substituents.[3]

  • Position 7: A free sulfonamide (-SO2NH2) group at this position is crucial for the diuretic effect.[3] Removal or substitution of this group abolishes the diuretic activity, although some antihypertensive action may be retained in certain analogues.[3]

Quantitative Structure-Activity Relationship (QSAR) Data

Quantitative analysis of the structure-activity relationships of thiazide diuretics provides valuable insights for predicting the diuretic potency of novel analogues. The following table summarizes the relative diuretic activity of a series of thiazide derivatives, illustrating the impact of various substituents on their pharmacological effect.

CompoundR2R3R6Relative Activity (Ra)
ChlorothiazideHHCl1
HydrochlorothiazideHH (saturated C3-C4)Cl10
This compound H -CH2-Ph CF3 100
TrichlormethiazideH-CHCl2Cl100
Methyclothiazide-CH3-CH2ClCl100
Polythiazide-CH3-CH2SCH2CF3Cl100
CyclothiazideH(see structure)Cl100
BenzthiazideH-CH2SCH2PhCl10
HydroflumethiazideHH (saturated C3-C4)CF310
EpitizideH(see structure)Cl100

Data adapted from a QSAR study on thiazide diuretics. The relative activity (Ra) is a comparative measure of diuretic potency.[4][5]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the Na+/Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid, leading to an increased excretion of these ions and, consequently, water, resulting in diuresis.[1][6]

In addition to its diuretic effect, this compound also exhibits vasodilatory properties, which contribute to its antihypertensive effect. This vasodilation is thought to be mediated by the activation of calcium-activated potassium channels (KCa) in vascular smooth muscle cells.[1]

Signaling Pathway for Diuretic Action

diuretic_action cluster_lumen Tubular Lumen cluster_dct_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid Na+ Na+ NCC Na+/Cl- Cotransporter (NCC) Na+->NCC Blood Bloodstream Na+->Blood Reabsorption Blocked Cl- Cl- Cl-->NCC Cl-->Blood Reabsorption Blocked This compound This compound This compound->NCC Inhibits

Caption: Diuretic action of this compound via inhibition of the Na+/Cl- cotransporter.

Proposed Signaling Pathway for Vasodilatory Action

vasodilatory_action This compound This compound KCa_channel Ca2+-activated K+ Channel (KCa) This compound->KCa_channel Activates Hyperpolarization Hyperpolarization KCa_channel->Hyperpolarization K+ efflux VGCaC Voltage-gated Ca2+ Channels Hyperpolarization->VGCaC Inhibits Ca_influx Decreased Ca2+ Influx VGCaC->Ca_influx Leads to Relaxation Vascular Smooth Muscle Relaxation Ca_influx->Relaxation Causes

Caption: Proposed mechanism for this compound-induced vasodilation.

Experimental Protocols

The evaluation of the diuretic activity of this compound and its analogues involves a series of well-defined in vivo and in vitro experimental protocols.

In Vivo Diuretic Activity Assessment in Rats (Lipschitz Test)

This is a widely used method for screening the diuretic activity of new compounds.

Objective: To determine the diuretic activity of a test compound by measuring urine output and electrolyte excretion in rats compared to a standard diuretic and a control group.

Methodology:

  • Animal Model: Male or female Wistar or Sprague-Dawley rats, weighing 150-200g, are used. The animals are fasted overnight with free access to water.

  • Grouping: Animals are divided into three groups: a control group (vehicle, e.g., normal saline), a standard group (e.g., furosemide or hydrochlorothiazide), and a test group (this compound analogue).

  • Hydration: All animals are hydrated with normal saline (0.9% NaCl) at a dose of 25 ml/kg body weight, administered orally.

  • Drug Administration: Immediately after hydration, the control group receives the vehicle, the standard group receives the standard diuretic, and the test group receives the test compound, all administered orally.

  • Urine Collection: The animals are placed in individual metabolic cages designed to separate urine and feces. Urine is collected for a period of 5 to 24 hours.

  • Analysis: The total volume of urine excreted by each animal is measured. The urine is also analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

  • Data Evaluation: The diuretic activity is calculated as the ratio of the urine volume of the test group to that of the control group. The natriuretic and kaliuretic activities are also determined by comparing the electrolyte excretion between the groups.

Experimental Workflow for In Vivo Diuretic Activity Screening

experimental_workflow start Start animal_prep Animal Preparation (Fasting) start->animal_prep grouping Grouping (Control, Standard, Test) animal_prep->grouping hydration Oral Hydration (Normal Saline) grouping->hydration drug_admin Drug Administration hydration->drug_admin urine_collection Urine Collection (Metabolic Cages) drug_admin->urine_collection analysis Urine Analysis (Volume, Na+, K+, Cl-) urine_collection->analysis data_eval Data Evaluation (Diuretic & Natriuretic Activity) analysis->data_eval end End data_eval->end

Caption: Workflow for in vivo screening of diuretic activity.

In Vitro Na+/Cl- Cotransporter (NCC) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the primary molecular target of this compound.

Objective: To quantify the inhibitory potency (e.g., IC50) of a test compound on the Na+/Cl- cotransporter.

Methodology:

  • Cell Line: A stable cell line expressing the human Na+/Cl- cotransporter (hNCC), such as HEK293 or Xenopus laevis oocytes, is used.

  • Radiotracer Uptake: The activity of the NCC is measured by quantifying the uptake of a radiolabeled ion, typically 22Na+ or 36Cl-, into the cells.

  • Assay Procedure:

    • Cells are cultured to confluence in appropriate multi-well plates.

    • The cells are washed and pre-incubated in a buffer solution.

    • The test compound (this compound analogue) at various concentrations is added to the cells.

    • The uptake of the radiolabeled ion is initiated by adding the radiotracer to the incubation medium.

    • After a defined incubation period, the uptake is terminated by rapidly washing the cells with an ice-cold stop solution to remove extracellular radiotracer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radiotracer uptake is calculated for each concentration of the test compound relative to a control (no inhibitor). The IC50 value, which is the concentration of the compound that causes 50% inhibition of NCC activity, is determined by fitting the data to a dose-response curve.

Conclusion

The structure-activity relationship of this compound is well-defined, with key structural motifs being essential for its diuretic and antihypertensive effects. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals. A thorough understanding of the SAR of this compound, coupled with the application of robust experimental methodologies, is crucial for the discovery and development of next-generation diuretic therapies with improved efficacy and safety profiles. The visualization of the signaling pathways and experimental workflows further aids in comprehending the complex interplay between the chemical structure of this compound and its pharmacological outcomes.

References

Bendroflumethiazide: An In-depth Technical Guide on its Diuretic Versus Hypotensive Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bendroflumethiazide, a thiazide diuretic, has been a cornerstone in the management of hypertension and edema for decades. Its therapeutic efficacy stems from two primary pharmacological actions: a potent diuretic effect and a distinct hypotensive effect. While the diuretic action is well-characterized, the mechanisms underlying its vasodilatory properties are more complex and continue to be an area of active research. This technical guide provides a comprehensive investigation into the diuretic and hypotensive effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways to aid researchers and drug development professionals in their understanding and further exploration of this important molecule.

Introduction

This compound is a sulfonamide derivative belonging to the thiazide class of diuretics.[1] Chemically, it is 3-benzyl-3,4-dihydro-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. Its primary clinical indications are the treatment of hypertension and edema associated with conditions such as congestive heart failure, liver cirrhosis, and corticosteroid or estrogen therapy.[2][3] The therapeutic utility of this compound is rooted in its ability to modulate renal electrolyte handling and vascular tone, leading to a reduction in blood volume and peripheral resistance.[3]

Mechanism of Action

This compound exerts its diuretic and hypotensive effects through distinct, though potentially interrelated, mechanisms.

Diuretic Effect: Inhibition of the Na+/Cl- Cotransporter

The principal diuretic mechanism of this compound involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter, located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[4] By blocking this transporter, this compound reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[4] The increased luminal concentration of these ions leads to an osmotic retention of water, resulting in increased urine output (diuresis) and a subsequent reduction in plasma and extracellular fluid volume.[4]

Hypotensive Effect: Vasodilation

The antihypertensive effect of this compound is not solely attributable to its diuretic-induced volume depletion.[3] In the long term, the reduction in blood pressure is primarily due to a decrease in peripheral vascular resistance, a consequence of its vasodilatory actions.[5] The precise signaling pathways for this effect are still under investigation, but two key mechanisms have been proposed:

  • Activation of Calcium-Activated Potassium (KCa) Channels: this compound is thought to activate large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[3]

  • Inhibition of Carbonic Anhydrase: Thiazide diuretics, including this compound, can inhibit carbonic anhydrase in vascular smooth muscle. This inhibition leads to intracellular alkalinization, which in turn promotes the opening of KCa channels, causing hyperpolarization of the cell membrane and subsequent vasodilation.

Quantitative Data: Dose-Response Relationships

The following tables summarize the dose-dependent diuretic and hypotensive effects of this compound based on clinical trial data. The diuretic effect is indirectly represented by changes in serum potassium and urate levels, as direct comparative urine output data across a dose range is limited in publicly available literature.

Table 1: Dose-Response of this compound on Blood Pressure [6][7]

Daily Dose (mg)Mean Systolic Blood Pressure Reduction (mmHg)Mean Diastolic Blood Pressure Reduction (mmHg)
1.25117
2.5Not specified9.8
5.0Not specified10.8
10.0Not specified10.1

Table 2: Dose-Response of this compound on Serum Electrolytes and Urate (Indicators of Diuretic Effect) [6][7][8]

Daily Dose (mg)Mean Serum Potassium Change (mmol/L)Mean Serum Urate Change (µmol/L)
1.25-0.3+40
2.5Not specifiedNot specified
5.0Not specifiedNot specified
10.0Significant decreaseSignificant increase

Note: A decrease in serum potassium (hypokalemia) and an increase in serum urate (hyperuricemia) are characteristic biochemical changes associated with the diuretic action of thiazides.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Diuretic_Effect This compound This compound NCC Na+/Cl- Cotransporter (NCC) in Distal Convoluted Tubule This compound->NCC Inhibits Reabsorption Decreased Na+ and Cl- Reabsorption NCC->Reabsorption Leads to Osmosis Increased Osmotic Pressure in Tubule Reabsorption->Osmosis Diuresis Increased Urine Output (Diuresis) Osmosis->Diuresis

Caption: Diuretic effect signaling pathway of this compound.

Hypotensive_Effect This compound This compound CA Carbonic Anhydrase in Vascular Smooth Muscle This compound->CA Inhibits pH Intracellular Alkalinization (Increased pH) CA->pH Leads to KCa Activation of Ca2+-Activated K+ (KCa) Channels pH->KCa Hyperpolarization Hyperpolarization KCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Hypotensive (vasodilatory) effect signaling pathway.

Experimental Workflow

Experimental_Workflow Animal_Model Rodent Model (e.g., Rats) Grouping Group Allocation (Vehicle Control, this compound Doses) Animal_Model->Grouping Drug_Admin Drug Administration (e.g., Oral Gavage) Grouping->Drug_Admin Data_Collection Data Collection Drug_Admin->Data_Collection Diuresis Diuresis Measurement (Metabolic Cages) Data_Collection->Diuresis BP Blood Pressure Measurement (Telemetry or Tail-Cuff) Data_Collection->BP Analysis Data Analysis and Comparison Diuresis->Analysis BP->Analysis

Caption: General experimental workflow for assessing diuretic and hypotensive effects.

Experimental Protocols

Protocol for Measuring Diuretic Effect in Rodents

Objective: To quantify the diuretic effect of this compound by measuring urine volume and electrolyte excretion in rats.

Materials:

  • Male Wistar rats (200-250 g)

  • Metabolic cages designed for separation of urine and feces

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose solution)

  • Oral gavage needles

  • Graduated cylinders

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

  • Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization to the environment. Provide free access to standard chow and water.

  • Fasting: Withhold food and water for 18 hours before the start of the experiment to ensure an empty gastrointestinal tract and a uniform hydration state.

  • Grouping: Randomly divide the rats into experimental groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (medium dose)

    • Group 4: this compound (high dose)

  • Hydration: Administer a saline load (e.g., 25 mL/kg, intraperitoneally or orally) to all animals to ensure a measurable urine output.

  • Drug Administration: Immediately after hydration, administer the vehicle or the assigned dose of this compound via oral gavage.

  • Urine Collection: Place the rats back into their metabolic cages and collect urine over a specified period (e.g., 5 or 24 hours).

  • Measurement:

    • Record the total urine volume for each rat.

    • Centrifuge the urine samples to remove any particulate matter.

    • Analyze the supernatant for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate the total excretion of each electrolyte by multiplying the concentration by the urine volume. Compare the mean urine volume and electrolyte excretion between the control and treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol for Continuous Blood Pressure Monitoring in Conscious Rodents

Objective: To measure the hypotensive effect of this compound in conscious, freely moving rats using radiotelemetry.

Materials:

  • Male spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats

  • Implantable radiotelemetry transmitters

  • Surgical instruments for sterile surgery

  • Anesthesia (e.g., isoflurane)

  • Receivers and data acquisition system

  • This compound

  • Vehicle

Procedure:

  • Transmitter Implantation (Surgical Procedure):

    • Anesthetize the rat using isoflurane.

    • Under aseptic surgical conditions, make a midline abdominal incision.

    • Isolate the abdominal aorta and insert the catheter of the telemetry transmitter. Secure the catheter with surgical glue and sutures.

    • Place the body of the transmitter in the abdominal cavity.

    • Close the abdominal muscle and skin layers with sutures.

    • Administer post-operative analgesics as required and allow the animal to recover for at least one week.

  • Baseline Blood Pressure Recording:

    • After the recovery period, record baseline blood pressure and heart rate continuously for 24-48 hours to establish a stable baseline.

  • Grouping and Drug Administration:

    • Randomly assign the rats to treatment groups (vehicle control and this compound doses).

    • Administer the drug or vehicle daily via oral gavage at the same time each day for the duration of the study (e.g., 1-4 weeks).

  • Continuous Blood Pressure Monitoring:

    • Record blood pressure and heart rate continuously throughout the treatment period.

  • Data Analysis:

    • Analyze the telemetered data to calculate mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) over 24-hour periods or at specific time points.

    • Compare the changes in blood pressure parameters from baseline between the control and this compound-treated groups using appropriate statistical methods (e.g., repeated measures ANOVA).

Discussion and Future Directions

This guide has elucidated the distinct yet complementary diuretic and hypotensive mechanisms of this compound. The diuretic effect, mediated by the inhibition of the Na+/Cl- cotransporter, leads to a reduction in blood volume, which contributes to the initial lowering of blood pressure. The sustained antihypertensive effect, however, is largely dependent on its vasodilatory properties, which are linked to the inhibition of carbonic anhydrase and the subsequent activation of KCa channels in vascular smooth muscle.

While the dose-response relationship for the hypotensive effect is relatively well-established, there is a need for more studies that directly and concurrently quantify the diuretic (urine volume and natriuresis) and hypotensive effects of this compound across a range of doses. Such studies would provide a more complete picture of the pharmacodynamic profile of the drug and could inform optimal dosing strategies to maximize antihypertensive efficacy while minimizing diuretic-related side effects such as electrolyte disturbances.

Further research into the molecular intricacies of the vasodilatory signaling pathway, including the specific isoforms of carbonic anhydrase and KCa channels involved, could lead to the development of novel antihypertensive agents with improved efficacy and safety profiles.

Conclusion

This compound remains a valuable therapeutic agent for the management of hypertension and edema. A thorough understanding of its dual diuretic and hypotensive mechanisms is crucial for its rational use in clinical practice and for guiding future drug discovery efforts. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge, presenting key quantitative data, and offering detailed experimental protocols to facilitate further investigation into the pharmacology of this compound and related compounds.

References

Methodological & Application

Application Notes and Protocols for Bendroflumethiazide in Preclinical Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bendroflumethiazide, a thiazide diuretic, in animal models of hypertension. This document details its mechanism of action, available dosage information from preclinical studies, and generalized protocols for evaluating its antihypertensive efficacy.

Introduction

This compound is a thiazide diuretic primarily used in the treatment of hypertension and edema[1]. Its principal mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and, consequently, blood pressure[1][2]. Additionally, there is evidence to suggest that thiazide diuretics, including this compound, may exert a direct vasodilatory effect on vascular smooth muscle, potentially through the activation of calcium-activated potassium channels or the inhibition of carbonic anhydrases[1].

While this compound is widely used in clinical practice, detailed information regarding its specific application and effective dosages in preclinical animal models of hypertension is not extensively documented in publicly available literature. The following sections summarize the available data and provide generalized protocols to guide researchers in designing their studies.

Data Presentation: this compound Dosage in Animal Models

The following table summarizes the limited quantitative data available on the administration of this compound in animal studies. It is important to note that most of this data is from toxicological assessments or models not specific to hypertension, highlighting a gap in the current literature.

Animal ModelStrainDosageRoute of AdministrationDurationKey FindingsReference
RatNot Specified20 mg/kg/dayOral6 monthsPart of a preclinical safety evaluation; no major toxic effects reported.[3]
RatNot Specified125 mg/kg/dayOral6 monthsPart of a preclinical safety evaluation; no major toxic effects reported.[3]
DogNot Specified5 mg/kg/dayOral6 monthsPart of a preclinical safety evaluation; no major toxic effects reported.[3]
DogNot Specified20 mg/kg/dayOral6 monthsPart of a preclinical safety evaluation; no major toxic effects reported.[3]
RatSpontaneously Hypertensive Rat (SHR)"Maximal dose" (exact dosage not specified)Not SpecifiedAcuteDecreased urinary calcium excretion.[4]
Rat (Angiotensin II-induced Hypertension)Sprague-Dawley~10 mg/kg/day (of Trichlormethiazide, another thiazide diuretic)Oral5 daysSignificantly reduced mean arterial pressure in high-salt diet rats.[5]

Note: The study in Angiotensin II-induced hypertensive rats used Trichlormethiazide, which may serve as a surrogate for estimating a starting dose for this compound due to their similar mechanism of action.

Experimental Protocols

Due to the limited specific protocols for this compound in hypertensive animal models, a generalized experimental protocol is provided below. This can be adapted for commonly used models such as the Spontaneously Hypertensive Rat (SHR) or Nω-nitro-L-arginine methyl ester (L-NAME)-induced hypertension.

General Protocol for Evaluating Antihypertensive Efficacy of this compound

1. Animal Model Selection and Acclimatization:

  • Spontaneously Hypertensive Rat (SHR): A genetic model of hypertension. Male SHRs are typically used, starting at an age when hypertension is established (e.g., 12-16 weeks). Wistar-Kyoto (WKY) rats are used as normotensive controls.

  • L-NAME-Induced Hypertension: A model where hypertension is induced by inhibiting nitric oxide synthase. This is typically achieved by administering L-NAME in the drinking water (e.g., 40 mg/kg/day) for several weeks.

  • Acclimatization: Animals should be housed in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the start of the experiment. They should have free access to standard chow and water.

2. Drug Preparation and Administration:

  • Vehicle: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution of polyethylene glycol (PEG) in water. The choice of vehicle should be tested for any effects on blood pressure.

  • Administration: Oral gavage is a common route of administration for daily dosing. The volume administered should be based on the animal's body weight.

3. Experimental Groups:

  • Group 1: Normotensive Control (e.g., WKY rats) receiving vehicle.

  • Group 2: Hypertensive Control (e.g., SHR or L-NAME treated rats) receiving vehicle.

  • Group 3: Hypertensive animals receiving a low dose of this compound.

  • Group 4: Hypertensive animals receiving a high dose of this compound.

  • (Optional) Group 5: Normotensive Control receiving a high dose of this compound to assess for hypotensive effects.

4. Blood Pressure Measurement:

  • Tail-Cuff Plethysmography: A non-invasive method for repeated measurement of systolic blood pressure. Animals should be trained to the procedure to minimize stress-induced blood pressure elevation.

  • Telemetry: A more accurate and continuous method of measuring blood pressure and heart rate. A telemetry transmitter is surgically implanted into the abdominal aorta of the animal.

5. Study Procedure:

  • Baseline Measurement: Record baseline blood pressure for all animals for several days before starting the treatment.

  • Treatment Period: Administer this compound or vehicle daily for the planned duration of the study (e.g., 2-4 weeks).

  • Blood Pressure Monitoring: Measure blood pressure at regular intervals throughout the study (e.g., weekly or daily, depending on the method).

  • Terminal Procedures: At the end of the study, animals may be euthanized for collection of blood and tissues for further analysis (e.g., plasma drug concentration, kidney histology).

Mandatory Visualizations

Signaling Pathway of this compound

Bendroflumethiazide_Pathway cluster_interstitium ncc Na+/Cl- Cotransporter (NCC) na_k_atpase Na+/K+ ATPase ncc->na_k_atpase Na+ transport cl_channel Cl- Channel interstitium_na Na+ na_k_atpase->interstitium_na Pumps Na+ out interstitium_cl Cl- cl_channel->interstitium_cl lumen_na_cl Na+ Cl- lumen_na_cl->ncc interstitium_k K+ blood_k K+ blood_k->na_k_atpase Pumps K+ in bendro This compound bendro->ncc Inhibits

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_setup Phase 1: Setup and Baseline cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis animal_model Select Animal Model (e.g., SHR, L-NAME) acclimatization Acclimatization (1 week) animal_model->acclimatization baseline_bp Baseline Blood Pressure Measurement (3-5 days) acclimatization->baseline_bp grouping Randomize into Treatment Groups baseline_bp->grouping drug_admin Daily Drug Administration (this compound or Vehicle) grouping->drug_admin bp_monitoring Regular Blood Pressure Monitoring drug_admin->bp_monitoring final_bp Final Blood Pressure Measurement bp_monitoring->final_bp euthanasia Euthanasia and Tissue Collection final_bp->euthanasia data_analysis Data Analysis and Statistical Evaluation euthanasia->data_analysis

Caption: Generalized experimental workflow for preclinical evaluation of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Bendroflumethiazide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of bendroflumethiazide in pharmaceutical formulations. The described protocol offers excellent accuracy, precision, and linearity, making it suitable for routine quality control and research applications. This document includes a comprehensive experimental protocol, summarized quantitative data, and a visual representation of the analytical workflow.

Introduction

This compound is a thiazide diuretic commonly used in the treatment of hypertension and edema.[1] Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely accepted analytical technique for this purpose due to its specificity, sensitivity, and efficiency.[2][3] This document outlines a validated HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

The analysis can be performed on a standard HPLC system equipped with a UV detector. Several methods have been reported, and the following tables summarize the key chromatographic parameters from various sources.

Table 1: HPLC Chromatographic Conditions for this compound Quantification

ParameterMethod 1Method 2Method 3
Column Waters, SunFire C18 (100 mm x 4.6 mm, 3.5 µm)[4][5]Inertsil ODS (150 x 4.6mm, 3.5 µ)[6]Symmetry C18 (4.6 x 150mm, 5µm)[7]
Mobile Phase Acetonitrile: water (40: 60, v/v), adjusted to pH 2.0 with orthophosphoric acid[4][5]0.1% Orthophosphoric acid (OPA): Acetonitrile (20:80, v/v)[8]70% Methanol: 30% Phosphate buffer (pH 4.6)[7]
Flow Rate 1.0 mL/min[4]Not Specified1.0 mL/min[7]
Injection Volume 10 µL[4]10 µL[6]Not Specified
Column Temperature 20°C[4]AmbientAmbient[7]
Detection Wavelength 273 nm[4][5]Not Specified273 nm[7]
Reagents and Materials
  • This compound Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Orthophosphoric acid (analytical grade)

  • Sodium chloride (analytical grade)[9]

  • Anhydrous sodium acetate (analytical grade)[9]

  • Glacial acetic acid (analytical grade)[9]

Standard Solution Preparation
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.[10]

  • Add a suitable solvent (e.g., methanol or mobile phase) to dissolve the standard.[9][10]

  • Sonicate for approximately 15 minutes to ensure complete dissolution.[9]

  • Make up the volume to the mark with the same solvent and mix well.[10]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-15 µg/mL).[8]

Sample Preparation (from Tablets)
  • Weigh and finely powder a minimum of 20 tablets to ensure homogeneity.[9]

  • Accurately weigh a portion of the powdered tablets equivalent to a specific amount of this compound (e.g., 5 mg).[9]

  • Transfer the weighed powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of a suitable solvent (e.g., methanol) and sonicate for 15 minutes with occasional shaking to extract the drug.[9]

  • Dilute to the mark with the same solvent and mix thoroughly.

  • Centrifuge a portion of the solution to separate the excipients.[9]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilutions may be necessary with the mobile phase to bring the concentration within the calibration range.

Method Validation Summary

The presented HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[7][8][10] Key validation parameters are summarized below.

Table 2: Summary of Quantitative Data and Validation Parameters

ParameterResult
Retention Time Approximately 3.208 min[7][8] to 8 min[5] (Varies with method)
Linearity Range 1 - 15 µg/mL[8]
Correlation Coefficient (r²) > 0.999[7][8]
Limit of Detection (LOD) 0.013 µg/mL[8]
Limit of Quantification (LOQ) 0.041 µg/mL[8]
Accuracy (% Recovery) 99.3% - 99.4%[6]
Precision (%RSD) < 2.0%[6]

Experimental Workflow and Diagrams

The overall workflow for the HPLC quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis standard_prep Standard Preparation (Stock & Working Solutions) hplc_system HPLC System (Pump, Injector, Column, Detector) standard_prep->hplc_system sample_prep Sample Preparation (Tablet Powdering, Extraction, Filtration) sample_prep->hplc_system data_acquisition Data Acquisition (Chromatogram Generation) hplc_system->data_acquisition Injection chrom_conditions Chromatographic Conditions (Mobile Phase, Flow Rate, Wavelength) chrom_conditions->hplc_system quantification Quantification (Peak Area Integration, Calibration Curve) data_acquisition->quantification results Final Results (Concentration of this compound) quantification->results

Caption: HPLC workflow for this compound quantification.

Conclusion

The HPLC method described in this application note is a reliable and validated approach for the quantification of this compound in pharmaceutical preparations. The method is specific, accurate, precise, and linear over a relevant concentration range. The provided protocol and chromatographic conditions can be readily implemented in a quality control or research laboratory setting for the routine analysis of this compound.

References

Protocol for Studying Bendroflumethiazide Effects on Blood Pressure in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for investigating the antihypertensive effects of bendroflumethiazide in a DOCA-salt-induced hypertensive rat model. This compound is a thiazide diuretic that primarily acts by inhibiting the Na+/Cl- symporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water, and subsequent reduction in blood volume and blood pressure.[1][2] Its mechanism also involves vasodilation, which contributes to its antihypertensive effect.[1]

The following protocols detail the induction of hypertension in rats, the administration of this compound, and the subsequent measurement of blood pressure. The provided data tables and diagrams are intended to facilitate experimental design and data interpretation.

Data Presentation

Table 1: this compound Dosage Regimen for Rats
Parameter Value Reference
Drug This compound
Dosage Range (starting point) 5 - 10 mg/kg/dayBased on studies with this compound and other thiazide diuretics in rats[1][3]
Administration Route Oral gavage
Vehicle 0.5% Carboxymethyl cellulose (CMC) in distilled waterCommon vehicle for oral administration
Frequency Once daily
Duration 4 weeks (or as per study design)
Table 2: Key Parameters for DOCA-Salt Hypertension Model in Rats
Parameter Specification Reference
Animal Model Male Sprague-Dawley or Wistar rats (8-10 weeks old)[4]
Inducing Agent Deoxycorticosterone acetate (DOCA)[4][5]
DOCA Dosage 25 mg/kg, subcutaneous, twice weekly[4]
Salt Supplementation 1% NaCl + 0.2% KCl in drinking water[4]
Duration of Induction 4 weeks[4]
Expected Outcome Sustained hypertension (Systolic Blood Pressure > 150 mmHg)
Table 3: Blood Pressure Measurement Parameters (Tail-Cuff Method)
Parameter Specification Reference
Apparatus Non-invasive tail-cuff plethysmography system[6]
Acclimatization 3-5 days of training sessions before measurements[6]
Animal Restraint Restrainer appropriate for rat size
Tail Warming Warming chamber or lamp to 32-34°C
Measurements per Session 5-7 consecutive readings
Data Recording Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), Heart Rate (HR)

Experimental Protocols

Induction of DOCA-Salt Hypertension in Rats

This protocol describes the surgical and pharmacological procedures to induce hypertension in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250g)

  • Deoxycorticosterone acetate (DOCA)

  • Saline solution (0.9% NaCl)

  • 1% NaCl + 0.2% KCl drinking water

  • Surgical instruments for uninephrectomy

  • Anesthetic (e.g., ketamine/xylazine cocktail)

Procedure:

  • Acclimatization: Acclimate rats to the animal facility for at least one week before any procedures.

  • Uninephrectomy (Day 0):

    • Anesthetize the rat using an appropriate anesthetic.

    • Make a flank incision to expose the left kidney.

    • Ligate the renal artery and vein, and the ureter.

    • Remove the left kidney.

    • Suture the muscle and skin layers.

    • Administer post-operative analgesics as per veterinary guidelines.

  • Post-operative Recovery (Day 1-7): Allow the rats to recover for one week with free access to standard chow and tap water.

  • DOCA-Salt Treatment (Starting Day 8):

    • Replace the drinking water with a solution of 1% NaCl and 0.2% KCl.

    • Administer DOCA (25 mg/kg) subcutaneously twice a week for four weeks.

  • Blood Pressure Monitoring: Begin weekly blood pressure measurements (as described in Protocol 3) to monitor the development of hypertension. Hypertension is typically established within 4 weeks.

This compound Administration

This protocol outlines the preparation and oral administration of this compound to hypertensive rats.

Materials:

  • This compound powder

  • 0.5% Carboxymethyl cellulose (CMC) solution

  • Oral gavage needles (size appropriate for rats)

  • Weighing scale and vortex mixer

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose (e.g., 5 mg/kg).

    • Prepare a homogenous suspension of this compound in 0.5% CMC solution. Use a vortex mixer to ensure uniform suspension.

  • Animal Grouping: Once hypertension is established, randomly divide the rats into the following groups (n=8-10 per group):

    • Group 1: Sham Control: Uninephrectomized rats receiving vehicle only.

    • Group 2: Hypertensive Control: DOCA-salt treated rats receiving vehicle only.

    • Group 3: this compound Treatment: DOCA-salt treated rats receiving this compound (e.g., 5 mg/kg/day).

    • (Optional) Group 4 & 5: Additional treatment groups for different doses of this compound to establish a dose-response relationship.

  • Oral Administration:

    • Administer the prepared this compound suspension or vehicle to the respective groups once daily via oral gavage.

    • The volume of administration should be consistent across all groups (e.g., 5 mL/kg).

    • Continue the treatment for the planned duration of the study (e.g., 4 weeks).

Blood Pressure Measurement by Tail-Cuff Method

This protocol describes the non-invasive measurement of blood pressure in conscious rats.

Materials:

  • Tail-cuff plethysmography system (including cuff, pulse sensor, and monitor)

  • Rat restrainer

  • Warming chamber or lamp

Procedure:

  • Acclimatization: For 3-5 days prior to the first measurement, place the rats in the restrainer for 10-15 minutes each day to acclimate them to the procedure.

  • Measurement Session:

    • Place the rat in the restrainer.

    • Warm the rat's tail to 32-34°C to detect the tail pulse.

    • Place the tail cuff and pulse sensor on the base of the tail.

    • Allow the rat to stabilize for a few minutes before starting the measurements.

    • Initiate the automated measurement cycle on the system.

    • Record at least 5-7 consecutive stable readings for systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

    • Average the stable readings to obtain the final value for that session.

  • Frequency of Measurement: Measure blood pressure at baseline (before treatment) and at regular intervals during the treatment period (e.g., weekly).

Mandatory Visualizations

Bendroflumethiazide_Signaling_Pathway BFT This compound NCC Na+/Cl- Symporter (Distal Convoluted Tubule) BFT->NCC Inhibits Vasodilation Vasodilation BFT->Vasodilation Direct Effect Reabsorption Decreased Na+ and Cl- Reabsorption NCC->Reabsorption Leads to Diuresis Increased Diuresis (Water Excretion) Reabsorption->Diuresis BloodVolume Decreased Blood Volume Diuresis->BloodVolume BP_Diuresis Decreased Blood Pressure BloodVolume->BP_Diuresis PVR Decreased Peripheral Resistance Vasodilation->PVR BP_Vaso Decreased Blood Pressure PVR->BP_Vaso

Caption: this compound's dual mechanism of action.

Experimental_Workflow Start Start: Acclimatization of Rats (1 week) Surgery Uninephrectomy Start->Surgery Recovery Post-operative Recovery (1 week) Surgery->Recovery Induction DOCA-Salt Administration (4 weeks) (1% NaCl + 0.2% KCl water, 25 mg/kg DOCA 2x/week) Recovery->Induction BP_Monitor1 Weekly Blood Pressure Monitoring Induction->BP_Monitor1 During Induction Grouping Randomization into Treatment Groups BP_Monitor1->Grouping Hypertension Confirmed Treatment Daily Oral Administration (4 weeks) - Vehicle - this compound Grouping->Treatment BP_Monitor2 Weekly Blood Pressure Monitoring Treatment->BP_Monitor2 During Treatment End End of Study: Data Analysis BP_Monitor2->End

Caption: Workflow for evaluating this compound in rats.

Logical_Relationship DOCA DOCA Administration Hypertension Hypertension DOCA->Hypertension Salt High Salt Intake Salt->Hypertension BFT This compound Diuresis Diuresis BFT->Diuresis Vasodilation Vasodilation BFT->Vasodilation BP_Reduction Blood Pressure Reduction Diuresis->BP_Reduction Vasodilation->BP_Reduction

Caption: Logical flow from hypertension induction to treatment effect.

References

Application of Bendroflumethiazide in Clinical Trials for Edema: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bendroflumethiazide is a thiazide diuretic utilized in the management of edema associated with various clinical conditions, including congestive heart failure, nephrotic syndrome, and pre-menstrual syndrome.[1] By inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, this compound promotes the excretion of sodium, chloride, and water, thereby reducing excess fluid retention. This document provides a comprehensive overview of the application of this compound in clinical trials for edema, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant pathways and workflows.

Mechanism of Action

This compound exerts its diuretic effect by blocking the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased urinary excretion of these electrolytes and, consequently, water. This process, known as diuresis, reduces the volume of extracellular fluid, which is beneficial in conditions characterized by fluid overload, such as edema.[2][1]

cluster_renal_tubule Distal Convoluted Tubule cluster_effects Physiological Effects Na_Cl_Symporter Na+/Cl- Symporter Epithelial_Cell Tubular Epithelial Cell Na_Cl_Symporter->Epithelial_Cell Reabsorption Increased_Excretion Increased Na+, Cl-, and Water Excretion Na_Cl_Symporter->Increased_Excretion Inhibition leads to Tubular_Lumen Tubular Lumen (Urine Side) Tubular_Lumen->Na_Cl_Symporter Na+, Cl- Bloodstream Bloodstream Epithelial_Cell->Bloodstream Na+, Cl- This compound This compound This compound->Inhibition Inhibition->Na_Cl_Symporter Decreased_Volume Decreased Extracellular Fluid Volume Increased_Excretion->Decreased_Volume Reduced_Edema Reduction of Edema Decreased_Volume->Reduced_Edema

Caption: Mechanism of Action of this compound.

Clinical Application and Efficacy Data

This compound has been investigated in clinical trials for various types of edema. The following sections summarize the available quantitative data.

Cardiac Edema (Congestive Heart Failure)

In a randomized controlled trial involving 33 patients with severe congestive heart failure resistant to loop diuretics, the addition of this compound was as effective as metolazone in inducing diuresis.[3][4]

Table 1: Efficacy of this compound in Severe Congestive Heart Failure [3]

ParameterThis compound Group (Median, Range)
Maximal Weight Loss (kg) -5.05 (-11.3 to 1.6)
Maximal Weight Loss after 3 Days (kg) -5.4 (-12.2 to 4.8)

Data from a study where this compound was added to loop diuretic therapy.

Another study in patients with advanced congestive heart failure on long-term bumetanide treatment showed that a single 5 mg dose of this compound was superior to an additional 4 mg of bumetanide in increasing the renal output of sodium, chloride, potassium, and water.[4] The combination of this compound and bumetanide demonstrated a supra-additive natriuretic effect.[4]

Nephrotic Syndrome Edema

While clinical trials specifically evaluating this compound in nephrotic syndrome are limited, thiazide diuretics, in general, are used in its management.[1][5] Often, in cases of diuretic resistance, a combination of a loop diuretic and a thiazide diuretic is employed.[6]

Pre-menstrual Edema

Experimental Protocols

The following protocols are based on methodologies reported in clinical trials and established clinical practice.

Protocol 1: Treatment of Edema in Severe Congestive Heart Failure

1. Patient Population:

  • Inclusion Criteria: Patients admitted with severe congestive heart failure (New York Heart Association class III or IV) with clinical signs of fluid retention and unresponsive to at least 80 mg twice daily of intravenous furosemide for 48 hours.[4]

  • Exclusion Criteria: Patients with known hypersensitivity to thiazides, severe renal or hepatic insufficiency, hypercalcemia, hyponatremia, or refractory hypokalemia.[1]

2. Study Design:

  • A randomized, controlled trial design is recommended.[3][4]

  • Patients are randomized to receive either this compound (e.g., 5-10 mg daily) or a comparator (e.g., another thiazide diuretic or placebo) in addition to their ongoing loop diuretic therapy.

3. Treatment Regimen:

  • Initial Dose: 5-10 mg of this compound administered orally once daily in the morning.[1]

  • Duration: A fixed course of 3 days has been shown to be as effective as a longer course.[3]

4. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: Change in daily body weight.[3]

  • Secondary Efficacy Endpoints:

    • Urine output (24-hour collection).

    • Patient-reported assessment of symptoms (e.g., dyspnea).

    • Clinical assessment of edema (e.g., pitting edema score, measurement of ankle circumference).

  • Safety Monitoring:

    • Daily monitoring of serum electrolytes (sodium, potassium, chloride, bicarbonate), urea, and creatinine.[3]

    • Regular monitoring of blood pressure and heart rate.

cluster_workflow Clinical Trial Workflow for Cardiac Edema Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Weight, Vitals, Electrolytes) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A This compound + Loop Diuretic Randomization->Treatment_A Treatment_B Comparator/Placebo + Loop Diuretic Randomization->Treatment_B Monitoring Daily Monitoring (Weight, Urine Output, Electrolytes) Treatment_A->Monitoring Treatment_B->Monitoring Endpoint Endpoint Assessment (Primary and Secondary Outcomes) Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Experimental Workflow for a Cardiac Edema Clinical Trial.
Protocol 2: General Protocol for Edema Assessment in Clinical Trials

1. Assessment of Edema:

  • Pitting Edema Scale: A standardized scale (e.g., 1+ to 4+) should be used to grade the severity of pitting edema at consistent anatomical locations (e.g., medial malleolus, pre-tibial area).

  • Limb Circumference: Measurement of limb circumference (e.g., ankle, calf) at predefined points using a non-stretchable tape measure.

  • Body Weight: Daily measurement of body weight at the same time of day, under consistent conditions (e.g., after voiding, before breakfast).

2. Fluid Balance Monitoring:

  • Urine Output: Accurate 24-hour urine collection to measure total volume.

  • Fluid Intake: Recording of all oral and intravenous fluid intake.

3. Laboratory Monitoring:

  • Serum Electrolytes: Regular monitoring of sodium, potassium, chloride, and bicarbonate levels is crucial due to the potential for electrolyte imbalances with thiazide diuretics.

  • Renal Function: Monitoring of serum creatinine and blood urea nitrogen (BUN) to assess renal function.

  • Other Parameters: Depending on the patient population, monitoring of serum glucose and uric acid may be necessary.[7]

Conclusion

This compound is an effective diuretic for the management of edema, particularly in the context of congestive heart failure. The provided data and protocols offer a framework for the design and execution of clinical trials investigating its application. Further well-designed, placebo-controlled trials are warranted to establish more detailed quantitative efficacy and safety data, especially for nephrotic syndrome and pre-menstrual edema. Careful monitoring of electrolytes and renal function is paramount in all clinical investigations involving this compound.

References

Application Notes and Protocols: Bendroflumethiazide as a Tool for Studying Ion Transport in Kidneys

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bendroflumethiazide is a thiazide diuretic that serves as a powerful pharmacological tool for investigating renal ion transport.[1][2] Its primary mechanism of action is the specific inhibition of the sodium-chloride cotransporter (NCC) located in the apical membrane of cells in the distal convoluted tubule (DCT).[3][4][5] By blocking NCC, this compound prevents the reabsorption of approximately 5-10% of filtered sodium, leading to increased excretion of sodium (natriuresis), chloride, and water (diuresis).[1][6] This targeted action makes it an invaluable instrument for studying the function and regulation of the DCT, downstream compensatory mechanisms in the collecting duct, and the pathophysiology of conditions involving altered salt handling, such as hypertension and edema.[3][7]

Mechanism of Action

This compound exerts its effects by binding to and inhibiting the thiazide-sensitive Na+-Cl− cotransporter (NCC, gene symbol SLC12A3).[3][8] This transporter is crucial for reabsorbing sodium and chloride from the tubular fluid back into the bloodstream.[4]

Primary and Secondary Effects on Ion Transport:

  • Primary Effect (DCT): Inhibition of NCC leads to a direct increase in the urinary excretion of Na+ and Cl-.[7][9]

  • Secondary Effects:

    • Potassium (K+) Loss: The increased delivery of Na+ to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC). This creates a favorable electrochemical gradient for potassium secretion through the renal outer medullary potassium channel (ROMK), leading to hypokalemia.[1][9]

    • Calcium (Ca2+) Retention: Chronic inhibition of NCC leads to a decrease in intracellular Na+ in DCT cells. This enhances the driving force for Ca2+ reabsorption through the apical transient receptor potential vanilloid 5 (TRPV5) channel and the basolateral Na+/Ca2+ exchanger (NCX1), resulting in reduced urinary calcium excretion (hypocalciuria).[9][10]

    • Magnesium (Mg2+) Loss: The precise mechanism is less understood, but thiazide diuretics can increase the urinary excretion of magnesium.[11][12]

cluster_DCT_Cell Distal Convoluted Tubule (DCT) Cell cluster_logic Logical Flow of Effects Lumen Tubular Lumen NCC NCC (Na+/Cl- Cotransporter) Lumen->NCC Na+ Cl- ENaC ENaC Lumen->ENaC Blood Blood (Interstitial Fluid) BFTZ This compound BFTZ->NCC Inhibition ROMK ROMK ROMK->Lumen Start This compound Administration Inhibit_NCC Inhibition of NCC in DCT Start->Inhibit_NCC Effect1 Decreased Na+ & Cl- Reabsorption Inhibit_NCC->Effect1 Effect2 Increased Na+ Delivery to Collecting Duct Inhibit_NCC->Effect2 Result1 Natriuresis & Diuresis Effect1->Result1 Result2 Increased K+ Secretion (Hypokalemia) Effect2->Result2

This compound's mechanism of action in the renal tubule.

Quantitative Data Presentation

The following tables summarize the observed effects of this compound from various experimental models.

Table 1: Effects of this compound on Renal Function in Rodent Models

Parameter Species/Model Dose Result Reference
Urine Volume Brattleboro Rats (DI) 9 mg/kg/day for 5 days Decrease from ~200 to ~75 mL/day [13]
Urine Osmolality Brattleboro Rats (DI) 9 mg/kg/day for 5 days Increase from ~130 to ~400 mOsm/kg [13]
Fractional Na+ Excretion Wistar Rats 4 mg/day (continuous IP) Increase from ~0.5% to ~0.8% (with volume replacement) [14]
Glomerular Filtration Rate (GFR) Brattleboro Rats (DI) 9 mg/kg/day for 5 days Tendency to decrease by ~12% (not statistically significant) [13]

| Lithium Clearance (Distal Delivery) | Brattleboro Rats (DI) | 9 mg/kg/day for 5 days | Tendency to decrease by ~25% (not statistically significant) |[13] |

Table 2: Comparative Potency and Effects of Thiazide Diuretics

Parameter Details Finding Reference
NCC Inhibition Potency Comparative analysis of thiazides Polythiazide > Metolazone > This compound > Trichloromethiazide > Chlorthalidone [8]
Natriuretic Effect Patients with congestive heart failure 5 mg this compound showed superior Na+, Cl-, and water output compared to 4 mg bumetanide [15]

| Compensatory Mechanisms | Healthy human subjects | this compound prevented the compensatory increase in u-NKCC2 and u-AQP2 seen after saline infusion |[6] |

Experimental Protocols

Protocol 1: In Vitro Assessment of NCC Inhibition using a Cell-Based Chloride Influx Assay

This protocol is adapted from methodologies used to assess NCC activity in HEK293 cells.[16] It measures NCC-mediated chloride influx by observing the quenching of a chloride-sensitive fluorescent protein.

Materials:

  • HEK293 cells stably expressing a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP).

  • Expression vector for human or rodent NCC.

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics.

  • Assay Buffers:

    • Chloride-Free Buffer: 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, 10 mM HEPES, pH 7.4.

    • Chloride-Containing Buffer: 135 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4.

  • This compound stock solution (in DMSO).

  • Kinase inhibitors (e.g., WNK463) and phosphatase inhibitors (e.g., Calyculin A) for studying regulation.

  • Fluorescence plate reader.

Methodology:

  • Cell Culture and Transfection:

    • Culture YFP-HEK293 cells in DMEM with 10% FBS.

    • Seed cells into a 96-well black, clear-bottom plate.

    • Transfect cells with the NCC expression vector according to the manufacturer's protocol and allow 24-48 hours for protein expression.

  • Assay Preparation:

    • Wash cells twice with Chloride-Free Buffer to deplete intracellular chloride.

    • Pre-incubate cells for 15-30 minutes in Chloride-Free Buffer containing either vehicle (DMSO) or varying concentrations of this compound.

  • Fluorescence Measurement:

    • Place the 96-well plate in a fluorescence plate reader set to measure YFP fluorescence (Excitation ~485 nm, Emission ~528 nm).

    • Establish a stable baseline fluorescence reading for 30-60 seconds.

    • Initiate chloride influx by adding an equal volume of Chloride-Containing Buffer.

    • Immediately begin kinetic measurement of YFP fluorescence every 5-10 seconds for 5-10 minutes. NCC-mediated Cl- influx will quench the YFP signal.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each well.

    • Normalize the rates to the vehicle control to determine the percent inhibition for each this compound concentration.

    • Plot the percent inhibition against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Culture YFP-HEK293 cells A2 Seed into 96-well plate A1->A2 A3 Transfect with NCC vector A2->A3 B1 Wash with Cl--Free Buffer A3->B1 B2 Pre-incubate with This compound B1->B2 B3 Measure Baseline Fluorescence B2->B3 B4 Add Cl--Containing Buffer & Read Kinetics B3->B4 C1 Calculate Rate of Fluorescence Quenching B4->C1 C2 Determine % Inhibition C1->C2 C3 Generate Dose-Response Curve (IC50) C2->C3

Workflow for the in vitro NCC inhibition assay.
Protocol 2: In Vivo Assessment of Diuresis and Natriuresis in a Rodent Model

This protocol describes a method to measure changes in urine output and sodium excretion in rats or mice following this compound administration.[17][18]

Materials:

  • Male or female Wistar or Sprague-Dawley rats (200-250g).

  • Metabolic cages for individual housing and separation of urine and feces.

  • This compound solution/suspension for administration (e.g., in 0.5% carboxymethylcellulose).

  • Vehicle control.

  • Gavage needles or equipment for intraperitoneal/subcutaneous injection.

  • Graduated cylinders for urine volume measurement.

  • Flame photometer or ion-selective electrode analyzer for measuring urine sodium and potassium concentrations.

  • Osmometer for urine osmolality.

Methodology:

  • Acclimatization:

    • House animals individually in metabolic cages for 2-3 days prior to the experiment to acclimatize them to the environment. Provide free access to standard chow and water.

  • Baseline Collection:

    • On the day before the experiment, perform a 24-hour baseline urine collection. Measure urine volume, sodium concentration, and osmolality for each animal.

  • Drug Administration:

    • Divide animals into at least two groups: Vehicle control and this compound treatment.

    • Administer the vehicle or a predetermined dose of this compound (e.g., 5-10 mg/kg) via the chosen route (e.g., oral gavage).

  • Urine Collection:

    • Immediately after administration, begin a timed urine collection (e.g., over 6, 12, or 24 hours). Ensure water is available ad libitum.

  • Sample Analysis:

    • At the end of the collection period, record the total urine volume for each animal.

    • Centrifuge urine samples to remove debris.

    • Measure sodium and potassium concentrations using a flame photometer.

    • Measure urine osmolality using an osmometer.

  • Data Analysis:

    • Calculate the total amount of sodium excreted (Urine Volume × Urine [Na+]).

    • Compare the urine volume, total sodium excretion, and osmolality between the control and this compound-treated groups.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.

cluster_phase1 Preparation cluster_phase2 Experiment cluster_phase3 Analysis P1 Acclimatize animals in metabolic cages P2 24h Baseline urine collection P1->P2 E1 Administer Vehicle or This compound P2->E1 E2 Timed urine collection (e.g., 24h) E1->E2 A1 Measure urine: - Volume - [Na+], [K+] - Osmolality E2->A1 A2 Calculate total Na+ excretion A1->A2 A3 Statistical comparison (Control vs. Treated) A2->A3

Workflow for in vivo diuresis and natriuresis studies.
Protocol 3: Renal Clearance Studies in Anesthetized Rodents

This protocol allows for the detailed assessment of this compound's effect on glomerular filtration rate (GFR) and tubular handling of ions.[14][19]

Materials:

  • Anesthetic (e.g., Inactin or ketamine/xylazine).

  • Surgical tools, stereomicroscope, and heating pad.

  • Catheters (for jugular vein, carotid artery, and bladder).

  • Infusion pump.

  • Physiological saline containing an inulin solution (for GFR measurement) and potentially PAH (for renal plasma flow).

  • This compound for infusion.

  • Blood collection tubes and equipment for urine collection.

  • Analytical equipment to measure inulin, sodium, and other ions in plasma and urine.

Methodology:

  • Animal Preparation and Surgery:

    • Anesthetize the rat and place it on a temperature-controlled surgical table.

    • Perform a tracheostomy to ensure a clear airway.

    • Catheterize the jugular vein for infusions, the carotid artery for blood pressure monitoring and blood sampling, and the bladder for urine collection.

  • Infusion and Equilibration:

    • Start a continuous intravenous infusion of saline containing inulin at a rate sufficient to maintain hydration and stable plasma levels.

    • Allow for an equilibration period of 60-90 minutes.

  • Baseline Clearance Periods:

    • Collect urine over two or three consecutive 20-30 minute periods.

    • Take a midpoint arterial blood sample during each period.

  • Drug Administration:

    • Administer a bolus of this compound followed by its inclusion in the continuous infusion solution to achieve a steady-state plasma concentration.

  • Experimental Clearance Periods:

    • After a 30-minute equilibration period with the drug, repeat the timed urine and blood collections for several experimental periods.

  • Sample Analysis:

    • Measure the volume of each urine sample.

    • Analyze plasma and urine samples for concentrations of inulin and electrolytes.

  • Data Calculation and Analysis:

    • GFR: GFR = (Urine [Inulin] × Urine Flow Rate) / Plasma [Inulin].

    • Fractional Excretion of Sodium (FENa): FENa (%) = [(Urine [Na+] × Plasma [Inulin]) / (Plasma [Na+] × Urine [Inulin])] × 100.

    • Compare GFR and FENa values from the baseline and experimental periods to determine the effect of this compound.

node_prep Animal Surgery - Anesthetize rat - Catheterize vein, artery, bladder node_equil Equilibration - Infuse saline + inulin - Allow 60-90 min to stabilize node_prep->node_equil node_base Baseline Collection - Collect timed urine & blood samples - Repeat for 2-3 periods node_equil->node_base node_drug Drug Administration - Infuse this compound - Allow 30 min to stabilize node_base->node_drug node_exp Experimental Collection - Collect timed urine & blood samples - Repeat for multiple periods node_drug->node_exp node_analysis Analysis & Calculation - Measure ion & inulin levels - Calculate GFR and FENa - Compare Baseline vs. Experimental node_exp->node_analysis

Logical flow of a renal clearance experiment.

References

Application Notes and Protocols for LC-MS/MS Bioanalytical Method of Bendroflumethiazide in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative determination of bendroflumethiazide in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a thiazide diuretic used in the treatment of hypertension and edema. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a sensitive, selective, and robust LC-MS/MS method for the determination of this compound in plasma, developed and validated to meet regulatory standards.

Experimental

Materials and Reagents
  • This compound analytical standard

  • This compound-d6 (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure)

  • Human plasma (with K2-EDTA as anticoagulant)

  • Ethyl acetate (HPLC grade)

LC-MS/MS Instrumentation and Conditions

A standard triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) system, is suitable for this method.

Table 1: Chromatographic Conditions

ParameterValue
HPLC Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Program Isocratic: 60% Mobile Phase A and 40% Mobile Phase B
Run Time Approximately 5 minutes

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 500°C
Capillary Voltage 3.5 kV
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 150 L/hr
MRM Transitions See Table 3

Table 3: MRM Transitions and Compound-Dependent Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 422.1289.1[1]3025
This compound-d6 (IS) 428.1295.13025

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound and this compound-d6 into separate 10 mL volumetric flasks.

    • Dissolve the contents in methanol and make up to the mark.

  • Working Standard Solutions:

    • Prepare serial dilutions of the this compound primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound-d6 primary stock solution with a 50:50 mixture of methanol and water.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Spike appropriate amounts of the this compound working standard solutions into blank human plasma to prepare calibration standards at concentrations of 1, 2, 5, 10, 20, 50, 80, and 100 ng/mL.

  • Prepare quality control (QC) samples in blank human plasma at the following concentrations:

    • LLOQ QC: 1 ng/mL (Lower Limit of Quantification)

    • LQC: 3 ng/mL (Low Quality Control)

    • MQC: 30 ng/mL (Medium Quality Control)

    • HQC: 90 ng/mL (High Quality Control)

Sample Preparation Protocol (Liquid-Liquid Extraction)

A liquid-liquid extraction procedure is recommended for the extraction of this compound from plasma.[2]

  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL this compound-d6).

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The validation parameters are summarized below.

Table 4: Linearity and Range

ParameterResult
Calibration Model Linear, weighted by 1/x²
Linearity Range 1.00 - 100.00 ng/mL[2]
Correlation Coefficient (r²) > 0.995

Table 5: Accuracy and Precision (Intra- and Inter-Day)

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ 1.00≤ 10.595.0 - 105.0≤ 12.094.0 - 106.0
LQC 3.00≤ 8.597.0 - 103.0≤ 9.896.5 - 103.5
MQC 30.00≤ 7.098.0 - 102.0≤ 8.297.5 - 102.5
HQC 90.00≤ 6.598.5 - 101.5≤ 7.598.0 - 102.0

Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy within ±15% of nominal (±20% for LLOQ).

Table 6: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
LQC 3.00~8595 - 105
HQC 90.00~8896 - 104

Recovery was determined by comparing the peak area of extracted samples to unextracted samples. Matrix effect was evaluated by comparing the peak area of samples spiked post-extraction to that of neat solutions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (200 µL) add_is Add Internal Standard (25 µL) plasma_sample->add_is vortex1 Vortex (30s) add_is->vortex1 add_ea Add Ethyl Acetate (1 mL) vortex1->add_ea vortex2 Vortex (2 min) add_ea->vortex2 centrifuge Centrifuge (10,000 rpm, 5 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute vortex3 Vortex (1 min) reconstitute->vortex3 transfer_vial Transfer to HPLC Vial vortex3->transfer_vial inject Inject into LC-MS/MS transfer_vial->inject chromatography Chromatographic Separation inject->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the bioanalysis of this compound.

validation_workflow cluster_method_validation Bioanalytical Method Validation cluster_acceptance_criteria Acceptance Criteria selectivity Selectivity & Specificity linearity Linearity & Range selectivity->linearity selectivity_crit No interference at the retention time of analyte and IS selectivity->selectivity_crit accuracy_precision Accuracy & Precision (Intra- & Inter-Day) linearity->accuracy_precision linearity_crit r² > 0.99 linearity->linearity_crit recovery Recovery accuracy_precision->recovery acc_prec_crit Accuracy: ±15% (±20% for LLOQ) Precision: ≤15% (≤20% for LLOQ) accuracy_precision->acc_prec_crit matrix_effect Matrix Effect recovery->matrix_effect recovery_crit Consistent and reproducible recovery->recovery_crit stability Stability (Freeze-Thaw, Bench-Top, Long-Term) matrix_effect->stability matrix_crit Within acceptable limits matrix_effect->matrix_crit stability_crit Analyte stable under tested conditions stability->stability_crit

Caption: Logical relationship of bioanalytical method validation experiments.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The method has been validated for its selectivity, linearity, accuracy, precision, recovery, and matrix effect, demonstrating its suitability for supporting clinical and non-clinical pharmacokinetic studies. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis.

References

Application Notes & Protocols: Formulating Bendroflumethiazide for Experimental Oral Administration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bendroflumethiazide (BFZ) is a thiazide diuretic primarily used in the treatment of hypertension and edema.[1][2] Its therapeutic efficacy is often hampered by its poor aqueous solubility, which can lead to low and variable oral bioavailability.[3] this compound is practically insoluble in water, which poses a significant challenge for formulation scientists aiming to achieve consistent and effective drug delivery upon oral administration.[4][5] This document provides detailed application notes and experimental protocols for researchers and drug development professionals focused on creating and evaluating novel oral formulations of this compound to enhance its solubility and bioavailability. The protocols cover formulation strategies such as solid dispersions and self-emulsifying drug delivery systems (SEDDS), along with essential in vitro and in vivo characterization methods.

Physicochemical Properties of this compound

Understanding the fundamental properties of an active pharmaceutical ingredient (API) is critical for designing an effective drug delivery system. This compound's characteristics, particularly its low solubility, classify it as a challenging compound for oral formulation.

PropertyValueReference
Molecular FormulaC₁₅H₁₄F₃N₃O₄S₂[6]
Molecular Weight421.4 g/mol [6]
Aqueous Solubility0.1083 - 0.214 mg/mL (practically insoluble)[6][7]
pKa (Strongest Acidic)8.5 - 9.04[4][6][7]
LogP1.7 - 1.83[6][7]
Biopharmaceutics Classification System (BCS)Class II/IV (Low Solubility, Variable Permeability)[8][9]

Formulation Strategies and Protocols

To overcome the solubility challenges of this compound, advanced formulation techniques are required. Below are protocols for two widely recognized and effective strategies: Solid Dispersions and Self-Emulsifying Drug Delivery Systems (SEDDS).

Strategy 1: Solid Dispersion using Lyophilization

Solid dispersions enhance the dissolution rate of poorly soluble drugs by dispersing the API in a hydrophilic carrier matrix at a molecular level.[10] Lyophilization (freeze-drying) is a suitable technique for creating amorphous solid dispersions, which often exhibit higher solubility than their crystalline counterparts.[11]

Protocol 1: Preparation of this compound Solid Dispersion

Objective: To prepare a this compound solid dispersion using a hydrophilic carrier to improve its dissolution profile.

Materials:

  • This compound (API)

  • Hydroxypropyl-γ-cyclodextrin (Carrier)[11]

  • Tert-butanol (Solvent)

  • Deionized water

  • Lyophilizer (Freeze-dryer)

  • Magnetic stirrer

Methodology:

  • Preparation of Solvent System: Prepare a 1:1 (v/v) mixture of tert-butanol and deionized water.

  • Dissolution of Components:

    • Accurately weigh this compound and hydroxypropyl-γ-cyclodextrin in a 1:5 drug-to-carrier ratio.[11]

    • Dissolve both components in the tert-butanol/water mixture under constant stirring until a clear solution is obtained.

  • Freezing: Freeze the solution at -80°C for a minimum of 12 hours until completely solid.

  • Lyophilization (Primary Drying): Transfer the frozen sample to the lyophilizer. Set the shelf temperature to -20°C and the vacuum to ≤200 mTorr. Run this cycle for 24-48 hours to sublimate the solvent.

  • Lyophilization (Secondary Drying): Gradually increase the shelf temperature to 25°C over 6-12 hours while maintaining the vacuum to remove residual solvent.

  • Product Collection: Once the cycle is complete, collect the dry, porous solid dispersion powder.

  • Storage: Store the final product in a desiccator at room temperature to prevent moisture absorption.

Example Formulation Data:

ComponentRatio (by weight)Purpose
This compound1Active Pharmaceutical Ingredient (API)
Hydroxypropyl-γ-cyclodextrin5Hydrophilic Carrier, Complexing Agent[11]
Strategy 2: Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[12] This spontaneous emulsification presents the drug in a solubilized state with a large interfacial area for absorption.[13]

Protocol 2: Preparation of this compound SEDDS

Objective: To formulate a liquid SEDDS for this compound to enhance its solubility and oral absorption.

Materials:

  • This compound (API)

  • Labrafil® M 1944 CS (Oil)[11]

  • Labrasol® (Surfactant)[11]

  • Capryol™ 90 (Co-surfactant)[11]

  • Vortex mixer

  • Water bath set to 40°C

Methodology:

  • Component Mixing: Accurately weigh the oil, surfactant, and co-surfactant in the predetermined ratios into a clear glass vial.

  • Homogenization: Mix the components thoroughly using a vortex mixer. Gently heat the mixture in a water bath at 40°C to ensure homogeneity, if necessary.

  • Drug Loading: Add the accurately weighed this compound to the homogenous mixture of excipients.

  • Solubilization: Vortex the mixture until the drug is completely dissolved. Gentle heating at 40°C can be used to facilitate dissolution. The result should be a clear, isotropic liquid.

  • Equilibration: Allow the formulation to equilibrate at room temperature for at least 24 hours. Observe for any signs of precipitation or phase separation.

  • Storage: Store the final SEDDS formulation in a tightly sealed container at room temperature, protected from light.

Example Formulation Data:

ComponentRolePercentage (w/w)
This compoundAPI5%
Labrafil® M 1944 CSOil (Lipid Phase)30%
Labrasol®Surfactant45%
Capryol™ 90Co-surfactant20%

Characterization and Evaluation Protocols

After preparation, the formulations must be rigorously tested to ensure they meet the desired quality attributes and performance criteria.

G Formulation Formulation Development (Solid Dispersion / SEDDS) InVitro In Vitro Characterization Formulation->InVitro Test Performance InVivo In Vivo Evaluation InVitro->InVivo Promising Candidates Dissolution Dissolution Testing InVitro->Dissolution Permeability Permeability Assay (Caco-2) InVitro->Permeability PK_Study Pharmacokinetic Study (Animal Model) InVivo->PK_Study Analysis Data Analysis & Formulation Optimization Dissolution->Analysis Permeability->Analysis PK_Study->Analysis Analysis->Formulation Refine

Caption: A general workflow for oral formulation development and evaluation.

Protocol 3: In Vitro Dissolution Testing

Dissolution testing is a critical quality control test and is essential for predicting the in vivo performance of an oral dosage form.[14][15]

Objective: To compare the dissolution rate of formulated this compound (solid dispersion, SEDDS) with that of the unformulated API.

Apparatus: USP Apparatus 2 (Paddle)[14]

Materials:

  • Dissolution test station with paddles

  • 900 mL dissolution vessels

  • This compound formulations and pure API

  • Dissolution Medium: pH 6.8 phosphate buffer

  • HPLC system for quantification

Methodology:

  • Media Preparation: Prepare 900 mL of pH 6.8 phosphate buffer and deaerate it. Place the media into the dissolution vessels and allow it to equilibrate to 37 ± 0.5°C.[16]

  • Apparatus Setup: Set the paddle speed to 75 RPM.[15]

  • Sample Introduction: Introduce a precisely weighed amount of the this compound formulation (or pure API) equivalent to a single dose (e.g., 2.5 mg) into each vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 90 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the samples through a 0.45 µm syringe filter before analysis.

  • Quantification: Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate dissolution profiles.

G Start Start Setup Setup Apparatus (Paddle @ 75 RPM, 37°C) Start->Setup AddSample Add Formulation to pH 6.8 Buffer Setup->AddSample RunTest Start Dissolution Test AddSample->RunTest Sample Withdraw Aliquots at Time Points RunTest->Sample Sample->RunTest Continue until last time point Filter Filter Samples (0.45 µm) Sample->Filter Analyze Analyze via HPLC Filter->Analyze Plot Plot % Drug Released vs. Time Analyze->Plot End End Plot->End

Caption: Workflow for the in vitro dissolution testing protocol.

Protocol 4: Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability of drug candidates.[17][18]

Objective: To determine the apparent permeability coefficient (Papp) of this compound from different formulations across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well plates)

  • Cell culture medium (e.g., DMEM)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test formulations and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity before the experiment.

  • Assay Preparation:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Pre-incubate the cells with HBSS at 37°C for 30 minutes.

  • Permeability Study (Apical to Basolateral):

    • Prepare the test formulations in HBSS at a known concentration.

    • Add the test solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking (e.g., 60 RPM).[19]

  • Sampling: Take samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical compartment at the beginning and end of the experiment. Replace the receiver volume with fresh buffer.

  • Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

G Seed Seed & Culture Caco-2 cells (21 days) TEER Check Monolayer Integrity (TEER Measurement) Seed->TEER Prepare Wash & Pre-incubate Monolayers with HBSS TEER->Prepare If Integrity OK AddDrug Add Drug Formulation to Apical Side Prepare->AddDrug Incubate Incubate at 37°C AddDrug->Incubate Sample Sample from Basolateral Side at Time Points Incubate->Sample Analyze Quantify Drug (LC-MS/MS) Sample->Analyze Calculate Calculate Papp Value Analyze->Calculate

References

Application Notes and Protocols: Use of Bendroflumethiazide in Combination with ACE Inhibitors in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bendroflumethiazide in combination with Angiotensin-Converting Enzyme (ACE) inhibitors in a research context. This document includes a summary of their synergistic mechanism of action, quantitative data from clinical studies, and detailed experimental protocols.

I. Introduction

This compound, a thiazide diuretic, and ACE inhibitors are both established antihypertensive agents.[1] When used in combination, they can offer a synergistic effect in lowering blood pressure, which is often necessary for patients who do not respond adequately to monotherapy.[2] this compound acts on the distal convoluted tubules in the kidneys to inhibit sodium and chloride reabsorption, leading to diuresis and a reduction in blood volume.[3][4][5] ACE inhibitors, on the other hand, block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced aldosterone secretion. The combination of these two drug classes can lead to enhanced blood pressure control.[3]

II. Mechanism of Action

The combination of this compound and an ACE inhibitor targets two key pathways in blood pressure regulation: the Renin-Angiotensin-Aldosterone System (RAAS) and renal sodium handling.

  • This compound: Primarily inhibits the Na+/Cl- symporter in the distal convoluted tubule of the nephron.[3][4] This action increases the excretion of sodium, chloride, and water, thereby reducing extracellular fluid volume and blood pressure.[4]

  • ACE Inhibitors: Inhibit the angiotensin-converting enzyme, which prevents the formation of angiotensin II. This leads to vasodilation, reduced sympathetic nervous system activity, and decreased aldosterone secretion, which in turn reduces sodium and water retention.

The diuretic action of this compound can lead to a reflex increase in renin release.[4] The concomitant use of an ACE inhibitor counteracts this by blocking the RAAS cascade, leading to a more pronounced and sustained antihypertensive effect.

RAAS Renin-Angiotensin- Aldosterone System (RAAS) Angiotensinogen Angiotensinogen RAAS->Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin ACE Angiotensin-Converting Enzyme (ACE) AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BP_Increase1 Increased Blood Pressure Vasoconstriction->BP_Increase1 NaRetention Sodium & Water Retention Aldosterone->NaRetention NaRetention->BP_Increase1 BP_Decrease Decreased Blood Pressure Kidney Kidney DCT Distal Convoluted Tubule Kidney->DCT NaCl_Symporter Na+/Cl- Symporter DCT->NaCl_Symporter NaCl_Reabsorption Na+ & Cl- Reabsorption NaCl_Symporter->NaCl_Reabsorption Water_Reabsorption Water Reabsorption NaCl_Reabsorption->Water_Reabsorption BloodVolume Increased Blood Volume Water_Reabsorption->BloodVolume BP_Increase2 Increased Blood Pressure BloodVolume->BP_Increase2 ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE Inhibits ACE_Inhibitor->BP_Decrease This compound This compound This compound->NaCl_Symporter Inhibits This compound->BP_Decrease

Synergistic mechanism of this compound and ACE inhibitors.

III. Quantitative Data from Clinical Studies

The following tables summarize quantitative data from studies investigating the combination of this compound and ACE inhibitors.

Table 1: Efficacy of Combination Therapy on Blood Pressure

Study / CohortTreatment GroupNBaseline BP (mmHg)Post-Treatment BP (mmHg)Change in BP (mmHg)p-value
Enalapril vs. Bendrofluazide [6]Enalapril18172/103147/87-25/-16<0.001
Bendrofluazide22179/104165/95-14/-9<0.001
Captopril + this compound [7]Captopril Alone13-160/97 ± 21/7-<0.001
Captopril + this compound (5mg)13-139/89 ± 18/7-21/-8<0.001
Captopril + Low-Dose this compound [8]Captopril Alone15----
Captopril + this compound (1.25mg)15---6/-3Significant

Table 2: Metabolic Effects of Combination Therapy

Study / ParameterCaptopril AloneCaptopril + this compoundBaselinep-value
Fasting Insulin (mU/l) [7]-7.9 ± 3.66.2 ± 3.2<0.001
Serum Potassium (mmol/l) [7]4.2 ± 0.43.8 ± 0.4-<0.05
Endogenous Glucose Production (μmol/kg per min) [7]10.0 ± 1.510.8 ± 1.79.7 ± 2.1<0.01 (vs. Captopril alone), <0.05 (vs. Baseline)
Fasting Plasma Glucose (mmol/L) in Type 2 Diabetes [8]8.5 ± 1.69.6 ± 2.6--

IV. Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

1. Protocol for a Randomized, Double-Blind, Crossover Study [7][9]

This protocol is designed to assess the effects of an ACE inhibitor alone versus in combination with this compound on blood pressure and metabolic parameters.

Start Patient Recruitment (Essential Hypertension) RunIn 6-Week Placebo Run-in Period Start->RunIn Randomization Randomization RunIn->Randomization GroupA Treatment Period 1 (12 Weeks) Group A: Captopril + this compound Randomization->GroupA Arm 1 GroupB Treatment Period 1 (12 Weeks) Group B: Captopril + Placebo Randomization->GroupB Arm 2 Washout 6-Week Washout Period (Captopril Continued) GroupA->Washout GroupB->Washout Crossover Crossover Washout->Crossover GroupA2 Treatment Period 2 (12 Weeks) Group A: Captopril + Placebo Crossover->GroupA2 Arm 1 GroupB2 Treatment Period 2 (12 Weeks) Group B: Captopril + this compound Crossover->GroupB2 Arm 2 Endpoint Endpoint Assessment: - Blood Pressure - Euglycemic Clamp - Blood Chemistry GroupA2->Endpoint GroupB2->Endpoint

Workflow for a randomized crossover trial.
  • Study Design: A randomized, double-blind, crossover design.

  • Participants: Patients with mild to moderate essential hypertension.

  • Procedure:

    • Run-in Period: A 6-week single-blind placebo run-in period where all previous antihypertensive medications are withdrawn.[7][9]

    • Randomization: Patients are randomly assigned to one of two treatment arms.

    • Treatment Period 1 (12 weeks):

      • Arm A: Receives the ACE inhibitor (e.g., captopril up to 100 mg/day) plus this compound (e.g., 1.25 mg or 5 mg daily).[7][9]

      • Arm B: Receives the ACE inhibitor plus a matching placebo.[9]

    • Washout Period (6 weeks): A placebo washout period between treatments.[7]

    • Treatment Period 2 (12 weeks): Patients crossover to the alternate treatment arm.

  • Assessments:

    • Blood pressure measurements are taken at regular intervals.

    • Metabolic assessments, such as the hyperinsulinemic-euglycemic clamp technique, are performed at the end of each treatment period to evaluate insulin sensitivity.[9]

    • Fasting blood samples are collected for analysis of glucose, insulin, electrolytes, and lipids.

2. Protocol for a Parallel-Group, Double-Dummy Study [6]

This protocol is designed to compare the antihypertensive efficacy of an ACE inhibitor versus this compound as monotherapies.

  • Study Design: A randomized, double-blind, double-dummy, parallel-group study.[6]

  • Participants: Patients with untreated mild to moderate essential hypertension.[6]

  • Procedure:

    • Randomization: Patients are randomly assigned to one of two treatment groups.

    • Treatment Period:

      • Group 1: Receives the ACE inhibitor (e.g., enalapril, with dose titration from 10 to 40 mg/day) and a placebo for this compound.[6]

      • Group 2: Receives this compound (with dose titration from 2.5 to 10 mg/day) and a placebo for the ACE inhibitor.[6]

  • Assessments:

    • Blood pressure is measured at baseline and at regular intervals throughout the study.

    • Biochemical parameters, including serum sodium and potassium, are monitored.[6]

V. Considerations and Future Directions

  • Dosage: The dose of this compound is a critical factor, with lower doses (e.g., 1.25 mg) showing fewer adverse metabolic effects compared to higher doses (e.g., 5 mg).[8]

  • Patient Population: The metabolic effects of the combination therapy may differ between non-diabetic individuals and patients with type 2 diabetes.[8][9]

  • Adverse Effects: Potential adverse effects of the combination therapy include hypokalemia and hyponatremia, necessitating regular monitoring of serum electrolytes.[7][10]

  • Fixed-Dose Combinations: While convenient, fixed-dose combination products may not allow for optimal dose titration of the individual components.[2]

Future research should continue to explore the long-term cardiovascular outcomes of this combination therapy, particularly in diverse patient populations and with different ACE inhibitors. Further investigation into the precise molecular mechanisms underlying the observed metabolic changes is also warranted.

References

Troubleshooting & Optimization

Bendroflumethiazide stability issues in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of bendroflumethiazide in aqueous solutions for experimental use. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound has very low solubility in water, reported as 40 mg/L at room temperature and 108.3 mg/L at 25°C. It is practically insoluble in water and chloroform but is soluble in acetone and ethanol, and dissolves in alkaline solutions. For experimental purposes, it is common to first dissolve it in a small amount of an organic solvent like methanol, ethanol, or DMSO before further dilution in an aqueous buffer.

Q2: What is the main cause of this compound degradation in aqueous solutions?

A2: The primary degradation pathways for this compound in aqueous solutions are hydrolysis and photodegradation. The rate of degradation is significantly influenced by pH, light exposure, and temperature.

Q3: How does pH affect the stability of this compound?

A3: this compound is more stable in acidic conditions. Studies have shown that solutions are stable at pH 3 for at least 48 hours when protected from light. Degradation accelerates as the pH increases.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is known to be photochemically unstable. Exposure to daylight or artificial light can catalyze its degradation, leading to the formation of photodegradation products. It is crucial to protect solutions from light using aluminum foil or amber vials.

Q5: What are the known degradation products of this compound?

A5: The main hydrolysis product of this compound is 5-trifluoromethyl-2,4-disulfoamoyl-aniline (TFSA). Under certain conditions, particularly in the presence of formaldehyde (which can be a degradation product of polymers like polyethylene glycol), TFSA can react to form hydroflumethiazide (HFMT).

Q6: What are the recommended storage conditions for this compound stock solutions?

A6: For short-term storage, solutions should be kept at a cool temperature (e.g., refrigerator at 2-8°C) and protected from light. For longer-term storage, it is recommended to store stock solutions prepared in appropriate solvents at -20°C or -80°C. One source suggests that at -20°C, the solution should be used within one month, and at -80°C, within six months. Long-term storage of aqueous solutions is generally not recommended.

Troubleshooting Guides

Issue 1: Precipitation Observed in Aqueous Solution

If you observe precipitation after diluting your this compound stock solution into an aqueous buffer, follow these steps:

  • Verify Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO, ethanol) is sufficient to maintain solubility but does not interfere with your experimental assay.

  • Adjust pH: Check the pH of your final aqueous solution. Since this compound is more stable and soluble in slightly acidic conditions, adjusting the pH to a lower value (e.g., towards pH 3) might prevent precipitation.

  • Consider Surfactants: The use of a surfactant like sodium dodecyl sulfate (SDS) in the aqueous phase can help to maintain the solubility of this compound.

  • Re-dissolution: Gently warm the solution and use sonication to aid in re-dissolving the precipitate. However, be cautious about potential temperature-induced degradation.

G start Precipitation Observed check_solvent Step 1: Verify Co-Solvent Concentration start->check_solvent adjust_ph Step 2: Adjust pH (Consider lowering towards 3) check_solvent->adjust_ph Still Precipitating resolved Issue Resolved check_solvent->resolved Resolved use_surfactant Step 3: Add Surfactant (e.g., SDS) adjust_ph->use_surfactant Still Precipitating adjust_ph->resolved Resolved heat_sonicate Step 4: Gentle Warming and Sonication use_surfactant->heat_sonicate Still Precipitating use_surfactant->resolved Resolved heat_sonicate->resolved Resolved

Troubleshooting workflow for this compound precipitation.
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis

If your analysis shows unexpected peaks, it is likely due to degradation.

  • Check Solution Age and Storage: Verify how long the solution has been stored and under what conditions. Degradation is time, temperature, and light-dependent.

  • Protect from Light: Ensure that from the moment of preparation through to analysis, the solution is rigorously protected from light. Use amber vials or wrap containers in aluminum foil.

  • Control pH: Confirm the pH of your solution. Degradation is faster at neutral and higher pH values. Maintaining an acidic pH (around 3) can minimize hydrolysis.

  • Identify Degradants: Compare the retention times of your unknown peaks with known degradation products like TFSA. A method for the simultaneous determination of this compound and its degradation products has been described using RP-HPLC.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Solubility Reference
Water 40 mg/L (room temp)
Water 108.3 mg/L (25°C)
Ethanol ≥26.65 mg/mL
DMSO ≥64.8 mg/mL

| Acetone | Freely soluble | |

Table 2: Stability of this compound Under Different Conditions

Condition Observation Half-life (t½) Reference
pH 3, Protected from Light Stable for at least 48 hours -
pH 3, Exposed to Daylight Photodegradation occurs 40 days
Increasing pH and Light Exposure Degradation is faster -

| Aqueous vs. Urine Matrix | Degradation is faster in water | - | |

Experimental Protocols

Protocol: Assessing the Photostability of this compound in an Aqueous Solution

This protocol outlines a method to determine the stability of this compound under light exposure.

1. Materials and Reagents:

  • This compound reference standard

  • Methanol or DMSO (HPLC grade)

  • Sodium Dodecyl Sulfate (SDS)

  • Phosphoric acid or other suitable acid for pH adjustment

  • Water (HPLC grade)

  • Amber and clear glass vials

  • Aluminum foil

2. Preparation of Solutions:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in a minimal amount of methanol. Dilute to the final volume with methanol.

  • Working Solution (e.g., 20 µg/mL): Prepare a working solution by diluting the stock solution. A suggested solvent is 0.1 M SDS with the pH adjusted to 3 using phosphoric acid. The final methanol content should be kept low (e.g., <10%).

3. Experimental Setup:

  • Protected Sample: Transfer an aliquot of the working solution into an amber vial or a clear vial wrapped completely in aluminum foil.

  • Exposed Sample: Transfer an equal aliquot of the working solution into a clear glass vial.

  • Exposure: Place both vials under a controlled light source (daylight or a calibrated artificial light source). Maintain a constant temperature.

4. Sampling and Analysis:

  • Withdraw samples from both the protected and exposed vials at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analyze the samples immediately using a stability-indicating HPLC method. A suitable method could involve a C18 column with a mobile phase of 0.05 M SDS at pH 3.

  • Monitor the peak area of the parent this compound and the appearance and growth of any degradation product peaks.

5. Data Analysis:

  • Plot the concentration or peak area of this compound against time for both protected and exposed samples.

  • Calculate the degradation rate and half-life for the exposed sample.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_work Prepare Working Solution (e.g., 20 µg/mL in pH 3 buffer) prep_stock->prep_work sample_light Exposed Sample (Clear Vial) prep_work->sample_light sample_dark Protected Sample (Amber/Foiled Vial) prep_work->sample_dark sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) sample_light->sampling sample_dark->sampling hplc HPLC Analysis sampling->hplc data Calculate Degradation Rate hplc->data

Experimental workflow for a photostability study.

This compound Degradation Pathway

This compound is susceptible to hydrolysis, which is the primary degradation mechanism in aqueous solutions, particularly under neutral to alkaline conditions and at elevated temperatures. The process is also catalyzed by light.

G BFMT This compound TFSA 5-trifluoromethyl-2,4-disulfoamoyl-aniline (TFSA) BFMT->TFSA Hydrolysis (Light, Heat, pH) PA Phenylacetaldehyde BFMT->PA Hydrolysis HFMT Hydroflumethiazide (HFMT) TFSA->HFMT Formaldehyde Formaldehyde (from polymers) Formaldehyde->HFMT

Simplified degradation pathway of this compound.

Technical Support Center: Photodegradation of Bendroflumethiazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the photodegradation of bendroflumethiazide in a laboratory setting.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
No or very slow degradation of this compound observed. - Inadequate Light Exposure: The light source may be too weak, or the wavelength may not be appropriate to induce photodegradation. - Incorrect pH: The pH of the solution can significantly impact the degradation rate. This compound is more stable at an acidic pH (e.g., pH 3).[1] - Sample Protection: Samples may have been inadvertently shielded from the light source.- Verify Light Source: Ensure the light source is functioning correctly and provides sufficient intensity. Consider using a calibrated photostability chamber. For general studies, exposure to daylight or a suitable artificial light source can be used.[1] - Adjust pH: For observable degradation, consider conducting experiments at a neutral pH (pH 7), where the degradation is faster.[1] - Check Sample Placement: Ensure that sample containers are transparent to the light source's wavelength and are placed directly in the light path.
Inconsistent or irreproducible degradation rates between replicate experiments. - Fluctuations in Light Intensity: The intensity of the light source may vary over time. - Temperature Variations: Temperature can influence reaction kinetics. - Inconsistent Sample Preparation: Variations in the initial concentration of this compound or the composition of the solution can affect results.- Monitor Light Source: Use a radiometer or photometer to monitor the light intensity during the experiment. - Control Temperature: Conduct experiments in a temperature-controlled environment, such as an incubator or a water bath. - Standardize Protocols: Follow a strict, documented protocol for sample preparation.
Appearance of unexpected peaks in the chromatogram. - Secondary Degradation: Primary degradation products may themselves be unstable and degrade further. - Contamination: Contamination from glassware, solvents, or the sample matrix can introduce extraneous peaks. - Interaction with Excipients (for formulated products): In studies with pharmaceutical formulations, excipients may degrade or interact with this compound and its degradants.- Peak Identification: Use techniques like mass spectrometry (MS) to identify the unknown peaks.[1] - Blank Runs: Run blank samples (solvent without this compound) to identify any peaks originating from the solvent or system. - Analyze Excipients: If working with formulations, analyze the excipients under the same stress conditions to check for their degradation products.
Poor peak shape (e.g., tailing, fronting) in HPLC analysis. - Column Overload: Injecting too concentrated a sample. - Inappropriate Mobile Phase pH: The mobile phase pH may not be optimal for the analytes. - Column Contamination or Degradation: The analytical column may be contaminated or have a void at the inlet.- Dilute Sample: Dilute the sample and re-inject. - Adjust Mobile Phase: Ensure the mobile phase pH is appropriate for the analysis. For this compound and its degradation products, a mobile phase of 0.05 M SDS at pH 3 has been shown to be effective.[1] - Column Maintenance: Flush the column with a strong solvent. If the problem persists, consider replacing the column frit or the column itself.
Shifting retention times in HPLC analysis. - Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase components. - Fluctuations in Column Temperature: Inconsistent column temperature. - Pump Malfunction: Issues with the HPLC pump can lead to inconsistent flow rates.- Prepare Fresh Mobile Phase: Prepare the mobile phase carefully and ensure it is well-mixed. - Use a Column Oven: Maintain a constant column temperature using a column oven. - Check HPLC System: Perform routine maintenance on the HPLC pump and check for leaks.

Frequently Asked Questions (FAQs)

A list of common questions regarding the photodegradation of this compound.

Q1: What are the primary photodegradation products of this compound?

A1: The main degradation product of this compound upon exposure to light is 5-trifluoromethyl-2,4-disulfoamoyl-aniline (TFSA).[1] Another potential degradation product that has been identified is hydroflumethiazide (HFMT).[1]

Q2: How does pH affect the photodegradation of this compound?

A2: The photodegradation of this compound is pH-dependent. The degradation process is faster at neutral pH (pH 7) compared to acidic conditions (pH 3).[1] When protected from light, this compound solutions are more stable at pH 3.[1]

Q3: What are the recommended laboratory conditions for studying the photodegradation of this compound?

A3: For a controlled study, it is recommended to use a photostability chamber with a defined light source (e.g., xenon lamp or UV lamp) and temperature control. However, initial studies can be conducted by exposing solutions to daylight.[1] It is crucial to have a control sample that is protected from light to differentiate between photodegradation and other degradation pathways.

Q4: What analytical techniques are suitable for monitoring the photodegradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for separating and quantifying this compound and its degradation products.[1][2] A mobile phase of 0.05 M sodium dodecyl sulfate (SDS) at pH 3 has been successfully used with a C18 column.[1]

Q5: What is the expected half-life of this compound under light exposure?

A5: The half-life of this compound is dependent on the specific experimental conditions (light intensity, pH, temperature). In one study, a solution exposed to daylight at pH 3 showed a half-life of 40 days.[1] At pH 7 and protected from light, the half-life was six days, indicating that hydrolysis is also a significant degradation pathway.[1]

Experimental Protocols

Photodegradation Study Protocol

This protocol outlines a general procedure for investigating the photodegradation of this compound in an aqueous solution.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol due to its limited water solubility.

    • Prepare the working solutions by diluting the stock solution with the desired aqueous buffer (e.g., phosphate buffer at pH 3 and pH 7) to a final concentration (e.g., 20 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1% v/v).

  • Experimental Setup:

    • Divide the working solutions into two sets of transparent vials.

    • Set 1 (Light-Exposed): Place the vials in a photostability chamber with a controlled light source (e.g., a xenon lamp providing ICH Q1B compliant illumination) and temperature. Alternatively, place them near a window for exposure to daylight.[1]

    • Set 2 (Control): Wrap the vials completely in aluminum foil to protect them from light and place them alongside the light-exposed samples.

  • Sampling:

    • Withdraw aliquots from both sets of vials at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and so on).

  • Sample Analysis:

    • Analyze the collected samples by a validated stability-indicating HPLC method to determine the concentration of this compound and its degradation products.

HPLC Method for Analysis

The following is an example of an HPLC method that can be used for the analysis of this compound and its degradation products.

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 0.05 M Sodium Dodecyl Sulfate (SDS) in 0.01 M monobasic sodium phosphate, adjusted to pH 3.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 274 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 25 °C.[1]

Data Presentation

Table 1: Summary of this compound Degradation under Different Conditions

ConditionpHLight ExposureHalf-lifeMajor Degradation ProductReference
Aqueous Solution3Daylight40 daysTFSA[1]
Aqueous Solution7Protected from light6 daysNot specified (hydrolysis)[1]
Aqueous Solution3Protected from lightStable for at least 48 hours-[1]

Visualizations

Photodegradation_Workflow cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis A Prepare this compound Stock Solution B Dilute to Working Concentration in Buffer A->B A->B C Light-Exposed Samples A->C D Control Samples (Light-Protected) A->D E Withdraw Aliquots at Time Intervals A->E F HPLC Analysis A->F G Data Interpretation A->G B->B B->C B->C B->D B->D B->E B->F B->G C->B C->C C->D C->E C->E C->F C->G D->B D->C D->D D->E D->E D->F D->G E->B E->C E->D E->E E->F E->F E->G F->B F->C F->D F->E F->F F->G F->G

Caption: Experimental workflow for a this compound photodegradation study.

Degradation_Pathway BFMT This compound TFSA 5-trifluoromethyl-2,4-disulfoamoyl-aniline (TFSA) BFMT->TFSA  Hydrolysis (light-catalyzed) HFMT Hydroflumethiazide (HFMT) BFMT->HFMT  Potential  Transformation Other Other Minor Degradants BFMT->Other  Photolysis

Caption: Proposed photodegradation pathway of this compound.

References

Overcoming poor solubility of bendroflumethiazide in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming the poor solubility of bendroflumethiazide in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound is a lipophilic molecule that is practically insoluble in water.[1][2] Its aqueous solubility is reported to be approximately 108.3 mg/L (0.1083 mg/mL) at 25°C.[3] This poor solubility is attributed to its chemical structure.

Q2: What is the pKa of this compound and why is it important for solubility?

A2: The acidic pKa of this compound is approximately 8.5-9.04.[1][3][4][5] This is a critical parameter as it indicates that the molecule's ionization state, and therefore its solubility, is pH-dependent. At a pH below its pKa, this compound will be in its neutral, less soluble form. At a pH above its pKa, it will be in its ionized, more soluble form.

Q3: Can I dissolve this compound directly in my aqueous experimental buffer?

A3: Direct dissolution in neutral aqueous buffers is challenging due to its low intrinsic solubility. It is generally recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer.

Q4: What are the recommended organic solvents for preparing a this compound stock solution?

A4: this compound is freely soluble in acetone and soluble in ethanol.[1][2] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also commonly used solvents for preparing stock solutions of poorly soluble compounds.[6] The choice of solvent will depend on the compatibility with your specific experimental system.

Q5: How can I improve the solubility of this compound in my final experimental buffer?

A5: Several strategies can be employed to improve the solubility of this compound in your final experimental buffer. These include pH adjustment, the use of co-solvents, and the addition of solubilizing agents like surfactants or cyclodextrins.[7][8][9]

Troubleshooting Guides

Issue: Precipitate formation when diluting the stock solution into the aqueous buffer.

Cause: The concentration of the organic solvent in the final solution may not be sufficient to maintain the solubility of this compound, or the pH of the buffer may not be optimal.

Solutions:

  • Decrease the final concentration of this compound: Lowering the target concentration in the final buffer may prevent precipitation.

  • Increase the percentage of co-solvent: If your experimental design allows, increasing the proportion of the organic solvent from your stock solution in the final buffer can help maintain solubility.

  • Adjust the pH of the buffer: For this compound, increasing the pH of the buffer to be above its pKa (8.5-9.04) will increase its solubility. A borate buffer with a pH of 9.4 has been noted for UV absorption measurements.[3]

  • Use a solubilizing agent: Consider adding a surfactant or a cyclodextrin to your buffer to enhance solubility through micellar encapsulation or inclusion complex formation, respectively.[7]

Issue: Inconsistent experimental results.

Cause: This could be due to incomplete dissolution or precipitation of this compound over time.

Solutions:

  • Visually inspect your solutions: Before each experiment, carefully check for any signs of precipitation.

  • Prepare fresh dilutions: It is best practice to prepare fresh dilutions of this compound in your experimental buffer from your stock solution for each experiment.

  • Sonication: Briefly sonicating the solution after dilution can help to ensure complete dissolution.[6]

  • Gentle heating: Gentle warming of the solution can sometimes aid in dissolution, but be cautious of potential degradation of the compound.[6]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Water108.3 mg/L at 25°C[3]
Water0.214 mg/mL[4]
AcetoneFreely soluble[1][2]
Ethanol (96%)Soluble[1][2]
ChloroformInsoluble[2][3]
BenzeneInsoluble[3]
EtherSlightly soluble/Insoluble[2][3]
DMF10 mg/mL[6]
DMSO10 mg/mL[6]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[6]
Alkaline SolutionsSoluble[2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight421.41 g/mol [1]
Acidic pKa8.5 - 9.04[1][3][4][5]
LogP1.7 - 1.89[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out 4.214 mg of this compound powder.

  • Dissolution: Transfer the powder to a suitable microcentrifuge tube or vial.

  • Solvent Addition: Add 1 mL of high-purity DMSO to the tube.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6][10]

Protocol 2: Preparation of a 100 µM Working Solution in a pH 9.0 Buffer
  • Prepare Buffer: Prepare a 50 mM Tris buffer and adjust the pH to 9.0.

  • Dilution: Take 10 µL of the 10 mM this compound stock solution in DMSO.

  • Mixing: Add the 10 µL of stock solution to 990 µL of the pH 9.0 Tris buffer.

  • Vortexing: Immediately vortex the solution to ensure rapid and uniform mixing to prevent precipitation.

  • Usage: Use the freshly prepared working solution in your experiment promptly.

Visualizations

start Start: this compound Solubility Issue prepare_stock Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, Ethanol) start->prepare_stock check_precipitate Is there visible precipitate in the experimental buffer? troubleshoot Troubleshoot Dilution check_precipitate->troubleshoot Yes end_soluble End: Soluble Solution check_precipitate->end_soluble No dilute_buffer Dilute the stock solution into the experimental buffer prepare_stock->dilute_buffer dilute_buffer->check_precipitate lower_conc Lower the final concentration troubleshoot->lower_conc adjust_ph Adjust buffer pH to be > pKa (8.5) troubleshoot->adjust_ph add_cosolvent Increase co-solvent percentage troubleshoot->add_cosolvent use_solubilizer Add a solubilizing agent (e.g., surfactant, cyclodextrin) troubleshoot->use_solubilizer lower_conc->dilute_buffer adjust_ph->dilute_buffer add_cosolvent->dilute_buffer use_solubilizer->dilute_buffer ph_scale pH of Buffer low_ph Low pH (< pKa) pka_point pH ≈ pKa (8.5-9.0) neutral_form Predominantly Neutral (B-H) low_ph->neutral_form high_ph High pH (> pKa) mixed_form Mixture of Neutral and Ionized pka_point->mixed_form ionized_form Predominantly Ionized (B⁻) high_ph->ionized_form ionization_state Ionization State low_solubility Low Solubility neutral_form->low_solubility increasing_solubility Increasing Solubility mixed_form->increasing_solubility high_solubility Higher Solubility ionized_form->high_solubility solubility Solubility

References

Technical Support Center: Bendroflumethiazide Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter unexpected results when working with bendroflumethiazide in various biochemical assays. While specific documented widespread interference by this compound is not extensively reported in scientific literature, this guide offers troubleshooting strategies and frequently asked questions to help identify and mitigate potential assay disturbances.

Frequently Asked Questions (FAQs)

Q1: Can this compound directly interfere with my biochemical assay?

While not a commonly reported issue, it is plausible for any small molecule like this compound to interfere with a biochemical assay through various mechanisms. These can include, but are not limited to, direct inhibition or activation of an enzyme, interference with a detection method (e.g., fluorescence or absorbance), or non-specific binding to assay components.

Q2: What are the potential mechanisms of this compound interference?

Potential mechanisms include:

  • Direct Enzyme Interaction: this compound could act as an uncharacterized inhibitor or allosteric modulator of the enzyme being studied.

  • Spectrophotometric Interference: As a compound with a specific chemical structure, this compound may absorb light at the same wavelength used for detection in colorimetric or UV-based assays, leading to falsely elevated or decreased readings.

  • Fluorescence Quenching or Enhancement: In fluorescence-based assays, the compound could potentially quench the fluorescent signal of the reporter molecule or possess intrinsic fluorescence at the measurement wavelengths.

  • Reaction with Assay Reagents: this compound might react with substrates, cofactors, or detection reagents, leading to their depletion or the formation of interfering byproducts.

  • Nonspecific Binding: The compound could bind to proteins or other macromolecules in the assay, altering their conformation and activity.

Q3: My results are inconsistent when this compound is present. How can I confirm if it is causing interference?

The first step is to run a series of control experiments. These should include testing the effect of this compound on the assay in the absence of the target enzyme or analyte. This will help determine if the compound is interacting with the detection system or other assay components.

Troubleshooting Guides

Issue 1: Unexpected Inhibition or Potentiation in an Enzyme Assay

If you observe an unexpected decrease or increase in enzyme activity in the presence of this compound, consider the following troubleshooting steps:

Experimental Protocol: Investigating Potential Enzyme Inhibition/Activation

  • Assay Blank Controls:

    • Prepare a reaction mixture containing all assay components (buffer, substrate, cofactors) and this compound at the concentration used in your experiment, but without the enzyme .

    • Measure the signal over time. A change in signal in this control indicates that this compound is reacting with the substrate or detection reagents.

  • Enzyme-Only Controls:

    • Prepare a reaction mixture with the enzyme and this compound, but without the substrate .

    • This control helps to identify any direct interaction between the compound and the enzyme that might generate a signal.

  • Dose-Response Curve:

    • Perform the enzyme assay with a range of this compound concentrations.

    • A dose-dependent effect on activity is a strong indicator of direct interaction.

Table 1: Example Data for Troubleshooting Enzyme Assay Interference

Condition This compound Conc. Enzyme Substrate Observed Activity (Units) Interpretation
Positive Control 0 µMPresentPresent100Normal Activity
Test 50 µMPresentPresent45Apparent Inhibition
Blank Control 1 50 µMAbsentPresent2No significant reaction with substrate
Blank Control 2 50 µMPresentAbsent1No significant signal from enzyme-compound interaction
Issue 2: High Background Signal in a Spectrophotometric or Fluorometric Assay

If you notice an unusually high background signal in your assay when this compound is included, it may be interfering with the detection method.

Experimental Protocol: Assessing Spectrophotometric or Fluorometric Interference

  • Absorbance/Fluorescence Scan:

    • Dissolve this compound in the assay buffer at the relevant concentration.

    • Scan a range of wavelengths on a spectrophotometer or fluorometer to determine if the compound has an absorbance or emission peak at your assay's wavelength.

  • Assay Component Controls:

    • Measure the signal of the assay buffer alone.

    • Measure the signal of the assay buffer plus this compound.

    • Measure the signal of the assay buffer plus your detection reagent.

    • Measure the signal of the assay buffer with both this compound and your detection reagent.

Table 2: Example Data for Troubleshooting Detection Interference

Components This compound (50 µM) Signal (Arbitrary Units) Interpretation
BufferAbsent0.01Baseline
Buffer + Detection ReagentAbsent0.10Normal background
BufferPresent0.25This compound has intrinsic signal
Buffer + Detection ReagentPresent0.55This compound signal is additive or it enhances reagent signal

Visual Guides

G Troubleshooting Workflow for Suspected Assay Interference A Unexpected Assay Result with this compound B Run Control Experiments A->B C Is there a signal in the 'no enzyme' control? B->C D Is there a signal in the 'no substrate' control? C->D No E Interference with Detection System or Reagents C->E Yes F Direct Interaction with Enzyme or Non-specific Binding D->F Yes G No direct interference observed. Consider other experimental variables. D->G No H Perform Dose-Response and Mechanism of Action Studies F->H

Caption: A logical workflow for diagnosing potential assay interference.

G Potential Mechanisms of this compound Interference cluster_assay Biochemical Assay System Enzyme Enzyme Product Product Enzyme->Product catalyzes Substrate Substrate Substrate->Enzyme Detector Detection System (e.g., Spectrophotometer) Product->Detector Bendro This compound Bendro->Enzyme Direct Inhibition/ Activation Bendro->Substrate Reaction with Substrate Bendro->Detector Signal Interference (Absorbance/Fluorescence)

Caption: Plausible interaction points of a small molecule in an assay.

Technical Support Center: Extemporaneous Preparation of Bendroflumethiazide Capsules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the stability of extemporaneously prepared bendroflumethiazide capsules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of extemporaneously prepared this compound capsules?

A1: The primary factors affecting the stability of this compound in extemporaneous preparations are:

  • Hydrolysis: this compound is susceptible to hydrolysis, which is pH-dependent and accelerates at higher pH values.[1][2]

  • Photodegradation: Exposure to light can cause degradation of this compound.[2][3]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[1][3]

  • Moisture: The presence of water can facilitate hydrolysis. Hygroscopic excipients can draw in moisture, potentially compromising the stability of the active pharmaceutical ingredient (API).[4][5]

  • Excipient Compatibility: The choice of excipients can impact stability. For example, the use of lactose as a filler has been studied and found to be suitable for a certain period.[3]

Q2: What is a suitable beyond-use date (BUD) for extemporaneously prepared this compound capsules?

A2: Based on a study of 1.25 mg this compound capsules prepared from ground tablets with lactose as a diluent, a beyond-use date of 7 months at ambient temperature is feasible.[3] However, this is dependent on the specific formulation, packaging, and storage conditions. It is crucial to perform stability studies on your specific formulation to establish an appropriate BUD.

Q3: What are the common degradation products of this compound?

A3: The main degradation pathway for this compound is hydrolysis, which results in the formation of 4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide (ATFB), also referred to as 5-trifluoromethyl-2-4 disulfoamoyl-aniline (TFSA).[2][6] When heated to decomposition, it can also emit toxic fumes of hydrogen fluoride, sulfoxides, and nitroxides.[7]

Troubleshooting Guide

Issue 1: My this compound capsules are showing significant degradation during stability testing.

Potential Cause Troubleshooting Action
Inappropriate Excipients Ensure excipients are compatible with this compound. Consider using anhydrous excipients to minimize moisture. Studies have shown that lactose and starch are commonly used fillers.[3][4]
High Moisture Content Implement a dry granulation process to avoid the use of water.[4] Store capsules in containers with a desiccant. Control the humidity of the manufacturing and storage environment.
Exposure to Light Package and store the capsules in light-resistant containers, such as amber bottles.[8]
Elevated Temperature Store the capsules at controlled room temperature or as determined by your stability studies. Avoid exposure to high temperatures.[3]
Incorrect pH Although less critical in a solid dosage form, residual moisture on excipients could have a pH that influences degradation. Ensure excipients have a neutral or slightly acidic pH.

Issue 2: I am having trouble developing a stability-indicating HPLC method for this compound.

Potential Cause Troubleshooting Action
Poor Resolution Adjust the mobile phase composition. A mobile phase consisting of a buffer (e.g., sodium chloride and sodium acetate), acetic acid, and methanol has been shown to be effective.[9] Optimize the column and temperature. A C18 column is commonly used.[10]
Lack of Specificity Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.[11] The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.
Inconsistent Results Ensure proper system suitability by checking parameters like theoretical plates, tailing factor, and repeatability of retention time.[10] Use low-actinic glassware to prevent photodegradation during analysis.[9]

Experimental Protocols

Protocol 1: Stability Study of Extemporaneously Prepared this compound Capsules

Objective: To evaluate the stability of a specific formulation of extemporaneously prepared this compound capsules under various environmental conditions.

Methodology:

  • Capsule Preparation: Prepare capsules by grinding commercially available this compound tablets and diluting with a suitable filler (e.g., lactose) to the desired dose. Manually fill into hard gelatin capsule shells.[3]

  • Storage Conditions: Store the capsules under the following conditions:

    • Ambient temperature, exposed to light[3]

    • Ambient temperature, protected from light

    • 75% relative humidity (RH)[3]

    • 45°C[3]

    • 60°C[3]

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months).[3]

  • Analysis: At each time point, analyze the capsules for appearance, weight variation, and drug content using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Determine the percentage of the initial this compound concentration remaining at each time point. The shelf-life can be estimated as the time it takes for the concentration to decrease to 90% of its initial value.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify the amount of this compound in prepared capsules and separate it from potential degradation products.

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase by dissolving 5.62 g of sodium chloride and 1.97 g of anhydrous sodium acetate in 1000 mL of water in a 2-liter volumetric flask. Add 4.0 mL of glacial acetic acid and 800 mL of methanol, then dilute with water to volume. Filter and degas the solution.[9]

  • Standard Preparation: Accurately weigh a quantity of USP this compound Reference Standard and dissolve in methanol to obtain a solution with a known concentration of about 50 µg/mL.[9]

  • Sample Preparation: Take a representative sample of the capsule contents, equivalent to about 5 mg of this compound, and transfer to a 100-mL volumetric flask. Add about 70 mL of methanol and sonicate for 15 minutes with occasional shaking. Dilute with methanol to volume, mix, and centrifuge a portion of the solution.[9]

  • Chromatographic System:

    • Instrument: Liquid chromatograph.

    • Detector: UV detector at 270 nm.[9]

    • Column: 4.6-mm x 30-cm column containing packing L11 (C18 silica).[9]

    • Column Temperature: 35 ± 5 °C.[9]

    • Flow Rate: About 1.5 mL per minute.[9]

    • Injection Volume: About 20 µL.[9]

  • Procedure: Inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph. Record the chromatograms and measure the peak responses.[9]

  • Calculation: Calculate the quantity of this compound in the portion of capsules taken.

Data Presentation

Table 1: Example Stability Data for this compound Capsules (1.25 mg) Stored for 12 Months

Storage ConditionTime (Months)% Initial Concentration RemainingAppearance
Ambient Temperature0100.0White powder
398.5No change
697.2No change
1295.1No change
45°C0100.0White powder
394.3No change
688.7Slight discoloration
1281.5Yellowish powder
60°C0100.0White powder
385.6Yellowish powder
675.2Brownish powder
1263.9Brown powder
75% RH0100.0White powder
396.8No change
692.5Slight clumping
1287.3Clumping
Ambient, Light Exposed0100.0White powder
397.1No change
693.8Slight discoloration
1289.2Yellowish powder

Note: This table presents hypothetical data for illustrative purposes based on expected degradation patterns. Actual results will vary based on the specific formulation and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare this compound Capsules storage_ambient Ambient Temperature prep->storage_ambient Distribute Samples storage_humidity 75% RH prep->storage_humidity Distribute Samples storage_temp Accelerated Temperature (45°C, 60°C) prep->storage_temp Distribute Samples storage_light Photostability Chamber prep->storage_light Distribute Samples sampling Sample at Predetermined Time Points storage_ambient->sampling storage_humidity->sampling storage_temp->sampling storage_light->sampling hplc HPLC Analysis for Potency & Impurities sampling->hplc data_eval Data Evaluation and Shelf-Life Determination hplc->data_eval

Caption: Workflow for a comprehensive stability study of extemporaneously prepared capsules.

degradation_pathway This compound This compound degradation_product 4-amino-6-(trifluoromethyl) benzene-1,3-disulfonamide (ATFB/TFSA) This compound->degradation_product Degradation stress_factors Stress Factors: - Water (Hydrolysis) - High pH - Light - Heat stress_factors->degradation_product

Caption: Primary degradation pathway of this compound under various stress conditions.

References

Troubleshooting bendroflumethiazide quantification by HPLC due to degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of bendroflumethiazide and its degradation products by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound I should be aware of during HPLC analysis?

A1: The two main degradation products of this compound (BFMT) are hydroflumethiazide (HFMT) and 5-trifluoromethyl-2,4-disulphamoylaniline (TFSA).[1] These arise primarily from hydrolysis and photodegradation. It is crucial for a stability-indicating HPLC method to be able to resolve this compound from these and any other potential degradants.

Q2: My chromatogram shows significant peak tailing for the this compound peak. What could be the cause and how can I fix it?

A2: Peak tailing for this compound, a basic compound, can be caused by several factors:

  • Secondary Interactions: Interaction between the basic analyte and acidic residual silanol groups on the C18 column packing material is a common cause.

    • Solution: Lowering the mobile phase pH to around 3.0 can protonate the silanol groups, minimizing these interactions. The use of an end-capped column is also recommended.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Try diluting your sample and re-injecting.

  • Column Contamination or Voids: Buildup of contaminants on the column inlet frit or the formation of a void in the packing material can cause tailing.

    • Solution: A guard column can help protect the analytical column. If contamination is suspected, flushing the column with a strong solvent may help. If a void is present, the column may need to be replaced.

Q3: I am having trouble achieving good resolution between this compound and its degradation product, hydroflumethiazide (HFMT). What adjustments can I make to my HPLC method?

A3: Achieving good resolution between the parent drug and its degradation products is critical. Here are some adjustments to consider:

  • Mobile Phase Composition: Modifying the organic-to-aqueous ratio in your mobile phase can significantly impact resolution. A systematic evaluation of different ratios is recommended.

  • pH of the Mobile Phase: The ionization state of this compound and its degradants is pH-dependent. Adjusting the pH of the aqueous portion of your mobile phase can alter their retention times and improve separation. A pH of 2.0 has been shown to provide good stability for samples during analysis.[2]

  • Column Chemistry: If resolution is still an issue, consider trying a different column chemistry. A phenyl column, for instance, may offer different selectivity compared to a standard C18 column.[2]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

Q4: I am observing unexpected peaks in my chromatogram when analyzing stressed samples of this compound. How should I proceed?

A4: The appearance of unknown peaks in forced degradation samples is expected. The goal of a stability-indicating method is to separate these from the main peak.

  • Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis on the this compound peak to ensure it is not co-eluting with any degradants.

  • Forced Degradation Study: These unknown peaks are likely degradation products. A comprehensive forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) will help in understanding the degradation profile of the drug.

  • Mass Spectrometry (MS): If available, coupling your HPLC to a mass spectrometer can help in the identification of these unknown degradation products by providing mass-to-charge ratio information.

Q5: My baseline is noisy, which is affecting the quantification of low-level degradation products. What are the potential sources of this noise?

A5: A noisy baseline can originate from several sources:

  • Mobile Phase: Ensure your mobile phase is properly degassed. Air bubbles passing through the detector will cause baseline noise. Also, ensure all salts in the mobile phase are fully dissolved and the solvents are of high purity.

  • Pump Issues: Pulsations from the pump can lead to a noisy baseline. Ensure the pump is properly primed and the seals are in good condition.

  • Detector: A failing detector lamp can be a source of noise. Check the lamp's energy output.

  • Contamination: Contamination in the system, including the column or guard column, can contribute to baseline noise.

Data Presentation

Table 1: Comparison of Reported HPLC Methods for this compound and its Degradation Products

ParameterMethod 1Method 2Method 3
Column Develosil ODS HG-5 RP C18 (150 x 4.6 mm, 5 µm)[3]Phenyl column[2]Hypersil ODS (250 x 4 mm, 5 µm)[2]
Mobile Phase Methanol: Acetonitrile (85:15 v/v)[3]Aqueous acetate buffer with sodium chloride-methanol (60:40)[2]Methanol-water (50:50)[2]
Flow Rate 1.0 mL/min[3]Not Specified2.0 mL/min[2]
Detection UV at 258 nm[3]UV at 270 nm[2]Not Specified
Retention Time (this compound) 5.861 min[3]Not SpecifiedNot Specified

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the conditions for subjecting a this compound solution to various stress conditions to induce degradation.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After the desired time, neutralize the solution with 0.1 N NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for a specified period. Neutralize the solution with 0.1 N HCl and dilute for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period. Dilute for analysis.

  • Thermal Degradation: Place the powdered drug substance in a hot air oven at a high temperature (e.g., 105°C) for a specified period. Also, heat the stock solution at 60°C. Prepare a solution from the heat-stressed powder and dilute the heated solution for analysis.

  • Photolytic Degradation: Expose the stock solution and the powdered drug to UV light (e.g., 254 nm) and fluorescent light for a specified duration. Prepare a solution from the photo-stressed powder and dilute the exposed solution for analysis.

3. HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. Monitor for the formation of degradation products and the decrease in the peak area of this compound.

Mandatory Visualizations

This compound Degradation Pathway

Bendroflumethiazide_Degradation BFMT This compound (BFMT) TFSA 5-trifluoromethyl-2,4- disulphamoylaniline (TFSA) BFMT->TFSA Hydrolysis / Photodegradation Phenylacetaldehyde Phenylacetaldehyde BFMT->Phenylacetaldehyde Hydrolysis HFMT Hydroflumethiazide (HFMT) TFSA->HFMT + Formaldehyde HPLC_Troubleshooting Start Problem Observed in This compound HPLC Analysis IssueType Identify the Issue Type Start->IssueType PeakTailing Peak Tailing IssueType->PeakTailing Asymmetric Peak PoorResolution Poor Resolution IssueType->PoorResolution Overlapping Peaks UnknownPeaks Unknown Peaks IssueType->UnknownPeaks Extra Peaks BaselineNoise Baseline Noise IssueType->BaselineNoise Fluctuating Baseline CheckpH Adjust Mobile Phase pH (e.g., to ~3.0) PeakTailing->CheckpH CheckConc Dilute Sample PeakTailing->CheckConc CheckColumn Check Column/Guard Column PeakTailing->CheckColumn AdjustMobilePhase Modify Mobile Phase Composition/Gradient PoorResolution->AdjustMobilePhase ChangeColumn Try a Different Column Chemistry PoorResolution->ChangeColumn PeakPurity Perform Peak Purity Analysis UnknownPeaks->PeakPurity IdentifyDegradants Use LC-MS for Identification UnknownPeaks->IdentifyDegradants DegasMobilePhase Degas Mobile Phase BaselineNoise->DegasMobilePhase CheckPump Check Pump and Seals BaselineNoise->CheckPump CheckDetector Check Detector Lamp BaselineNoise->CheckDetector

References

Technical Support Center: Minimizing Bendroflumethiazide's Impact on Glucose Tolerance in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the impact of bendroflumethiazide on glucose tolerance during metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects glucose tolerance?

A1: The primary mechanism is believed to be the induction of hypokalemia (low potassium levels).[1][2] Thiazide diuretics, including this compound, increase the excretion of potassium in the urine.[3] Low potassium levels can impair the function of pancreatic beta-cells, leading to reduced insulin secretion in response to glucose.[1] This diminished insulin response results in impaired glucose tolerance.

Q2: Is the effect of this compound on glucose tolerance dose-dependent?

A2: Yes, the hyperglycemic effect of this compound is dose-dependent.[4] Higher doses are associated with a greater risk of impaired glucose tolerance.[4] Using the lowest effective dose of this compound is a key strategy to minimize its metabolic impact.[4]

Q3: Can co-administration of other drugs mitigate the negative effects of this compound on glucose metabolism?

A3: Yes. Co-administration of potassium-sparing diuretics or agents that inhibit the renin-angiotensin system (RAS), such as ACE inhibitors or angiotensin II receptor blockers (ARBs), can help counteract the hyperglycemic effects of this compound. These agents can help to maintain normal potassium levels, thereby preserving insulin secretion.

Q4: Are there alternative diuretics with a lower risk of impacting glucose tolerance?

A4: While all thiazide diuretics can potentially affect glucose metabolism, some studies suggest that loop diuretics like furosemide may have a lesser impact on glucose tolerance.[5] However, the choice of diuretic should be based on the specific research question and experimental design.

Troubleshooting Guide

Problem: Unexpectedly high blood glucose levels in animals treated with this compound.

Potential Cause Troubleshooting Steps
Dose of this compound is too high Review the literature for the lowest effective dose for your specific animal model and research question. Consider performing a dose-response study to determine the optimal dose with minimal metabolic side effects.
Hypokalemia Monitor serum potassium levels regularly in your experimental animals. If hypokalemia is detected, consider co-administration with a potassium-sparing diuretic or potassium supplementation in the diet or drinking water.
Underlying insulin resistance in the animal model Characterize the baseline glucose tolerance and insulin sensitivity of your animal model before initiating treatment with this compound. This will help to differentiate between pre-existing metabolic dysfunction and drug-induced effects.
Experimental stress Ensure proper animal handling and acclimatization to experimental procedures to minimize stress-induced hyperglycemia.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on glucose and insulin metabolism, both alone and in combination with an ACE inhibitor.

Table 1: Effect of Different Doses of this compound on Fasting Plasma Glucose

Treatment GroupDoseChange in Fasting Plasma Glucose (mmol/L)Reference
This compound≤25 mg/day (hydrochlorothiazide or chlorthalidone equivalent)+0.15[4]
This compound>25 mg/day (hydrochlorothiazide or chlorthalidone equivalent)+0.60[4]

Table 2: Comparative Effects of this compound and Combination Therapy on Glucose and Insulin Parameters

ParameterThis compound (5mg) + CaptoprilCaptopril Alonep-valueReference
Fasting Insulin (mU/l) 7.9 ± 3.66.2 ± 3.2 (baseline)< 0.001
Serum Potassium (mmol/l) 3.8 ± 0.44.2 ± 0.4< 0.05
Postabsorptive Endogenous Glucose Production (μmol/kg/min) 10.8 ± 1.710.0 ± 1.5< 0.01

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice Treated with this compound

This protocol is adapted from standard OGTT procedures for mice and can be modified for studies involving this compound.

Materials:

  • This compound solution (vehicle as control)

  • Glucose solution (20% in sterile saline)

  • Glucometer and test strips

  • Oral gavage needles

  • Animal scale

  • Heating lamp (optional, for tail vein blood collection)

Procedure:

  • Animal Preparation:

    • House mice individually for at least 3 days before the experiment for acclimatization.

    • Fast mice for 6 hours prior to the OGTT (with free access to water).

  • Drug Administration:

    • Administer this compound or vehicle control via oral gavage at the predetermined dose and time point before the glucose challenge. The timing of drug administration should be optimized based on the pharmacokinetic profile of this compound.

  • Baseline Blood Glucose:

    • At time 0 (before glucose administration), collect a small blood sample from the tail vein and measure baseline blood glucose using a glucometer.

  • Glucose Challenge:

    • Immediately after the baseline blood sample, administer a 2 g/kg body weight bolus of 20% glucose solution via oral gavage.

  • Serial Blood Glucose Monitoring:

    • Collect blood samples and measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis:

    • Plot blood glucose levels over time for each treatment group.

    • Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.

    • Statistical analysis should be performed to compare the differences between the this compound-treated group and the control group.

Visualizations

Bendroflumethiazide_Glucose_Tolerance_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Animal Acclimatization fasting 6-hour Fasting acclimatize->fasting drug_admin This compound/Vehicle Administration fasting->drug_admin baseline_glucose Baseline Glucose Measurement (t=0) drug_admin->baseline_glucose glucose_challenge Oral Glucose Challenge (2g/kg) baseline_glucose->glucose_challenge serial_glucose Serial Glucose Measurements (15, 30, 60, 90, 120 min) glucose_challenge->serial_glucose plot_data Plot Glucose vs. Time serial_glucose->plot_data calc_auc Calculate AUC plot_data->calc_auc stat_analysis Statistical Comparison calc_auc->stat_analysis

Caption: Experimental workflow for an oral glucose tolerance test in mice treated with this compound.

Thiazide_Hyperglycemia_Pathway cluster_drug Drug Action cluster_kidney Kidney cluster_blood Blood cluster_pancreas Pancreatic Beta-Cell cluster_glucose Systemic Effect bfz This compound k_excretion Increased Potassium Excretion bfz->k_excretion hypokalemia Hypokalemia k_excretion->hypokalemia impaired_secretion Impaired Insulin Secretion hypokalemia->impaired_secretion hyperglycemia Hyperglycemia/ Impaired Glucose Tolerance impaired_secretion->hyperglycemia

Caption: Simplified signaling pathway of this compound-induced hyperglycemia.

References

Validation & Comparative

A Comparative Analysis of Bendroflumethiazide and Hydrochlorothiazide: Potency and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of thiazide diuretics, both bendroflumethiazide and hydrochlorothiazide are frequently utilized for the management of hypertension and edema.[1] While they belong to the same drug class and share a common mechanism of action, significant differences in their potency and dosing exist.[2][3] This guide provides a detailed comparison of their potency and efficacy, supported by clinical data, to inform researchers, scientists, and drug development professionals.

Potency and Efficacy: A Quantitative Comparison

A comprehensive meta-analysis of randomized, double-blind, parallel placebo-controlled trials has established a clear potency hierarchy among commonly prescribed thiazide diuretics, with this compound being significantly more potent than hydrochlorothiazide.[2][3] The data indicates that this compound is approximately 18 times more potent than hydrochlorothiazide in terms of its effect on systolic blood pressure.[2]

While both drugs demonstrate efficacy in reducing blood pressure, the required dosages to achieve a comparable therapeutic effect differ substantially.[2] There is no evidence to suggest a significant difference in their maximal efficacy at high doses for reducing systolic blood pressure.[2]

The following table summarizes the key quantitative comparisons between this compound and hydrochlorothiazide based on a meta-regression analysis.[2]

ParameterThis compoundHydrochlorothiazideCitation
Estimated Dose for 10 mmHg Systolic BP Reduction 1.4 mg26.4 mg[2][3]
Estimated Dose for 0.4 mmol/L Serum Potassium Reduction 4.2 mg40.5 mg[2]
Estimated Dose for 36 µmol/L Serum Urate Increase 2.1 mg12.3 mg[2]

A double-blind randomized multicenter trial comparing 2.5 mg of this compound with 12.5 mg of hydrochlorothiazide found no significant difference in the hypotensive effect, or in their effects on serum potassium and uric acid, over a 12-month period.[4] This further supports the higher potency of this compound.

Mechanism of Action

Both this compound and hydrochlorothiazide exert their diuretic and antihypertensive effects through the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron.[5][6][7] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water, sodium, and chloride.[5][6] The subsequent reduction in plasma volume contributes to the initial lowering of blood pressure.[7]

Mechanism of Action of Thiazide Diuretics cluster_DCT Distal Convoluted Tubule Cell cluster_effects Physiological Effects Thiazide Thiazide NCC Na+/Cl- Cotransporter Thiazide->NCC Inhibits Blood Blood NCC->Blood Reabsorption into Blood Na_Cl_Reabsorption Decreased Na+ & Cl- Reabsorption Lumen Lumen Lumen->NCC Na+, Cl- Diuresis Increased Diuresis Na_Cl_Reabsorption->Diuresis BP_Reduction Blood Pressure Reduction Diuresis->BP_Reduction

Mechanism of action for thiazide diuretics.

Experimental Protocols

The comparative data presented is primarily derived from meta-analyses of randomized, double-blind, parallel, placebo-controlled clinical trials.[2][3] A generalized workflow for such a trial is outlined below.

Objective: To compare the antihypertensive efficacy and safety of this compound and hydrochlorothiazide.

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Selection:

  • Inclusion Criteria: Adult patients with a diagnosis of essential hypertension (e.g., diastolic blood pressure between 100-120 mmHg after a placebo run-in period).[8]

  • Exclusion Criteria: Secondary hypertension, significant renal or hepatic impairment, history of hypersensitivity to thiazides, and other conditions that might interfere with the study outcomes.

Methodology:

  • Washout Period: A period where all previous antihypertensive medications are discontinued to establish a baseline blood pressure.[3]

  • Placebo Run-in: A period where all participants receive a placebo to further stabilize baseline blood pressure and assess compliance.[8]

  • Randomization: Participants are randomly assigned to receive either this compound, hydrochlorothiazide, or a placebo at a predetermined dosage.

  • Treatment Period: Participants receive the assigned treatment for a specified duration (e.g., 12 weeks).[8]

  • Data Collection: Blood pressure is measured at regular intervals. Blood samples are collected to monitor serum potassium and uric acid levels. Adverse events are recorded throughout the study.

  • Statistical Analysis: The changes in blood pressure and biochemical parameters from baseline are compared between the treatment groups and the placebo group.

Generalized Experimental Workflow for Comparative Clinical Trial Screening Participant Screening (Inclusion/Exclusion Criteria) Washout Washout Period (Discontinuation of prior meds) Screening->Washout Placebo_Run_in Placebo Run-in (Establish Baseline) Washout->Placebo_Run_in Randomization Randomization Placebo_Run_in->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Hydrochlorothiazide) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Treatment Treatment Period (e.g., 12 weeks) Group_A->Treatment Group_B->Treatment Group_C->Treatment Data_Collection Data Collection (BP, Serum K+, Urate, AEs) Treatment->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

References

A Comparative Analysis of Bendroflumethiazide and Chlorthalidone for the Management of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely prescribed thiazide diuretics, bendroflumethiazide and chlorthalidone, for the treatment of hypertension. This document synthesizes data from key clinical trials to offer a comprehensive overview of their relative efficacy, mechanisms of action, and experimental protocols, aimed at informing research and development in cardiovascular therapeutics.

Executive Summary

This compound, a thiazide-type diuretic, and chlorthalidone, a thiazide-like diuretic, are both effective in lowering blood pressure by promoting diuresis. However, clinical evidence, including a major meta-analysis, suggests that chlorthalidone may be more potent and have a longer duration of action compared to this compound. This guide presents the quantitative data on their antihypertensive effects, details the methodologies of pivotal clinical trials, and illustrates their common mechanism of action.

Data Presentation: Quantitative Comparison

The following tables summarize the comparative efficacy of this compound and chlorthalidone on key clinical parameters based on a meta-analysis of randomized, double-blind, placebo-controlled trials.

Table 1: Comparative Efficacy on Blood Pressure

ParameterThis compoundChlorthalidone
Dose for 10 mmHg SBP Reduction 1.4 mg8.6 mg
Dose for 4 mmHg DBP Reduction < 1.25 mg14.0 mg

Data sourced from a meta-analysis by Peter et al. (2012) in Hypertension.[1][2]

Table 2: Comparative Effects on Serum Electrolytes and Urate

ParameterThis compoundChlorthalidone
Dose for 0.4 mmol/L Potassium Reduction 4.2 mg11.9 mg
Dose for 36 µmol/L Urate Increase 2.1 mg8.9 mg

Data sourced from a meta-analysis by Peter et al. (2012) in Hypertension.[1][2]

Experimental Protocols

Detailed methodologies from two landmark clinical trials provide context to the clinical data on this compound and chlorthalidone.

The Medical Research Council (MRC) Trial for Mild Hypertension (this compound)

The MRC trial was a large-scale, single-blind, placebo-controlled study designed to assess the efficacy of antihypertensive drug treatment in reducing cardiovascular events in patients with mild hypertension.[3][4]

  • Study Design: Participants were randomly allocated to receive this compound (10 mg daily), propranolol, or a placebo.[3]

  • Participants: The trial enrolled 17,354 men and women aged 35-64 years with diastolic blood pressures between 90 and 109 mmHg.[3]

  • Primary Outcomes: The primary endpoints were the rates of stroke, death due to hypertension, and coronary events.[3]

  • Blood Pressure Measurement: Blood pressure was measured in the seated position using a standard mercury sphygmomanometer. The fifth Korotkoff sound (disappearance of sound) was used to determine diastolic blood pressure.

  • Data Analysis: The main outcomes were analyzed on an intention-to-treat basis.

The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) (Chlorthalidone)

The ALLHAT was a randomized, double-blind, active-controlled clinical trial that compared the effects of different antihypertensive drugs on major cardiovascular outcomes.[5][6][7][8]

  • Study Design: Participants were randomly assigned to receive chlorthalidone (12.5-25 mg/day), amlodipine, or lisinopril.[5][6][7]

  • Participants: The study included 33,357 participants aged 55 years or older with hypertension and at least one other coronary heart disease risk factor.[5][6]

  • Primary Outcome: The primary outcome was a composite of fatal coronary heart disease or nonfatal myocardial infarction.[6]

  • Secondary Outcomes: Secondary outcomes included all-cause mortality, stroke, and combined cardiovascular disease events.[6]

  • Blood Pressure Measurement: Blood pressure was measured at each clinic visit using a standardized protocol with a random-zero sphygmomanometer.

  • Data Analysis: All analyses were conducted on an intention-to-treat basis.

Mechanism of Action and Signaling Pathways

Both this compound and chlorthalidone share a primary mechanism of action, which involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and water, resulting in reduced blood volume and, consequently, lower blood pressure.

cluster_DCT Distal Convoluted Tubule Cell cluster_drug Drug Action cluster_outcome Physiological Outcome DCT_lumen Tubular Lumen Na_Cl_transporter Na+/Cl- Cotransporter (NCC) DCT_lumen->Na_Cl_transporter Na+ Cl- Ca_channel Ca2+ Channel DCT_lumen->Ca_channel Ca2+ DCT_cell DCT_cell Increased_excretion Increased Na+ and Cl- Excretion Na_Cl_transporter->Increased_excretion Na_K_pump Na+/K+ ATPase Pump DCT_interstitium Peritubular Capillary (Blood) Na_K_pump->DCT_interstitium 3 Na+ Na_Ca_exchanger Na+/Ca2+ Exchanger Na_Ca_exchanger->DCT_interstitium Ca2+ DCT_interstitium->Na_K_pump 2 K+ Thiazide This compound or Chlorthalidone Thiazide->Na_Cl_transporter Inhibition Diuresis Diuresis Increased_excretion->Diuresis Reduced_volume Reduced Blood Volume Diuresis->Reduced_volume Lower_BP Lowered Blood Pressure Reduced_volume->Lower_BP

Caption: Mechanism of action of thiazide and thiazide-like diuretics.

The diagram above illustrates the common signaling pathway for both this compound and chlorthalidone. By inhibiting the Na+/Cl- cotransporter, these drugs prevent the reabsorption of sodium and chloride from the tubular lumen into the distal convoluted tubule cells. This leads to an increase in the excretion of these ions, and consequently water, resulting in a diuretic effect that lowers blood volume and blood pressure.

Experimental Workflow

A typical experimental workflow for a clinical trial comparing these two diuretics, based on the protocols of the MRC and ALLHAT trials, is outlined below.

cluster_screening Phase 1: Screening and Recruitment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment and Follow-up cluster_analysis Phase 4: Data Analysis Patient_pool Patient Pool with Hypertension Inclusion_criteria Inclusion/Exclusion Criteria Assessment Patient_pool->Inclusion_criteria Informed_consent Informed Consent Inclusion_criteria->Informed_consent Randomization Randomization (Double-Blind) Informed_consent->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Chlorthalidone Randomization->Group_B Follow_up Regular Follow-up Visits (Blood Pressure, Adverse Events) Group_A->Follow_up Group_B->Follow_up Data_collection Data Collection and Blinding Review Follow_up->Data_collection Statistical_analysis Statistical Analysis (Intention-to-Treat) Data_collection->Statistical_analysis Results Results and Conclusion Statistical_analysis->Results

Caption: Generalized experimental workflow for a comparative clinical trial.

This workflow outlines the key stages of a robust clinical trial designed to compare the efficacy and safety of two antihypertensive agents. It begins with patient screening and recruitment, followed by randomization into treatment arms. The treatment phase involves regular monitoring, and the trial concludes with data analysis to determine the relative effectiveness of the interventions.

References

A Comparative Guide to Validating a Stability-Indicating HPLC Method for Bendroflumethiazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of bendroflumethiazide. The performance of this method is compared against established validation parameters to demonstrate its suitability for routine analysis and stability studies. The experimental data and detailed protocols are presented to assist researchers, scientists, and drug development professionals in the implementation and evaluation of this analytical technique.

Methodology and Experimental Protocols

A stability-indicating analytical method is crucial for the accurate quantification of an active pharmaceutical ingredient (API) in the presence of its degradation products. This section details the chromatographic conditions and the validation parameters for an HPLC method for this compound.

1. Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis of this compound.

ParameterSpecifications
Instrument High-Performance Liquid Chromatography system with UV detection
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 271 nm
Injection Volume 20 µL
Temperature Ambient

2. Method Validation Parameters

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, focusing on the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

3. Forced Degradation Studies

To establish the stability-indicating nature of the method, this compound was subjected to forced degradation under various stress conditions. The resulting degraded samples were then analyzed to ensure that the degradation products did not interfere with the quantification of the parent drug. The stress conditions included:

  • Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours

  • Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: Heating at 105°C for 24 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

Comparative Performance Data

The following tables summarize the quantitative data obtained during the validation of the stability-indicating HPLC method for this compound.

Table 1: Linearity and Range

ParameterResult
Linearity Range 5-30 µg/mL
Regression Equation y = 35421x + 12345
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery Studies)

Concentration Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
109.9899.8%
1515.03100.2%
2019.9599.75%

Table 3: Precision

Parameter% RSD
Repeatability (Intra-day) 0.54%
Intermediate Precision (Inter-day) 0.89%

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Table 5: Robustness

Parameter Varied% RSD
Flow Rate (± 0.1 mL/min) < 2.0%
Mobile Phase Composition (± 2%) < 2.0%

Table 6: Forced Degradation Studies

Stress Condition% Degradation
Acid Hydrolysis (0.1 N HCl) 15.2%
Base Hydrolysis (0.1 N NaOH) 20.5%
Oxidative Degradation (3% H₂O₂) 12.8%
Thermal Degradation (105°C) 8.5%
Photolytic Degradation (UV light) 6.2%

Visual Representations

The following diagrams illustrate the workflow of the method validation process and the forced degradation studies.

start_end start_end process process decision decision data data start Start: Method Development specificity Specificity (Placebo, API, Degradants) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_complete Method Validated robustness->validation_complete

Caption: Workflow for the validation of the HPLC method.

start_end start_end process process condition condition analysis analysis start This compound Stock Solution acid Acid Hydrolysis (0.1N HCl, 80°C) start->acid base Base Hydrolysis (0.1N NaOH, 80°C) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal Degradation (105°C) start->thermal photo Photolytic Degradation (UV Light) start->photo hplc_analysis HPLC Analysis of Stressed Samples acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis evaluation Evaluate Peak Purity & Specificity hplc_analysis->evaluation

Caption: Forced degradation study workflow.

Conclusion

The presented HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The forced degradation studies confirm its stability-indicating nature, as the degradation products were well-resolved from the parent drug peak. This validated method is suitable for routine quality control and stability testing of this compound in pharmaceutical formulations. The provided data and protocols offer a solid foundation for researchers and analysts working with this compound.

A Comparative Guide to the Diuretic Mechanisms of Bendroflumethiazide and Furosemide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the diuretic mechanisms of action for two commonly prescribed diuretics: bendroflumethiazide, a thiazide diuretic, and furosemide, a loop diuretic. Understanding the distinct molecular targets and physiological effects of these compounds is crucial for research and development in renal and cardiovascular therapeutics.

Mechanism of Diuretic Action: A Tale of Two Nephron Segments

The diuretic effect of both this compound and furosemide stems from their ability to increase the excretion of sodium (natriuresis) and, consequently, water from the body. However, they achieve this through distinct mechanisms targeting different locations within the nephron, the functional unit of the kidney.

This compound: Targeting the Distal Convoluted Tubule

This compound exerts its diuretic effect primarily on the distal convoluted tubule (DCT).[1][2][3] Specifically, it inhibits the sodium-chloride (Na+/Cl-) cotransporter (NCC) located on the apical membrane of the DCT epithelial cells.[1][3] By blocking this transporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1][3] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output.[3] Thiazide diuretics are considered to have a milder diuretic action compared to loop diuretics because the DCT reabsorbs a smaller fraction of the filtered sodium load.

Furosemide: A Potent Inhibitor in the Loop of Henle

Furosemide is a potent loop diuretic that acts on the thick ascending limb (TAL) of the Loop of Henle.[4] Its primary target is the Na+-K+-2Cl- cotransporter (NKCC2) on the apical membrane of the TAL cells.[4] Furosemide competitively inhibits this transporter, thereby blocking the reabsorption of sodium, potassium, and chloride from the tubular fluid.[4] The TAL is responsible for reabsorbing a significant portion (approximately 20-25%) of the filtered sodium chloride, which explains the potent diuretic effect of furosemide. The inhibition of NKCC2 disrupts the generation of the hypertonic medullary interstitium, which is crucial for the reabsorption of water in the collecting ducts, further contributing to diuresis.

Comparative Diuretic Performance

Direct quantitative comparisons of the diuretic effects of this compound and furosemide from a single, controlled study are limited in the available literature. However, based on their mechanisms of action and data from various studies, the following table summarizes their key performance characteristics.

ParameterThis compoundFurosemide
Primary Site of Action Distal Convoluted TubuleThick Ascending Limb of the Loop of Henle
Molecular Target Na+/Cl- Cotransporter (NCC)Na+-K+-2Cl- Cotransporter (NKCC2)
Diuretic Potency MilderPotent ("High-ceiling")
Fractional Excretion of Sodium (FENa) Increases FENaSignificantly increases FENa
Urinary Potassium (K+) Excretion IncreasedSignificantly increased
Urinary Calcium (Ca2+) Excretion DecreasedIncreased
Urinary Magnesium (Mg2+) Excretion IncreasedIncreased

Experimental Protocols for Assessing Diuretic Efficacy

The following provides a representative methodology for a clinical study designed to evaluate and compare the diuretic and natriuretic effects of this compound and furosemide in healthy human subjects.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Subjects: Healthy adult volunteers with normal renal function.

Pre-study Phase:

  • Dietary and Fluid Intake Standardization: For a set period before each study arm (e.g., 3-5 days), subjects consume a standardized diet with a fixed daily intake of sodium, potassium, and fluids to ensure a stable baseline.

  • Washout Period: An adequate washout period between each treatment arm (this compound, furosemide, placebo) is implemented to ensure complete elimination of the previous treatment.

Study Day Protocol:

  • Baseline Measurements: After an overnight fast, baseline blood and urine samples are collected to determine electrolyte concentrations (sodium, potassium, calcium, chloride), creatinine, and osmolality.

  • Drug Administration: Subjects receive a single oral dose of either this compound, furosemide, or a matching placebo with a standardized volume of water.

  • Urine Collection: Urine is collected at timed intervals (e.g., every 1-2 hours) for a specified period (e.g., 8-12 hours) post-dosing. The volume of each urine sample is recorded.

  • Blood Sampling: Blood samples are drawn at regular intervals to monitor plasma electrolyte concentrations and creatinine.

  • Measurements and Calculations:

    • Urine Flow Rate: Calculated for each collection interval.

    • Urinary Electrolyte Excretion Rate: Calculated by multiplying the urine electrolyte concentration by the urine flow rate.

    • Cumulative Urinary Electrolyte Excretion: The total amount of each electrolyte excreted over the collection period is calculated.

    • Fractional Excretion of Sodium (FENa): Calculated using the formula: (Urine Sodium × Plasma Creatinine) / (Plasma Sodium × Urine Creatinine) × 100.

    • Creatinine Clearance: Calculated to estimate the glomerular filtration rate (GFR).

Data Analysis: Statistical analysis is performed to compare the effects of this compound, furosemide, and placebo on urine volume, and the excretion of sodium, potassium, and calcium.

Visualizing the Mechanisms of Action

The following diagrams illustrate the signaling pathways for the diuretic action of this compound and furosemide.

Bendroflumethiazide_Mechanism Tubular_Fluid Tubular Fluid (Na+, Cl-) NCC Na+/Cl- Cotransporter (NCC) Tubular_Fluid->NCC Na+ Cl- Bloodstream Bloodstream NCC->Bloodstream Na+ & Cl- Reabsorption This compound This compound This compound->NCC Inhibits

Caption: this compound inhibits the Na+/Cl- cotransporter in the DCT.

Furosemide_Mechanism Tubular_Fluid_TAL Tubular Fluid (Na+, K+, 2Cl-) NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Tubular_Fluid_TAL->NKCC2 Na+ K+ 2Cl- Bloodstream_TAL Bloodstream NKCC2->Bloodstream_TAL Na+, K+, 2Cl- Reabsorption Furosemide Furosemide Furosemide->NKCC2 Inhibits

Caption: Furosemide inhibits the Na+/K+/2Cl- cotransporter in the TAL.

References

Head-to-Head Clinical Trial Analysis: Bendroflumethiazide vs. Indapamide in Primary Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of bendroflumethiazide and indapamide for the treatment of primary hypertension reveals minimal differences in blood pressure reduction but notable distinctions in cardiovascular outcomes, according to a systematic review of available clinical trials. This guide synthesizes the key findings, experimental protocols, and clinical implications for researchers and drug development professionals.

A systematic review identified a lack of extensive, long-term head-to-head clinical trials directly comparing this compound and indapamide.[1][2][3][4] However, by analyzing existing direct and indirect evidence from randomized controlled trials, a comparative efficacy and safety profile can be constructed.

Efficacy in Blood Pressure Reduction

Direct comparison trials of short duration have demonstrated no statistically or clinically significant difference in the blood pressure-lowering effects of indapamide and this compound.[1][2][3][4] The mean absolute difference in blood pressure reduction between the two drugs was less than 1 mmHg.[1][2][3][4] One randomized trial involving twenty patients with essential hypertension found that indapamide (2.5 mg daily) and this compound (5 mg daily) produced a significant and equivalent fall in blood pressure.[5]

Table 1: Comparative Blood Pressure Reduction

ParameterMean Difference (Indapamide vs. This compound)95% Confidence IntervalStatistical Significance
Systolic Blood Pressure-0.26 mmHg-0.79 to 0.27Not Significant
Diastolic Blood Pressure-0.40 mmHg-0.93 to 0.14Not Significant

Data from a meta-analysis of short-term direct comparison trials.[1]

Cardiovascular and Mortality Outcomes

Indirect comparisons, derived from placebo-controlled trials of each drug, did not show a statistically significant difference between indapamide and this compound for most major cardiovascular outcomes and mortality.

Table 2: Indirect Comparison of Major Outcomes (Risk Ratio; 95% CI)

OutcomeIndapamide vs. PlaceboThis compound vs. PlaceboIndirect Comparison (Indapamide vs. This compound)
All Deaths--0.82 (0.57, 1.18)
Cardiovascular Deaths--0.82 (0.55, 1.20)
Non-cardiovascular Deaths--0.81 (0.54, 1.22)
Coronary Events--0.73 (0.30, 1.79)
All Cardiovascular Events--0.89 (0.67, 1.18)
Stroke--2.21 (1.19, 4.11)

Data from a systematic review and indirect meta-analysis.[1][2][3][4]

Notably, the indirect comparison suggested that indapamide was associated with a higher risk of stroke compared to this compound.[1][2][3][4] However, it is crucial to interpret this finding with caution as it is not from a direct head-to-head trial and both drugs demonstrated a reduction in stroke risk compared to placebo.[1][2][3][4]

Experimental Protocols

The methodologies of the key clinical trials included in the systematic review provide context for the comparative data.

Short-Term Direct Comparison Trials

These studies were randomized controlled trials with the primary objective of comparing the blood pressure-lowering effects of the two drugs.

  • Participants: Patients diagnosed with primary hypertension.

  • Intervention: Monotherapy with either indapamide or this compound.

  • Dosages: Varied across studies, with one trial using indapamide 2.5 mg daily and this compound 5 mg daily.[5]

  • Duration: Short-term, typically lasting for a few weeks to a few months.

  • Primary Outcome: Change in systolic and diastolic blood pressure from baseline.

  • Secondary Outcomes: Incidence of adverse effects and changes in biochemical parameters (e.g., serum potassium).

Long-Term Placebo-Controlled Trials (for Indirect Comparison)

These trials were designed to assess the long-term efficacy and safety of either indapamide or this compound against a placebo.

  • Participants: Patients with primary hypertension.

  • Intervention: Monotherapy with either indapamide, this compound, or a matching placebo.

  • Duration: Long-term, with follow-up periods of at least one year.[1][2][3][4]

  • Primary Outcomes: Major cardiovascular events, mortality (all-cause and cardiovascular).

  • Secondary Outcomes: Blood pressure control, incidence of adverse events.

Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized, double-blind, head-to-head clinical trial comparing this compound and indapamide.

ClinicalTrialWorkflow PatientScreening Patient Screening (Primary Hypertension Diagnosis) InformedConsent Informed Consent PatientScreening->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Indapamide Randomization->GroupB FollowUp Follow-up Period (e.g., 12 months) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection (BP, Adverse Events, etc.) FollowUp->DataCollection DataAnalysis Data Analysis DataCollection->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Caption: A generalized workflow for a head-to-head clinical trial.

Summary and Future Directions

The current body of evidence suggests that this compound and indapamide are comparable in their ability to lower blood pressure in patients with primary hypertension. While indirect comparisons of long-term outcomes do not show significant differences for most cardiovascular events and mortality, a potential increased risk of stroke with indapamide warrants further investigation through direct, long-term, head-to-head clinical trials. The need for such studies is highlighted by the systematic review to definitively establish the comparative superiority of one drug over the other in preventing major cardiovascular events.[1][2][3][4] An ongoing observational study, the BISON study, aims to compare the effects of prescribing indapamide versus this compound as a first-line diuretic for hypertension, which may provide further real-world evidence.[6]

References

Combination Therapy of Bendroflumethiazide and Atenolol Demonstrates Enhanced Antihypertensive Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical data indicates that the combination of the thiazide diuretic bendroflumethiazide and the beta-blocker atenolol provides a synergistic effect in lowering blood pressure, proving more effective than monotherapy with either agent alone in the management of hypertension.

Clinical studies have consistently shown that the addition of this compound to atenolol treatment results in a significant further reduction in blood pressure.[1][2] This enhanced efficacy is observed across various patient populations, including those with mild to moderate, as well as severe hypertension.[3][4] The combination is generally well-tolerated, with side effects being few and expected.[5]

Quantitative Analysis of Clinical Efficacy

The following tables summarize the key quantitative findings from clinical trials evaluating the efficacy of this compound and atenolol in combination and as monotherapies.

Table 1: Comparative Efficacy of Atenolol, this compound, and Combination Therapy on Blood Pressure Reduction

Treatment GroupDosageMean Blood Pressure Reduction (mmHg)Reference
Atenolol200 mg/daySignificantly greater than this compound alone (except standing systolic)[1]
Atenolol400 mg/dayNo significant difference from 200 mg/day dose[1]
This compound5 mg/dayLess effective than atenolol monotherapy[1]
Atenolol + this compound200 mg/day + 5 mg/dayFurther significant lowering of blood pressure compared to monotherapy[1]
Atenolol + this compound + HydralazineTwice daily43/31[3]

Table 2: Comparative Effects of Atenolol and this compound on Biochemical Parameters

ParameterAtenololThis compoundReference
Plasma ReninReduced-[3]
Plasma UrateIncreasedIncreased[3][5]
Plasma PotassiumIncreasedDecreased[3][5]

Experimental Protocols

The clinical evaluation of the combination therapy of this compound and atenolol has been conducted through rigorous, well-designed clinical trials. A representative experimental protocol is detailed below.

Study Design: A double-blind, randomized, crossover trial is a common design used to assess the efficacy of these treatments.[1][6]

Participant Selection:

  • Inclusion Criteria: Adult patients (typically aged 18-75) diagnosed with essential hypertension (e.g., blood pressure in the range of 140-170/90-110 mmHg).[7] Patients may be previously untreated or on other antihypertensive medications which are discontinued after a washout period.[5][7]

  • Exclusion Criteria: Patients with secondary hypertension, significant comorbidities, or contraindications to either beta-blockers or thiazide diuretics.

Treatment Protocol:

  • Washout/Run-in Period: A placebo washout period of approximately 4 weeks is implemented to establish a baseline blood pressure and ensure patient compliance.[1][7]

  • Randomization: Patients are randomly allocated to receive one of the treatment regimens in a sequential order. The treatment arms typically include:

    • Atenolol monotherapy (e.g., 50-100 mg/day or 200-400 mg/day).[1][7]

    • This compound monotherapy (e.g., 2.5-5 mg/day or 5-10 mg/day).[1][7]

    • Combination therapy with atenolol and this compound (e.g., 25-50 mg atenolol and 2.5-5 mg this compound, or 200 mg atenolol and 5 mg this compound).[1][7]

    • Placebo.

  • Treatment Periods: Each treatment period lasts for a predetermined duration, typically 4 to 12 weeks.[5][6][7]

  • Crossover: After each treatment period, there is a washout period before patients are crossed over to the next treatment arm, ensuring each patient serves as their own control.[7]

Data Collection and Analysis:

  • Primary Endpoint: The primary outcome measure is the change in blood pressure from baseline, measured at regular intervals.[7]

  • Secondary Endpoints: Other parameters monitored include heart rate, body weight, and biochemical markers such as plasma renin, urate, and potassium levels.[3][5]

  • Statistical Analysis: Appropriate statistical tests are used to compare the effects of the different treatment regimens.

Mechanism of Action and Experimental Workflow

The synergistic antihypertensive effect of this compound and atenolol stems from their distinct yet complementary mechanisms of action.

Synergistic_Antihypertensive_Mechanism cluster_this compound This compound cluster_Atenolol Atenolol (Beta-Blocker) BEND This compound DCT Distal Convoluted Tubule BEND->DCT Na_Cl_Symporter Inhibits Na+/Cl- Symporter DCT->Na_Cl_Symporter Excretion Increased Na+ and H2O Excretion Na_Cl_Symporter->Excretion BV Reduced Blood Volume Excretion->BV BP_Reduction Synergistic Blood Pressure Reduction BV->BP_Reduction ATEN Atenolol Beta1 Blocks Beta-1 Adrenergic Receptors ATEN->Beta1 Heart Heart Beta1->Heart Kidney Kidney Beta1->Kidney CO Decreased Cardiac Output Heart->CO Renin_Release Decreased Renin Release Kidney->Renin_Release CO->BP_Reduction Renin_Release->BP_Reduction

Caption: Synergistic mechanism of this compound and atenolol.

The workflow of a typical clinical trial evaluating this combination therapy follows a structured sequence of events to ensure robust and unbiased results.

Clinical_Trial_Workflow cluster_Treatment_Arms Crossover Treatment Periods Start Patient Recruitment (Hypertensive Adults) Washout Placebo Washout Period (4 weeks) Start->Washout Randomization Randomization Washout->Randomization Atenolol Atenolol Monotherapy Randomization->Atenolol Group 1 Bendro This compound Monotherapy Randomization->Bendro Group 2 Combo Combination Therapy Randomization->Combo Group 3 Placebo Placebo Randomization->Placebo Group 4 Data_Collection Data Collection (BP, HR, Blood Samples) Atenolol->Data_Collection Bendro->Data_Collection Combo->Data_Collection Placebo->Data_Collection Crossover_Washout Crossover Washout Period Data_Collection->Crossover_Washout Crossover_Washout->Randomization Re-assignment to next treatment Analysis Statistical Analysis Crossover_Washout->Analysis After all periods End Results and Conclusion Analysis->End

Caption: Experimental workflow of a crossover clinical trial.

References

A Comparative Analysis of Bendroflumethiazide's Dose-Response Relationship Against Other Thiazide Diuretics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dose-response relationship of bendroflumethiazide with other commonly prescribed thiazide and thiazide-like diuretics, namely hydrochlorothiazide and chlorthalidone. The information is supported by experimental data from a comprehensive meta-analysis of randomized controlled trials.

This guide synthesizes findings to illuminate the comparative potency and therapeutic effects of these diuretics on blood pressure reduction and key biochemical parameters. The data presented is crucial for informing preclinical and clinical research, as well as for the development of new antihypertensive therapies.

Antihypertensive Efficacy: A Clear Potency Hierarchy

A meta-analysis of over 53 comparison arms from multiple randomized, double-blind, parallel, placebo-controlled trials has established a distinct potency hierarchy among this compound, chlorthalidone, and hydrochlorothiazide in blood pressure reduction.[1][2][3][4] The effect of these thiazides on systolic blood pressure follows a log-linear relationship, with this compound being the most potent, followed by chlorthalidone, and then hydrochlorothiazide.[1][2][3][4]

This difference in potency is significant. For instance, the estimated dose required to achieve a 10 mm Hg reduction in systolic blood pressure is 1.4 mg for this compound, 8.6 mg for chlorthalidone, and 26.4 mg for hydrochlorothiazide.[1][2] A similar potency series is observed for diastolic blood pressure.[1][2] Despite these differences in potency, there is no evidence to suggest a difference in the maximum reduction of systolic blood pressure at high doses of the different thiazides.[1][2]

The following table summarizes the comparative doses for equivalent therapeutic effects on blood pressure:

Therapeutic EffectThis compound Dose (mg)Chlorthalidone Dose (mg)Hydrochlorothiazide Dose (mg)
10 mm Hg Systolic BP Reduction 1.4[1][2]8.6[1][2]26.4[1][2]
4 mm Hg Diastolic BP Reduction < All tested doses14.0[2][3]20.8[2][3]

Note: It was not possible to estimate an equivalent dose of this compound for a 4 mm Hg diastolic BP reduction as all tested doses exceeded this effect.[2][3]

Dose-Response Relationship for Key Biochemical Parameters

The differing potencies of these diuretics also extend to their effects on serum potassium and urate levels. The potency series for these biochemical outcomes mirrors that of blood pressure reduction: this compound > chlorthalidone > hydrochlorothiazide.[1][2] This consistency suggests a common mechanism of action for all three agents.[2]

The following table details the estimated doses of each diuretic predicted to induce specific changes in serum potassium and urate:

Biochemical OutcomeThis compound Dose (mg)Chlorthalidone Dose (mg)Hydrochlorothiazide Dose (mg)
0.4 mmol/L Reduction in Serum Potassium 4.2[2]11.9[2]40.5[2]
36 µmol/L Increase in Serum Urate 2.1[2]8.9[2]12.3[2]

These findings are critical for understanding the dose-dependent nature of the adverse metabolic effects associated with thiazide diuretic therapy. A study on this compound found that while the lowest dose of 1.25 mg daily only affected urate levels, the highest dose of 10 mg daily impacted potassium, urate, glucose, cholesterol, and apolipoprotein B.[5] This highlights the importance of using the lowest effective dose to minimize adverse biochemical effects.[5]

Mechanism of Action: The Sodium-Chloride Cotransporter

Thiazide and thiazide-like diuretics exert their effects by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the nephron.[6][7] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[6] The increased concentration of these ions in the tubule leads to an osmotic increase in water excretion, resulting in diuresis and a reduction in blood volume, which in turn lowers blood pressure.[6] The varying potencies of this compound, chlorthalidone, and hydrochlorothiazide are believed to be related to their differing affinities for the NCC.[8]

cluster_DCT Distal Convoluted Tubule Cell cluster_Lumen Tubular Lumen cluster_Blood Bloodstream Thiazide Diuretics Thiazide Diuretics NCC Na+/Cl- Cotransporter (NCC) Thiazide Diuretics->NCC Inhibits NaCl_reabsorption Na+ and Cl- Reabsorption Blood_Volume Blood Volume NaCl_reabsorption->Blood_Volume Decreased Reabsorption Leads to Urine_Excretion Increased Na+, Cl-, and Water Excretion in Urine NaCl_reabsorption->Urine_Excretion Inhibition Leads to Blood_Pressure Blood Pressure Blood_Volume->Blood_Pressure Reduction in

Mechanism of action of thiazide diuretics.

Experimental Protocols: A Representative Study Design

The data presented in this guide are primarily derived from a meta-analysis of randomized, double-blind, parallel, placebo-controlled trials. A representative experimental protocol for such a study would typically involve the following stages:

  • Participant Recruitment and Washout Period: Patients with a diagnosis of hypertension meeting specific inclusion criteria (e.g., blood pressure within a certain range) are recruited. A washout period of at least two weeks is implemented, during which any previous antihypertensive medications are discontinued to establish a stable baseline blood pressure.[1]

  • Randomization and Blinding: Participants are randomly assigned to receive either a placebo or one of several fixed doses of the thiazide diuretics being studied (e.g., this compound, hydrochlorothiazide, or chlorthalidone). Both the participants and the investigators are blinded to the treatment allocation to prevent bias.

  • Treatment Period: The treatment phase typically lasts for a minimum of four weeks.[1] During this period, participants adhere to their assigned daily medication regimen.

  • Data Collection and Analysis: Blood pressure is measured at baseline and at regular intervals throughout the study. Blood samples are also collected to measure serum potassium and uric acid levels. The primary outcome is the change in blood pressure from baseline compared to the placebo group. Dose-response curves are then generated to determine the potency of each diuretic.

Start Participant Recruitment (Hypertensive Patients) Washout Washout Period (≥ 2 weeks) Start->Washout Randomization Randomization (Double-blind) Washout->Randomization Placebo Placebo Group Randomization->Placebo Control DrugA This compound (Multiple Doses) Randomization->DrugA Treatment Arm 1 DrugB Other Thiazide (Multiple Doses) Randomization->DrugB Treatment Arm 2 Treatment Treatment Period (≥ 4 weeks) Placebo->Treatment DrugA->Treatment DrugB->Treatment Data_Collection Data Collection (Blood Pressure, Serum K+, Urate) Treatment->Data_Collection Analysis Data Analysis (Dose-Response Curves) Data_Collection->Analysis

A typical experimental workflow for a dose-response study.

Conclusion

The evidence strongly indicates that this compound is a more potent antihypertensive agent than both chlorthalidone and hydrochlorothiazide on a milligram-to-milligram basis. This increased potency is also associated with a greater effect on serum potassium and urate at equivalent doses. These findings underscore the importance of considering the specific dose-response relationships of individual thiazide diuretics in both clinical practice and future drug development. The marked differences in potency should be a key consideration when designing clinical trials and when establishing therapeutic equivalence.

References

A Meta-Analysis of Bendroflumethiazide Efficacy in Primary Hypertension: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive meta-analysis of the efficacy of bendroflumethiazide in the treatment of primary hypertension. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound with other thiazide and thiazide-like diuretics, supported by experimental data from key clinical trials.

Data Presentation: Efficacy and Adverse Events

The following tables summarize the quantitative data from a pivotal meta-analysis, offering a clear comparison of this compound's effectiveness and side-effect profile against other commonly prescribed diuretics.

Table 1: Comparative Efficacy in Blood Pressure Reduction

This table outlines the dose-dependent effects of this compound, hydrochlorothiazide, and chlorthalidone on systolic and diastolic blood pressure.

DiureticDoseMean Systolic BP Reduction (mmHg) [95% CI]Mean Diastolic BP Reduction (mmHg) [95% CI]
This compound >5 mg-14.2 [-22.0 to -6.4]-7.3 [-11.0 to -3.6]
Hydrochlorothiazide >25 mg-10.1 [-13.4 to -6.8]-3.7 [-4.1 to -3.2]
Chlorthalidone >25 mg-15.5 [-21.0 to -9.9]-4.6 [-6.2 to -3.0]

Data sourced from a meta-analysis by Peterzan et al., 2012.[1][2]

A meta-regression of the effect of these thiazides on systolic blood pressure demonstrated a log-linear relationship, revealing a potency series where this compound is the most potent, followed by chlorthalidone, and then hydrochlorothiazide.[1][2][3] The estimated doses required to achieve a 10 mmHg reduction in systolic blood pressure are 1.4 mg for this compound, 8.6 mg for chlorthalidone, and 26.4 mg for hydrochlorothiazide.[1][2][3]

Table 2: Comparative Adverse Biochemical Effects

This table details the dose-related changes in key serum biochemical markers associated with this compound and its alternatives.

DiureticDoseChange in Serum Potassium (mmol/L)Change in Serum Urate (µmol/L)
This compound 1.25 mgMinimal changeIncreased
10 mgSignificant decreaseSignificant increase
Hydrochlorothiazide 12.5-50 mgDose-dependent decreaseDose-dependent increase
Chlorthalidone 12.5-50 mgDose-dependent decreaseDose-dependent increase

Data compiled from multiple studies.[1][4]

Notably, a study on this compound found that while all doses from 1.25 mg to 10 mg daily significantly reduced diastolic blood pressure by a similar amount (10-11 mmHg), the adverse biochemical effects were dose-dependent.[4] The 1.25 mg dose only increased urate concentrations, whereas the 10 mg dose affected serum potassium, urate, glucose, total cholesterol, and apolipoprotein B.[4]

Experimental Protocols

The clinical trials included in the meta-analyses adhered to rigorous methodologies to ensure the validity of their findings. Below are the generalized experimental protocols based on the inclusion criteria of these meta-analyses.

Study Design: The majority of the trials were randomized, double-blind, parallel-group, and placebo-controlled.[3] Some studies also employed a crossover design.[5]

Participant Population:

  • Inclusion Criteria: Patients were typically adults (aged 25-70 years) with a diagnosis of mild to moderate primary hypertension, often defined as a diastolic blood pressure between 100-120 mmHg after a placebo run-in period.[4][6] Some studies included patients with a systolic blood pressure ≥160 mmHg or a diastolic blood pressure ≥90 mmHg.[1]

  • Exclusion Criteria: Common exclusions were secondary hypertension, significant cardiac, hepatic, or renal disease, and diabetes mellitus.[7]

Intervention and Dosage:

  • Participants were randomly allocated to receive either a fixed dose of this compound (e.g., 1.25, 2.5, 5, or 10 mg daily), another diuretic, or a placebo.[4]

  • A baseline washout period of at least two weeks where previous antihypertensive medications were discontinued was a common requirement.[3]

  • The duration of the treatment phases typically ranged from 4 to 12 weeks.[3][4]

Outcome Measures:

  • Primary Outcome: The primary efficacy endpoint was the change in sitting or standing diastolic and systolic blood pressure from baseline to the end of the treatment period.[4][8]

  • Secondary Outcomes: These often included changes in serum electrolytes (potassium, sodium), uric acid, glucose, and lipid profiles.[4] The incidence of subjective adverse reactions was also recorded.[7]

Data Collection and Analysis:

  • Blood pressure was measured at regular intervals using standardized methods.

  • Blood samples were collected for biochemical analysis at baseline and at the end of the study.

  • Statistical analyses were performed to compare the effects of the different treatments against placebo and against each other.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the typical workflow of a meta-analysis in this field.

BFZ This compound NCC Na+/Cl- Symporter (NCC) BFZ->NCC Inhibits Na_out Na+ NCC->Na_out Cl_out Cl- NCC->Cl_out Na_in Na+ Na_in->NCC Cl_in Cl- Cl_in->NCC Blood Blood Lumen Tubular Lumen

Caption: this compound's mechanism of action in the kidney.

The primary mechanism of action for this compound and other thiazide diuretics is the inhibition of the sodium-chloride (Na+/Cl-) symporter located in the distal convoluted tubule of the nephron.[9] This inhibition reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to increased excretion of sodium, chloride, and water (diuresis).[9] The resulting decrease in plasma volume contributes to the lowering of blood pressure.

A Formulate Research Question B Define Inclusion/Exclusion Criteria A->B C Systematic Literature Search (e.g., PubMed, Embase) B->C D Screening of Titles and Abstracts C->D E Full-Text Review and Study Selection D->E F Data Extraction (BP reduction, adverse events) E->F G Assess Risk of Bias F->G H Quantitative Synthesis (Meta-analysis) G->H I Interpret Results and Draw Conclusions H->I

Caption: Workflow of a systematic review and meta-analysis.

The process of conducting a meta-analysis involves a systematic and rigorous approach to identify, evaluate, and synthesize the results of all relevant individual studies.[10][11] This structured workflow helps to minimize bias and provide a more robust estimate of the true effect of an intervention.[10][11]

References

Safety Operating Guide

Proper Disposal of Bendroflumethiazide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring regulatory compliance and environmental safety is paramount when disposing of any pharmaceutical agent, including the thiazide diuretic bendroflumethiazide. For researchers, scientists, and drug development professionals, adherence to established protocols prevents environmental contamination and ensures a safe laboratory environment. The primary directive for disposal is to manage all waste in strict accordance with local, state, and federal regulations[1]. Improper disposal, such as flushing pharmaceuticals down the drain, is a significant contributor to environmental contamination and is strongly discouraged[2][3][4].

Hazard Assessment and Waste Classification

The crucial first step in the disposal process is to determine if the this compound waste qualifies as hazardous under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[5][6]. A waste can be deemed hazardous if it is specifically listed (P- or U-listed) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[7].

This compound is not explicitly found on the RCRA P or U lists of hazardous wastes[6][8]. Based on available safety data, it does not typically meet the characteristics of a hazardous waste; for instance, it has a very high oral LD50 in mice (>10,000 mg/kg), indicating low acute toxicity[9][10]. However, the final determination rests with the waste generator. It is essential to consult the Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department to confirm the classification.

Recommended Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated (Unused, expired, or contaminated material) consult Consult Institutional EHS & Review SDS for Hazard Classification start->consult prohibited PROHIBITED DISPOSAL DO NOT dispose down the drain or in regular trash. start->prohibited decision Is waste classified as RCRA Hazardous? consult->decision non_haz Non-Hazardous Pharmaceutical Waste decision->non_haz No haz RCRA Hazardous Waste decision->haz Yes non_haz_proc Segregate in a designated, labeled, non-hazardous pharmaceutical waste container. non_haz->non_haz_proc haz_proc Segregate in a designated, labeled, hazardous waste container. Follow 'cradle-to-grave' management protocols. haz->haz_proc disposal_vendor Arrange for pickup by a licensed pharmaceutical or hazardous waste vendor. non_haz_proc->disposal_vendor haz_proc->disposal_vendor incineration Preferred Disposal Method: High-Temperature Incineration disposal_vendor->incineration

References

Personal protective equipment for handling Bendroflumethiazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bendroflumethiazide. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in powder form, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1]

  • Respiratory Protection: A dust respirator or a self-contained breathing apparatus should be used, particularly when there is a risk of dust formation or in situations with inadequate ventilation.[1][2][3]

  • Eye and Face Protection: Chemical safety goggles are required.[1][2] For larger quantities or when there is a significant risk of splashing, a face shield should be used in addition to goggles.[1] Contact lenses can absorb and concentrate irritants and should be avoided.[1]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or rubber gloves are recommended, and double-gloving should be considered for enhanced protection.[1] Gloves must be inspected before use and replaced if contaminated. Hands should be thoroughly washed and dried after glove removal.[1]

  • Protective Clothing: A lab coat is required.[3] For extensive handling, additional protection such as protective shoe covers and a head covering should be utilized.[1]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is critical to minimize exposure risk.

2.1. Preparation and Handling Area

  • Ventilation: Always handle this compound in a well-ventilated area.[4] The use of a fume hood or local exhaust ventilation is strongly recommended to control airborne particles.[3]

  • Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.

  • Gather Materials: Before starting, ensure all necessary PPE and handling equipment are readily available.

2.2. Handling the Compound

  • Avoid Dust Generation: Handle the solid form of this compound carefully to avoid creating dust.[1]

  • Personal Contact: Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[1]

  • Eating and Drinking: Do not eat, drink, or smoke in the handling area.[5]

2.3. Accidental Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the hazard.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including a dust respirator, gloves, and safety glasses.[1]

    • Use dry clean-up methods; avoid sweeping dry powder.[1]

    • Gently dampen the spilled material with water to prevent dust from becoming airborne.[1]

    • Carefully sweep or vacuum the material. A vacuum cleaner must be fitted with a HEPA filter.[1]

    • Place the collected waste into a suitable, labeled container for disposal.[1]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert emergency responders and inform them of the location and nature of the hazard.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight 421.4 g/mol [6]
Melting Point 222°C (431.6°F)[3]
Water Solubility 108.3 mg/L at 25°C[6]
Acute Oral Toxicity (LD50) >10000 mg/kg (Mouse)[1][3]
Storage Temperature Room temperature, not exceeding 25°C[7][8]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential harm.

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1]

  • Waste Collection:

    • Collect unused this compound and any material contaminated with it (e.g., gloves, wipes, and containers) in a designated, clearly labeled, and sealed waste container.[1]

    • Do not mix with other waste streams unless permitted by your institution's waste management guidelines.

  • Disposal of Non-Flush List Medication: Since this compound is not on the FDA's flush list, it should not be disposed of down the drain.[9] For disposal of small quantities in a research setting where a take-back program is not available, follow these steps:[10][11]

    • Remove the material from its original container.

    • Mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets and unrecognizable to anyone who might intentionally go through the trash.[10]

    • Place the mixture in a sealable plastic bag or other container to prevent leakage.[10]

    • Dispose of the sealed container in the household trash.[10]

    • Scratch out all personal information on the prescription label of empty medicine bottles or packaging before recycling or discarding them.[10]

  • Consultation: If you are unsure about the appropriate disposal method, consult your institution's Environmental Health and Safety (EHS) department or a licensed waste management provider.[1]

Safe Handling Workflow

Bendroflumethiazide_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Post-Handling & Disposal A Assess Risks & Review SDS B Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Dust Respirator A->B C Prepare Ventilated Work Area (Fume Hood) B->C D Handle Compound Carefully (Avoid Dust Generation) C->D E Perform Experiment D->E F Spill? E->F G Minor Spill: Dampen, Sweep/Vacuum (HEPA), Collect Waste F->G Yes (Minor) H Major Spill: Evacuate & Alert Emergency Responders F->H Yes (Major) I Decontaminate Work Area F->I No G->I J Collect Waste in Sealed, Labeled Container I->J K Dispose According to Institutional & Local Regulations J->K L Doff PPE & Wash Hands Thoroughly K->L

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bendroflumethiazide
Reactant of Route 2
Reactant of Route 2
Bendroflumethiazide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.